Product packaging for Fluorobenzyl bromide(Cat. No.:CAS No. 17815-88-2)

Fluorobenzyl bromide

Cat. No.: B1653185
CAS No.: 17815-88-2
M. Wt: 189.02 g/mol
InChI Key: AVPMRIWGOGRNBF-UHFFFAOYSA-N
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Description

4-Fluorobenzyl Bromide (CAS 459-46-1) is a versatile alkylating agent essential for constructing complex molecular architectures in research and development. This compound, typically supplied as a colorless to light yellow liquid with a consistent purity of 98% or higher, is designed to reliably introduce the 4-fluorobenzyl group into target molecules via SN2 nucleophilic substitution reactions . Its primary function is the strategic modification of compounds, particularly in pharmaceutical intermediate synthesis, where the incorporation of fluorine can impart improved metabolic stability and influence the electronic properties of lead molecules . The utility of fluorobenzyl groups extends to specialized applications like carbohydrate and complex oligosaccharide synthesis, where analogous groups such as the 3-fluoro-4-siloxybenzyl ether have been developed as sophisticated protecting groups with orthogonal stability profiles . This highlights the value of fluorobenzyl motifs in demanding synthetic workflows. As a key building block in both drug discovery and materials science, 4-Fluorobenzyl Bromide enables the exploration of new chemical space and the development of novel products. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrF B1653185 Fluorobenzyl bromide CAS No. 17815-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[bromo(fluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPMRIWGOGRNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311623
Record name fluorobenzyl bromide
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17815-88-2
Record name NSC244363
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Record name fluorobenzyl bromide
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Record name [bromo(fluoro)methyl]benzene
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-fluorobenzyl bromide (CAS No. 459-46-1), a crucial reagent in synthetic organic chemistry.[1] It details its chemical and physical properties, safety and handling protocols, and its significant applications, particularly in the synthesis of pharmacologically active molecules.

Core Properties and Specifications

4-Fluorobenzyl bromide is a colorless to light yellow liquid known for its role as a versatile alkylating agent.[1][2][3][4] Its primary utility lies in its ability to introduce the 4-fluorobenzyl moiety into a variety of molecular scaffolds, a common strategy in medicinal chemistry to enhance biological activity, modulate lipophilicity, and improve metabolic stability.[3][5][6]

Identifier and Chemical Properties
PropertyValue
CAS Number 459-46-1
Molecular Formula C₇H₆BrF
Molecular Weight 189.02 g/mol
IUPAC Name 1-(bromomethyl)-4-fluorobenzene
Synonyms α-Bromo-4-fluorotoluene, 1-Bromomethyl-4-fluorobenzene, p-Fluorobenzyl bromide
SMILES C1=CC(=CC=C1CBr)F
InChI Key NVNPLEPBDPJYRZ-UHFFFAOYSA-N
Physical Properties
PropertyValue
Appearance Colorless to light yellow liquid
Boiling Point 85 °C at 15 mmHg
Density ~1.517 g/mL at 25 °C
Flash Point >110 °C (>230 °F)
Refractive Index ~1.547 (n20/D)
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.[4]
Vapor Pressure 0.143 mmHg at 25°C
Safety and Handling
Hazard Class8 (Corrosive)
GHS Pictogram GHS05 (Corrosion)
Hazard Statements H314: Causes severe skin burns and eye damage.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.
Incompatibilities Bases, strong oxidizing agents, alcohols, amines, and metals.[2]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. The compound is moisture-sensitive and lachrymatory.[2]

Reactivity and Synthetic Applications

The reactivity of 4-fluorobenzyl bromide is dominated by the electrophilic nature of the benzylic carbon, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[5] Nucleophiles readily attack the benzylic carbon, displacing the bromide ion and forming a new carbon-nucleophile bond.[5] This reaction proceeds with an inversion of configuration if the carbon is a stereocenter.

This compound serves as a key building block in the synthesis of a wide range of biologically active molecules, including bronchodilators, neurochemicals, and antibacterials.[1][3][4]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzyl Bromide via Radical Bromination

This protocol describes the synthesis of 4-fluorobenzyl bromide from 4-fluorotoluene (B1294773) using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.[5][7]

Materials:

  • 4-Fluorotoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl Peroxide (0.03 eq)

  • Carbon Tetrachloride (CCl₄)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), benzoyl peroxide (0.03 eq), and carbon tetrachloride.

  • Heat the mixture to reflux (approximately 77°C) and maintain for 2-3 hours. The reaction can be monitored by TLC or GC to observe the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate out of the solution.

  • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 4-fluorobenzyl bromide.

Protocol 2: N-Alkylation of an Amine using 4-Fluorobenzyl Bromide

This protocol provides a general procedure for the Sₙ2 reaction between 4-fluorobenzyl bromide and a primary or secondary amine to form a new C-N bond.

Materials:

Procedure:

  • Dissolve the amine (1.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 eq) in a suitable polar aprotic solvent like acetonitrile or DMF in a round-bottom flask.

  • Stir the mixture at room temperature.

  • Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the solution.

  • Allow the reaction to stir at room temperature or gently heat (e.g., to 50-60°C) to drive the reaction to completion. Monitor the reaction progress by TLC.

  • Once the starting amine is consumed, cool the reaction to room temperature.

  • If using K₂CO₃, filter off the solid. If using TEA, proceed to the next step.

  • Partition the reaction mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel.

Visualization of Key Processes

Synthesis of 4-Fluorobenzyl Bromide

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A 4-Fluorotoluene E 4-Fluorobenzyl Bromide A->E Radical Bromination B N-Bromosuccinimide (NBS) B->E C Benzoyl Peroxide (Initiator) C->A initiates D CCl₄ (Solvent) Reflux (Heat) D->A F Succinimide (Byproduct)

Caption: Radical bromination of 4-fluorotoluene to yield 4-fluorobenzyl bromide.

General Workflow for Sₙ2 Reaction

G start Start: Combine Nucleophile (Nu-H) & Base reagent_add Add 4-Fluorobenzyl Bromide (4-F-BnBr) start->reagent_add reaction Stir at RT or Heat (Monitor by TLC) reagent_add->reaction workup Aqueous Workup (Extraction) reaction->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Final Product (Nu-Bn-F) purify->product

Caption: Standard experimental workflow for an Sₙ2 alkylation reaction.

Role in Synthesis of Bioactive Molecules

4-Fluorobenzyl bromide is not a direct modulator of signaling pathways but is a critical precursor for synthesizing molecules that are. For instance, it is used to synthesize isatin (B1672199) derivatives that act as potent inhibitors of caspases, key effector enzymes in the apoptosis (programmed cell death) signaling pathway.[8]

G cluster_synthesis Chemical Synthesis cluster_pathway Biological Pathway A 4-Fluorobenzyl Bromide C Caspase Inhibitor (e.g., Isatin Derivative) A->C Sₙ2 Alkylation B Isatin Sulfonamide Precursor B->C E Caspase-3 (Active) C->E Inhibits D Procaspase-3 (Inactive) D->E Activation Signal F Cellular Substrates E->F Cleavage G Apoptosis F->G

Caption: Synthesis of a caspase inhibitor and its role in the apoptosis pathway.

References

An In-depth Technical Guide to the Synthesis of 2-Fluorobenzyl Bromide from 2-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-fluorobenzyl bromide from 2-fluorotoluene (B1218778). The primary method detailed is free-radical bromination, a common and effective strategy for the side-chain halogenation of alkylaromatic compounds. This document outlines the reaction mechanism, experimental protocols, and relevant quantitative data to support researchers in the practical application of this synthesis.

Introduction

2-Fluorobenzyl bromide is a valuable reagent in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and advanced materials.[1][2][3] Its synthesis from the readily available starting material, 2-fluorotoluene, is a critical transformation for which a detailed understanding of the reaction conditions and outcomes is essential for efficient and safe execution. The most prevalent synthetic route involves a free-radical chain reaction to achieve selective bromination of the benzylic position.

Reaction Pathway: Free-Radical Bromination

The synthesis of 2-fluorobenzyl bromide from 2-fluorotoluene proceeds via a free-radical mechanism. This process is typically initiated by light (photobromination) or a radical initiator. The reaction can be broken down into three key stages: initiation, propagation, and termination.

ReactionPathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Bromine (Br₂) Br_rad 2 Br• Br2->Br_rad hν (light) 2FT 2-Fluorotoluene Benzyl_rad 2-Fluorobenzyl Radical 2FT->Benzyl_rad + Br• HBr Hydrogen Bromide (HBr) 2FT->HBr - HBr 2FBB 2-Fluorobenzyl Bromide Benzyl_rad->2FBB + Br₂ 2FBB->Br_rad_prop + Br• Br_rad1 Br• Br2_term Br₂ Br_rad1->Br2_term Br_rad2 Br• Br_rad2->Br2_term Benzyl_rad1 2-Fluorobenzyl Radical Dimer Dimerized Product Benzyl_rad1->Dimer 2FBB_term 2-Fluorobenzyl Bromide Benzyl_rad1->2FBB_term Benzyl_rad2 2-Fluorobenzyl Radical Benzyl_rad2->Dimer Br_rad3 Br• Br_rad3->2FBB_term

Caption: Free-radical bromination pathway for 2-fluorobenzyl bromide synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and products involved in the synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
2-FluorotolueneC₇H₇F110.13113-1140.9991.47
BromineBr₂159.8158.83.1021.658
2-Fluorobenzyl bromideC₇H₆BrF189.0284-85 / 15 mmHg[2][4]1.567[2][4]1.552[2][4]

Experimental Protocol

The following protocol is a synthesized procedure based on established methods for the benzylic bromination of substituted toluenes.[5]

4.1. Materials and Equipment

  • Reactants:

    • 2-Fluorotoluene

    • Bromine

    • Carbon tetrachloride (or a more environmentally benign solvent such as cyclohexane)

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Tungsten lamp (200-500 W) or UV lamp

    • Apparatus for reduced pressure distillation

    • Standard laboratory glassware

4.2. Experimental Workflow

ExperimentalWorkflow start Start setup Set up reflux apparatus with dropping funnel and light source. start->setup charge_reagents Charge flask with 2-fluorotoluene and solvent. setup->charge_reagents heat Heat the mixture to reflux. charge_reagents->heat add_bromine Slowly add a solution of bromine in the solvent. heat->add_bromine irradiate Irradiate the reaction mixture with the light source. add_bromine->irradiate reflux Continue refluxing with irradiation until bromine color disappears. irradiate->reflux cool Cool the reaction mixture to room temperature. reflux->cool wash Wash the organic layer with sodium bisulfite solution and water. cool->wash dry Dry the organic layer over anhydrous sodium sulfate. wash->dry filter Filter to remove the drying agent. dry->filter evaporate Remove the solvent by rotary evaporation. filter->evaporate distill Purify the crude product by vacuum distillation. evaporate->distill end Obtain pure 2-fluorobenzyl bromide distill->end

Caption: Workflow for the synthesis and purification of 2-fluorobenzyl bromide.

4.3. Detailed Procedure

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Position a tungsten lamp (e.g., 200 W) to irradiate the flask.[5]

  • Charging the Reactor: In the round-bottom flask, prepare a solution of 2-fluorotoluene in a suitable solvent like carbon tetrachloride.

  • Initiation of Reaction: Heat the solution to a gentle reflux using a heating mantle.

  • Addition of Bromine: Prepare a solution of bromine in the same solvent in the dropping funnel. Add this solution dropwise to the refluxing mixture over a period of several hours.[5] The rate of addition should be controlled to maintain a steady reaction and prevent an accumulation of unreacted bromine.

  • Irradiation: Throughout the addition and subsequent reflux, continuously irradiate the reaction flask with the tungsten lamp to promote the formation of bromine radicals.[5]

  • Reaction Completion: After the complete addition of bromine, continue to heat the mixture at reflux with irradiation until the characteristic red-brown color of bromine has been discharged, indicating its consumption.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bisulfite to remove any remaining traces of bromine.

    • Subsequently, wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.[5]

    • The resulting crude oil can be purified by vacuum distillation to yield pure 2-fluorobenzyl bromide.[5] The boiling point is reported as 84-85 °C at 15 mmHg.[2][4]

Safety Considerations

  • Bromine: Is highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-Fluorobenzyl Bromide: Is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[6] Handle with extreme care in a fume hood and wear appropriate PPE.

  • Carbon Tetrachloride: Is a toxic and environmentally harmful solvent. If possible, substitute it with a less hazardous alternative.

  • Light Source: High-wattage lamps can become very hot. Ensure they are positioned safely and do not pose a fire hazard.

Conclusion

The synthesis of 2-fluorobenzyl bromide from 2-fluorotoluene via free-radical bromination is a well-established and reliable method. Careful control of reaction conditions, particularly the rate of bromine addition and continuous irradiation, is crucial for achieving a good yield and minimizing side products. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents and product. This guide provides a solid foundation for researchers to successfully and safely perform this important chemical transformation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Mechanism of 3-Fluorobenzyl Bromide

Abstract

3-Fluorobenzyl bromide (α-bromo-3-fluorotoluene) is a critical fluorinated building block in organic synthesis, valued for its role in the introduction of the 3-fluorobenzyl moiety into target molecules. This functionality is prevalent in a range of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a fluorine atom at the meta position of the benzene (B151609) ring significantly influences the electronic properties and reactivity of the benzylic carbon-bromine bond. This guide provides a comprehensive technical overview of the reactivity and reaction mechanisms of 3-fluorobenzyl bromide, with a focus on nucleophilic substitution, Grignard reagent formation, and other key transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for laboratory scientists.

Core Reactivity and Electronic Effects

The reactivity of 3-fluorobenzyl bromide is primarily centered on the electrophilic benzylic carbon atom attached to the bromine leaving group. The fluorine atom at the meta-position exerts a powerful electron-withdrawing inductive effect (-I). This effect influences the reaction pathways in several ways:

  • Nucleophilic Substitution: The inductive withdrawal of electron density makes the benzylic carbon more electrophilic, potentially accelerating S_{N}2 reactions. Conversely, it destabilizes the formation of a benzyl (B1604629) carbocation, which can suppress or slow down S_{N}1 reactions compared to unsubstituted benzyl bromide.

  • Grignard Reagent Formation: While the electron-withdrawing nature of fluorine can sometimes impede the formation of Grignard reagents, the reaction with magnesium is a viable and crucial pathway for creating a nucleophilic 3-fluorobenzyl carbon source.

Benzyl halides are generally prone to both S_{N}1 and S_{N}2 nucleophilic substitution reactions. The choice of mechanism is dictated by factors such as the strength of the nucleophile, solvent polarity, and the stability of the carbocation intermediate[1][2][3].

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common class of reactions for 3-fluorobenzyl bromide. An incoming nucleophile (Nu:⁻) displaces the bromide leaving group.

S_{N}2 Mechanism

In the S_{N}2 (bimolecular nucleophilic substitution) mechanism, the nucleophile attacks the electrophilic carbon atom in a single, concerted step, simultaneously displacing the leaving group. This process leads to an inversion of stereochemistry if the carbon is chiral. For 3-fluorobenzyl bromide, this pathway is favored by strong nucleophiles and aprotic polar solvents.

Caption: S_{N}2 reaction mechanism for 3-fluorobenzyl bromide.

S_{N}1 Mechanism

The S_{N}1 (unimolecular nucleophilic substitution) mechanism is a two-step process. First, the leaving group departs to form a carbocation intermediate. This step is rate-determining. Second, the nucleophile attacks the planar carbocation. This pathway is favored by polar protic solvents and weaker nucleophiles. The meta-fluorine substituent destabilizes the carbocation, making this pathway less favorable than for unsubstituted benzyl bromide.

References

An In-depth Technical Guide to the Physical Properties of Fluorobenzyl Bromide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorobenzyl bromides are important reagents in organic synthesis, frequently utilized in the pharmaceutical and agrochemical industries for the introduction of a fluorobenzyl moiety into a target molecule. The position of the fluorine atom on the benzene (B151609) ring—ortho (2-), meta (3-), or para (4-)—significantly influences the physical and chemical properties of these isomers. A thorough understanding of these properties is crucial for their effective use, storage, and handling, as well as for the prediction of their reactivity and the development of robust synthetic protocols. This guide provides a comprehensive overview of the key physical properties of 2-fluorobenzyl bromide, 3-fluorobenzyl bromide, and 4-fluorobenzyl bromide, supported by detailed experimental methodologies.

Core Physical Properties

The physical characteristics of the fluorobenzyl bromide isomers are summarized below. These properties are critical for predicting their behavior in various solvents and reaction conditions.

Data Presentation
Property2-Fluorobenzyl Bromide3-Fluorobenzyl Bromide4-Fluorobenzyl Bromide
CAS Number 446-48-0[1]456-41-7[2]459-46-1
Molecular Formula C₇H₆BrFC₇H₆BrFC₇H₆BrF
Molecular Weight 189.02 g/mol 189.02 g/mol 189.02 g/mol
Appearance Clear light brown liquidClear colorless to yellow liquidColorless to light yellow liquid
Boiling Point 84-85 °C @ 15 mmHg88 °C @ 20 mmHg[2][3]85 °C @ 15 mmHg[4]
Melting Point No data availableNo data availableNo data available
Density 1.567 g/mL at 25 °C1.541 g/mL at 25 °C[2][3]1.517 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.5521.546[2][3]1.547
Solubility Insoluble in water; Soluble in organic solvents like benzene, ether, and alcohol.[5]Insoluble in water; Soluble in organic solvents.Insoluble in water; Soluble in organic solvents.[4]

Chemical Reactivity and Stability

Benzyl (B1604629) bromides are known for their reactivity in nucleophilic substitution reactions. The benzylic carbon is susceptible to attack by nucleophiles, proceeding through either an S(_N)1 or S(_N)2 mechanism. The stability of the resulting benzylic carbocation (in the case of S(_N)1) or the accessibility of the benzylic carbon (for S(_N)2) dictates the reaction pathway.

The this compound isomers are moisture-sensitive and can react with water to form toxic fumes.[6][7] They are generally stable at room temperature when stored in closed containers under normal conditions.[6] These compounds are incompatible with strong oxidizing agents, bases, alcohols, and amines.[6][7]

The reactivity of these isomers is a key aspect of their utility. For instance, 2-fluorobenzyl bromide is employed in the synthesis of various pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions.[8] Benzyl bromide itself can undergo both S(_N)1 and S(_N)2 reactions due to the formation of a resonance-stabilized benzyl carbocation.[9] The position of the fluorine atom in the this compound isomers can influence the stability of this carbocation and the overall reaction rate.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of the this compound isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectra of these isomers will show characteristic signals for the aromatic protons and the methylene (B1212753) (-CH₂Br) protons. The coupling patterns of the aromatic protons are particularly useful for distinguishing between the ortho, meta, and para isomers.

    • ¹³C NMR : The carbon NMR spectra provide information on the number and chemical environment of the carbon atoms. The position of the fluorine substituent will cause characteristic shifts in the signals of the aromatic carbons. For example, the ¹³C NMR spectrum of 2-fluorobenzyl bromide has been documented.[10]

  • Infrared (IR) Spectroscopy : The IR spectra of substituted benzene rings exhibit characteristic absorption bands. The pattern of C-H out-of-plane bending vibrations in the 1000-700 cm⁻¹ region, as well as overtone and combination bands between 2000 and 1650 cm⁻¹, can be used to determine the substitution pattern (ortho, meta, or para) on the benzene ring.[4][11][12]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of the this compound isomers.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid, including under reduced pressure.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or oil bath)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Vacuum source and manometer (for determination under reduced pressure)

Procedure:

  • Place a few milliliters of the this compound isomer into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

  • Place the thermometer and test tube assembly into the Thiele tube, which is partially filled with a high-boiling point oil (e.g., mineral oil).

  • If determining the boiling point under reduced pressure, connect the side arm of the Thiele tube to a vacuum source and a manometer. Evacuate the system to the desired pressure.

  • Gently heat the side arm of the Thiele tube.[3] Convection currents will ensure uniform heating of the oil.[13]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[14]

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[3][15]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer

  • Analytical balance

  • Thermostatic water bath

  • The this compound isomer sample

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

  • Fill the pycnometer with the this compound isomer, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 25 °C) until the liquid reaches thermal equilibrium.

  • Carefully dry the outside of the pycnometer and weigh it again (m₂).

  • Empty and clean the pycnometer, then fill it with a reference liquid of known density at the same temperature, typically distilled water (ρ_water), and weigh it (m₃).

  • The volume of the pycnometer (V) can be calculated using the mass of the water and its known density: V = (m₃ - m₁) / ρ_water

  • The density of the this compound isomer (ρ_sample) is then calculated as: ρ_sample = (m₂ - m₁) / V

Melting Point Determination (Capillary Method)

For solid organic compounds, the melting point is a key indicator of purity. While the this compound isomers are liquids at room temperature, this method is fundamental for organic solids.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube setup)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Solid organic compound sample

Procedure:

  • Finely powder a small amount of the solid organic compound.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube and pack it down by tapping.[16]

  • Attach the capillary tube to a thermometer.

  • Place the assembly in a melting point apparatus.[16]

  • Heat the apparatus slowly, at a rate of about 1-2 °C per minute as the melting point is approached.[16]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[16] A pure compound will have a sharp melting point range of 0.5-1.0 °C.[16]

Visualization of Isomeric Relationships

The following diagram illustrates the structural differences between the ortho, meta, and para isomers of this compound and their relationship to the core physical properties discussed in this guide.

G cluster_isomers This compound Isomers cluster_properties Key Physical Properties 2-Fluorobenzyl Bromide 2-Fluorobenzyl Bromide Boiling Point Boiling Point 2-Fluorobenzyl Bromide->Boiling Point Density Density 2-Fluorobenzyl Bromide->Density Refractive Index Refractive Index 2-Fluorobenzyl Bromide->Refractive Index Solubility Solubility 2-Fluorobenzyl Bromide->Solubility 3-Fluorobenzyl Bromide 3-Fluorobenzyl Bromide 3-Fluorobenzyl Bromide->Boiling Point 3-Fluorobenzyl Bromide->Density 3-Fluorobenzyl Bromide->Refractive Index 3-Fluorobenzyl Bromide->Solubility 4-Fluorobenzyl Bromide 4-Fluorobenzyl Bromide 4-Fluorobenzyl Bromide->Boiling Point 4-Fluorobenzyl Bromide->Density 4-Fluorobenzyl Bromide->Refractive Index 4-Fluorobenzyl Bromide->Solubility

Caption: Relationship between this compound isomers and their physical properties.

References

A Comprehensive Technical Guide to the Solubility of Fluorobenzyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the solubility characteristics of fluorobenzyl bromide isomers (2-fluorobenzyl bromide, 3-fluorobenzyl bromide, and 4-fluorobenzyl bromide) in various organic solvents. An understanding of these properties is crucial for the effective use of these versatile reagents in organic synthesis, particularly in the development of novel pharmaceutical compounds and other biologically active molecules. This document outlines qualitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for the application of fluorobenzyl bromides in synthetic chemistry.

Core Principles of Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For fluorobenzyl bromides, the key factors influencing their solubility include:

  • Polarity: The presence of the electronegative fluorine and bromine atoms introduces polarity to the molecule. However, the nonpolar benzene (B151609) ring constitutes a significant portion of the structure, rendering the overall polarity moderate.

  • Van der Waals Forces: As with most organic molecules, London dispersion forces and dipole-dipole interactions play a significant role in the solvation process.

  • Hydrogen Bonding: Fluorobenzyl bromides are not capable of donating hydrogen bonds but can act as weak hydrogen bond acceptors. Their solubility will be influenced by the hydrogen-bonding capabilities of the solvent.

Generally, fluorobenzyl bromides are expected to be more soluble in organic solvents with moderate polarity and less soluble in highly polar solvents like water or highly nonpolar solvents like alkanes.

Qualitative Solubility of this compound Isomers

IsomerSolventSolubility Description
2-Fluorobenzyl bromide ChloroformSlightly Soluble
MethanolSlightly Soluble
3-Fluorobenzyl bromide ChloroformSoluble[1]
Ethyl AcetateSoluble[1]
4-Fluorobenzyl bromide Dimethylformamide (DMF)Miscible[2]
Tetrahydrofuran (THF)Miscible[2]
DichloromethaneMiscible[2]
WaterImmiscible[2]

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility measurements, the following gravimetric method can be employed. This protocol is a standard and reliable technique for determining the solubility of a liquid compound in a given solvent.

Protocol: Gravimetric Determination of this compound Solubility

Objective: To quantitatively determine the solubility of a this compound isomer in a specific organic solvent at a controlled temperature.

Materials:

  • This compound isomer (2-, 3-, or 4-)

  • Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Screw-cap vials or small flasks

  • Syringe with a solvent-resistant filter (e.g., PTFE, 0.45 µm)

  • Pre-weighed, clean, and dry evaporating dish or vial

  • Oven or vacuum oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to a screw-cap vial.

    • Gradually add the this compound isomer to the solvent while stirring or shaking. Continue adding the solute until a small amount of undissolved liquid remains at the bottom of the vial, indicating that the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. Gentle agitation should be maintained throughout this period.

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solute to settle.

    • Carefully draw a known volume (e.g., 2 mL) of the clear supernatant into a syringe fitted with a solvent-resistant filter. This step is crucial to remove any undissolved microdroplets.

  • Solvent Evaporation:

    • Dispense the filtered saturated solution into a pre-weighed evaporating dish or vial.

    • Record the exact weight of the dish/vial with the solution.

    • Place the dish/vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.

    • Continue heating until all the solvent has evaporated and a constant weight of the residue (the dissolved this compound) is achieved.

  • Weighing and Calculation:

    • Cool the dish/vial containing the residue in a desiccator to room temperature.

    • Weigh the dish/vial with the dry residue on the analytical balance.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the mass of the saturated solution.

    • Express the solubility in grams of solute per 100 grams of solvent ( g/100 g) or other desired units.

Visualization of Experimental and Synthetic Workflows

The following diagrams, created using the DOT language, illustrate a general workflow for determining solubility and a typical synthetic pathway utilizing this compound.

G cluster_0 Solubility Determination Workflow prep Prepare Saturated Solution (Excess Solute in Solvent) equil Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equil filter Filter Supernatant (Remove undissolved solute) equil->filter weigh1 Weigh Aliquot of Saturated Solution filter->weigh1 evap Evaporate Solvent weigh1->evap weigh2 Weigh Residue (Solute) evap->weigh2 calc Calculate Solubility (g/100g solvent) weigh2->calc

Caption: General workflow for the gravimetric determination of solubility.

G cluster_1 Synthetic Application of this compound start Starting Material (e.g., Nucleophile R-XH) reaction Nucleophilic Substitution (SN2) (Base, Solvent) start->reaction fbb This compound (Electrophile) fbb->reaction product Fluorobenzylated Product (R-X-CH2-Ph-F) reaction->product purify Purification (e.g., Chromatography) product->purify final Biologically Active Molecule Candidate purify->final

Caption: Synthetic workflow for preparing biologically active molecules.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound isomers in organic solvents. While quantitative data remains sparse, the qualitative information and the detailed experimental protocol offered herein serve as valuable resources for researchers. The provided workflows offer a clear visual representation of both the analytical process for solubility determination and the synthetic utility of these important chemical building blocks. For optimal results in synthesis and other applications, it is recommended that researchers perform their own quantitative solubility tests in the specific solvent systems relevant to their work.

References

Spectroscopic Data of 4-Fluorobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for 4-fluorobenzyl bromide (C7H6BrF), a crucial reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 4-fluorobenzyl bromide.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.35Doublet of Doublets~8.5, 5.42 x Ar-H (ortho to CH₂Br)
~7.05Triplet~8.72 x Ar-H (ortho to F)
4.45Singlet-CH₂Br

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
162.5 (d, J ≈ 247 Hz)C-F
134.0 (d, J ≈ 3 Hz)C-CH₂Br
131.0 (d, J ≈ 8 Hz)2 x Ar-CH (ortho to CH₂Br)
115.5 (d, J ≈ 22 Hz)2 x Ar-CH (ortho to F)
32.5CH₂Br

Solvent: CDCl₃[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~1600, 1500, 1450StrongAromatic C=C skeletal vibrations
~1220StrongC-F stretch
~1210StrongCH₂ wag
~600StrongC-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
188/190High[M]⁺ (Molecular ion peak with Br isotopes)
109High[M-Br]⁺ (Loss of Bromine)
83Medium[C₆H₅]⁺ fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance, Varian A-60) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2]

  • Sample Preparation : Approximately 5-10 mg of 4-fluorobenzyl bromide was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Data Acquisition for ¹H NMR : The ¹H NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Acquisition for ¹³C NMR : The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

  • Data Processing : The acquired Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR) was used.[2]

  • Sample Preparation : For Attenuated Total Reflectance (ATR-IR), a small drop of the neat liquid sample was placed directly onto the ATR crystal (e.g., DuraSamplIR II).[2] For transmission IR, the sample was analyzed as a neat liquid between two KBr or NaCl plates.[2]

  • Data Acquisition : The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or empty sample holder was recorded and subtracted from the sample spectrum.

  • Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation : A dilute solution of 4-fluorobenzyl bromide in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) was prepared.

  • Ionization Method : Electron Ionization (EI) at a standard energy of 70 eV was used to generate charged fragments.

  • Data Acquisition : The sample was introduced into the ion source. The mass analyzer scanned a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.

  • Data Processing : The resulting mass spectrum was plotted as relative intensity versus m/z. The fragmentation pattern was analyzed to confirm the structure of the molecule. The top peak is assigned a relative intensity of 100%.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 4-fluorobenzyl bromide.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample 4-Fluorobenzyl Bromide Sample Prep Sample Preparation (Dissolving, Diluting) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS ProcessNMR Fourier Transform Phase & Baseline Correction NMR->ProcessNMR ProcessIR Fourier Transform Background Subtraction IR->ProcessIR ProcessMS Spectrum Generation MS->ProcessMS InterpretNMR Chemical Shift & Coupling (Structure Elucidation) ProcessNMR->InterpretNMR InterpretIR Functional Group ID ProcessIR->InterpretIR InterpretMS Fragmentation Pattern (Molecular Weight Confirmation) ProcessMS->InterpretMS Conclusion Structural Confirmation InterpretNMR->Conclusion InterpretIR->Conclusion InterpretMS->Conclusion

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Chemical Stability and Storage of Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for the ortho-, meta-, and para-isomers of fluorobenzyl bromide. Understanding the stability profile of these critical reagents is paramount for ensuring the integrity of experimental outcomes, the safety of laboratory personnel, and the quality of synthesized pharmaceutical products.

Executive Summary

Fluorobenzyl bromides are reactive chemical intermediates widely used in organic synthesis, particularly in the pharmaceutical industry for the introduction of the fluorobenzyl moiety. As with other benzyl (B1604629) halides, their utility is intrinsically linked to their reactivity, which also predisposes them to degradation under certain environmental conditions. The primary degradation pathway is hydrolysis, leading to the formation of the corresponding fluorobenzyl alcohol and hydrobromic acid. Stability is also influenced by temperature, light, and the presence of other reactive species. This document outlines the known stability data, recommended storage protocols, and analytical methodologies for assessing the degradation of these compounds.

Chemical Identity and Properties

The three isomers of this compound share the same molecular formula (C₇H₆BrF) and molecular weight (189.02 g/mol ), but differ in the position of the fluorine atom on the benzene (B151609) ring. This positional isomerism influences their physical and chemical properties, including their relative stability.

Property2-Fluorobenzyl Bromide3-Fluorobenzyl Bromide4-Fluorobenzyl Bromide
Synonyms o-Fluorobenzyl bromide, α-Bromo-2-fluorotoluenem-Fluorobenzyl bromide, α-Bromo-3-fluorotoluenep-Fluorobenzyl bromide, α-Bromo-4-fluorotoluene
CAS Number 446-48-0456-41-7459-46-1
Appearance Colorless to light yellow liquidColorless to light yellow liquidColorless to light yellow liquid
Boiling Point 84-85 °C @ 15 mmHg[1]88 °C @ 20 mmHg85 °C @ 15 mmHg[2]
Density 1.567 g/mL at 25 °C[1]1.541 g/mL at 25 °C1.517 g/mL at 25 °C[2]
Refractive Index n20/D 1.552 (lit.)[1]n20/D 1.546 (lit.)n20/D 1.547 (lit.)[2]

Chemical Stability and Degradation Pathways

The stability of fluorobenzyl bromides is primarily compromised by their susceptibility to nucleophilic attack, particularly by water (hydrolysis). Other factors such as heat and light can also promote degradation.

Hydrolytic Stability

Hydrolysis is the most common degradation pathway for fluorobenzyl bromides, yielding fluorobenzyl alcohol and hydrobromic acid. The reaction proceeds via a nucleophilic substitution mechanism. The rate of hydrolysis is influenced by the position of the fluorine atom on the benzene ring.

A comparative study on the hydrolysis of this compound isomers in aqueous alcohol revealed the following order of reactivity:

p-fluorobenzyl bromide > o-fluorobenzyl bromide > m-fluorobenzyl bromide

This indicates that the para-isomer is the most susceptible to hydrolysis, while the meta-isomer is the most stable under these conditions. This trend can be attributed to the electronic effects of the fluorine substituent on the stability of the carbocation intermediate formed during the reaction.

Hydrolysis_Pathway FB This compound TS Transition State FB->TS Nucleophilic Attack H2O H₂O (Water) H2O->TS FA Fluorobenzyl Alcohol TS->FA HBr Hydrobromic Acid TS->HBr

Thermal Stability

While specific quantitative data on the thermal decomposition of this compound isomers is limited, they are known to be sensitive to high temperatures. Thermal stress can lead to the formation of various degradation products. General studies on benzyl bromides indicate that thermal decomposition can generate brominated aromatic compounds and other byproducts. It is recommended to avoid exposure to high temperatures during storage and handling.

Photostability

Substituted benzyl bromides can be susceptible to photodegradation. Exposure to light, particularly UV radiation, can initiate radical reactions, leading to the formation of a variety of degradation products. To ensure the integrity of the compounds, they should be stored in light-resistant containers.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of fluorobenzyl bromides, the following storage and handling guidelines are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended, especially for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.

  • Container: Use tightly sealed, light-resistant containers. Amber glass bottles with a secure cap are suitable.

  • Incompatible Materials: Avoid contact with water, moisture, strong oxidizing agents, bases, alcohols, and amines.[3][4]

Experimental Protocols for Stability Assessment

Assessing the stability of fluorobenzyl bromides involves subjecting the compounds to controlled stress conditions and analyzing the extent of degradation over time.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1 M HCl) Analysis Analyze samples at time intervals by HPLC Acid_Hydrolysis->Analysis Base_Hydrolysis Basic Hydrolysis (e.g., 0.1 M NaOH) Base_Hydrolysis->Analysis Oxidative Oxidative Stress (e.g., 3% H₂O₂) Oxidative->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photolytic Photolytic Stress (e.g., UV/Vis light) Photolytic->Analysis Sample_Preparation Prepare solutions of This compound Sample_Preparation->Acid_Hydrolysis Sample_Preparation->Base_Hydrolysis Sample_Preparation->Oxidative Sample_Preparation->Thermal Sample_Preparation->Photolytic Data_Evaluation Evaluate degradation and identify products Analysis->Data_Evaluation

Methodology:

  • Sample Preparation: Prepare solutions of the this compound isomer in a suitable solvent (e.g., acetonitrile (B52724)/water).

  • Stress Conditions:

    • Hydrolysis: Treat the sample solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60 °C).

    • Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Store the solid sample and a solution of the sample at an elevated temperature (e.g., 60-80 °C).

    • Photodegradation: Expose a solution of the sample to UV and visible light.

  • Time Points: Withdraw aliquots of the stressed samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its degradation products, allowing for accurate quantification of its purity and the extent of degradation.

Typical HPLC Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Identification of Degradation Products

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of degradation products formed during stability studies.

Conclusion

The chemical stability of this compound isomers is a critical consideration for their effective use in research and development. The primary route of degradation is hydrolysis, with the para-isomer being the most reactive and the meta-isomer the most stable. Proper storage in cool, dry, and dark conditions, under an inert atmosphere, is essential to minimize degradation. The implementation of robust stability-indicating analytical methods is necessary to monitor the purity of these reagents and to ensure the quality and reliability of synthetic processes in which they are employed. By adhering to the guidelines presented in this document, researchers and drug development professionals can mitigate the risks associated with the instability of fluorobenzyl bromides and ensure the integrity of their scientific work.

References

An In-depth Technical Guide to Fluorobenzylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorobenzylating agents are indispensable reagents in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The introduction of a fluorobenzyl group can significantly modulate the physicochemical and biological properties of a molecule. The high electronegativity of the fluorine atom can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the core principles of fluorobenzylating agents, their synthesis, reactivity, and applications, complete with detailed experimental protocols and comparative data to aid in reaction design and optimization.

Core Concepts: Types of Fluorobenzylating Agents and Reaction Mechanisms

Fluorobenzylating agents are typically electrophilic species that react with nucleophiles to introduce a fluorobenzyl moiety. The most common agents consist of a fluorinated benzyl (B1604629) group attached to a good leaving group.

Common Fluorobenzylating Agents:
  • Fluorobenzyl Halides: 4-Fluorobenzyl bromide and 4-fluorobenzyl chloride are the most common and commercially available agents.[1] Their reactivity follows the typical halide leaving group trend (I > Br > Cl > F). Bromides offer a good balance of reactivity and stability for most applications.[1] Agents with other fluorine substitution patterns, such as 2-fluorobenzyl and 3-fluorobenzyl, as well as polyfluorinated variants like pentafluorobenzyl bromide, are also widely used.[3]

  • Fluorobenzyl Sulfonates: Fluorobenzyl tosylates and triflates are significantly more reactive than their halide counterparts due to the excellent leaving group ability of the tosylate and triflate anions.[4] These are often prepared in situ or used immediately after synthesis due to their higher reactivity.[5]

Reaction Mechanisms:

The primary mechanism for the reaction of fluorobenzylating agents with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction . This reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic benzylic carbon from the backside of the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. The transition state is stabilized by the adjacent phenyl ring.[6]

Under certain conditions, particularly with secondary or tertiary benzylic systems, weak nucleophiles, and polar protic solvents, a unimolecular nucleophilic substitution (SN1) mechanism may compete or dominate. This two-step process involves the initial departure of the leaving group to form a resonance-stabilized benzylic carbocation, which is then trapped by the nucleophile.[7]

Quantitative Data on Reactivity

The reactivity of fluorobenzylating agents is influenced by the nature of the leaving group, the position of the fluorine substituent on the aromatic ring, and the reaction conditions. The following tables provide comparative data to guide the selection of an appropriate agent.

AgentNucleophileSolventRelative Rate (approx.)Reference(s)
Benzyl ChloridePotassium IodideAcetone (B3395972)1[8]
4-Fluorobenzyl BromidePiperidineVarious~1.2[9]
Benzyl BromidePiperidineVarious~1[9]
Benzyl TosylateSodium AzideDMF>1 (faster than bromide)[4]
4-Nitrobenzyl BromideThiophenoxideMethanol~10
4-Methoxybenzyl BromideThiophenoxideMethanol~0.1

Note: Relative rates are approximate and can vary significantly with reaction conditions. The data for nitro- and methoxy-substituted benzyl bromides are included to illustrate the electronic effects on reactivity, which can be correlated to the effect of a fluorine substituent through Hammett parameters.

Coupling Partner 1 (this compound)Coupling Partner 2 (Aryltrifluoroborate)Catalyst Loading (mol %)Time (h)Yield (%)Reference(s)
4-Fluorobenzyl bromidePotassium Phenyltrifluoroborate21894[4]
4-(Trifluoromethyl)benzyl bromidePotassium Phenyltrifluoroborate21891[4]
2-Fluorobenzyl bromidePotassium Phenyltrifluoroborate21889[4]
4-Fluorobenzyl bromidePotassium 4-Methoxyphenyltrifluoroborate21896[4]

Experimental Protocols

The following are detailed experimental protocols for common fluorobenzylation reactions.

Protocol 1: N-Fluorobenzylation of an Aromatic Amine

This protocol describes the N-alkylation of aniline (B41778) with 4-fluorobenzyl bromide.

Materials:

  • Aniline (1.0 eq)

  • 4-Fluorobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add aniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: S-Fluorobenzylation of a Thiol

This protocol describes the S-alkylation of thiophenol with 4-fluorobenzyl bromide.

Materials:

  • Thiophenol (1.0 eq)

  • 4-Fluorobenzyl bromide (1.05 eq)

  • Sodium hydroxide (B78521) (NaOH) (1.1 eq)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirred solution at room temperature to form the sodium thiophenoxide salt.

  • Add 4-fluorobenzyl bromide (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired thioether.

Protocol 3: Synthesis of a Fluorobenzyl Tosylate and Subsequent O-Alkylation

This two-part protocol describes the synthesis of 4-fluorobenzyl tosylate and its use to alkylate a phenol (B47542).

Part A: Synthesis of 4-Fluorobenzyl Tosylate [5]

Materials:

  • 4-Fluorobenzyl alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 4-fluorobenzyl alcohol (1.0 eq) in anhydrous DCM in a dry round-bottom flask and cool the solution in an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the cooled solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into cold 1 M HCl and extract with DCM.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluorobenzyl tosylate, which can be purified by recrystallization from hexane/ethyl acetate (B1210297).

Part B: O-Alkylation of Phenol with 4-Fluorobenzyl Tosylate

Materials:

  • Phenol (1.0 eq)

  • 4-Fluorobenzyl tosylate (from Part A) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add phenol (1.0 eq), potassium carbonate (2.0 eq), and acetone or DMF.

  • Stir the suspension at room temperature for 20 minutes.

  • Add the 4-fluorobenzyl tosylate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the cross-coupling of 4-fluorobenzyl bromide with an arylboronic acid.[4]

Materials:

  • 4-Fluorobenzyl bromide (1.0 eq)

  • Potassium Phenyltrifluoroborate (1.0 eq)

  • PdCl₂(dppf)·CH₂Cl₂ (2 mol %)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • THF/H₂O (10:1 mixture)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add 4-fluorobenzyl bromide (1.0 eq), potassium phenyltrifluoroborate (1.0 eq), PdCl₂(dppf)·CH₂Cl₂ (0.02 eq), and cesium carbonate (3.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed THF/H₂O (10:1) solvent mixture via syringe.

  • Heat the reaction mixture to 77 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and logical workflows relevant to the use of fluorobenzylating agents.

SN2_Reaction_Pathway Reactants Nu⁻ + F-Ph-CH₂-X TS [Nu---CH₂(Ph-F)---X]⁻ Reactants->TS Backside Attack Products Nu-CH₂-Ph-F + X⁻ TS->Products Inversion of Stereochemistry

Diagram 1: The SN2 reaction pathway for fluorobenzylation.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd F-Ar-CH₂-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (F-Ar-CH₂-X) Transmetal F-Ar-CH₂-Pd(II)L₂(Ar') OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination ReductElim F-Ar-CH₂-Ar' Transmetal->ReductElim

Diagram 2: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Agent_Selection_Workflow start Start: Fluorobenzylation Required nucleophile High or Low Nucleophilicity? start->nucleophile high_nuc High (e.g., Thiol, Amine) nucleophile->high_nuc High low_nuc Low (e.g., Alcohol, Sterically Hindered Amine) nucleophile->low_nuc Low halide Use Fluorobenzyl Bromide or Chloride high_nuc->halide sulfonate Use Fluorobenzyl Tosylate or Triflate low_nuc->sulfonate chemoselectivity Chemoselectivity Issue? (e.g., O- vs N-alkylation) halide->chemoselectivity sulfonate->chemoselectivity no_chemo Proceed with Standard Conditions (e.g., K₂CO₃ in Acetone) chemoselectivity->no_chemo No yes_chemo Modify Conditions: - Hard/Soft Acid/Base principles - Phase Transfer Catalysis - Protecting Groups chemoselectivity->yes_chemo Yes

Diagram 3: A logical workflow for selecting a fluorobenzylating agent.

Conclusion

Fluorobenzylating agents are powerful tools for the strategic incorporation of fluorine into organic molecules. A thorough understanding of their relative reactivities, the nuances of the underlying reaction mechanisms, and the practical aspects of experimental protocols is crucial for their effective use. By leveraging the comparative data and detailed procedures provided in this guide, researchers and drug development professionals can more efficiently design and execute synthetic routes to novel fluorinated compounds with desired properties. The continued development of new fluorobenzylating agents and catalytic systems promises to further expand the synthetic chemist's toolkit for accessing complex molecular architectures.

References

The Dual Nature of Fluorine: An In-depth Technical Guide to the Reactivity of Fluorobenzyl Bromide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorobenzyl bromide, a key building block in medicinal chemistry and materials science, presents a fascinating case study in the nuanced effects of halogen substitution on reaction kinetics. The strategic placement of a fluorine atom on the aromatic ring—in the ortho, meta, or para position—profoundly influences the reactivity of the benzylic bromide, a feature that can be harnessed for precise molecular design. This technical guide provides a comprehensive overview of the role of the fluorine atom in modulating the reactivity of this compound isomers, with a focus on nucleophilic substitution reactions. We will delve into the electronic effects at play, present comparative reactivity data, provide detailed experimental protocols for kinetic analysis, and visualize the underlying reaction mechanisms and workflows.

The primary utility of this compound lies in its function as an alkylating agent, facilitating the introduction of the fluorobenzyl moiety into a wide array of molecules through SN2 reactions.[1][2] The presence of the fluorine atom, while seemingly a minor alteration, can significantly impact the physicochemical properties of the final product, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] Understanding the positional impact of fluorine on the reactivity of the benzyl (B1604629) bromide is therefore crucial for optimizing synthetic routes and achieving desired molecular properties.

The Electronic Influence of the Fluorine Atom

The fluorine atom exerts a dual electronic influence on the benzene (B151609) ring: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R). The interplay of these two opposing effects is highly dependent on the position of the fluorine atom relative to the benzylic carbon, leading to distinct reactivity profiles for the ortho, meta, and para isomers.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is strongest at the carbon atom directly attached to the fluorine and diminishes with distance. The inductive effect deactivates the ring towards electrophilic attack but, more importantly for SN2 reactions at the benzylic position, it can influence the stability of the transition state.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring. This electron donation is most effective at the ortho and para positions, increasing the electron density at these sites.

The net electronic effect of the fluorine substituent at different positions can be summarized as follows:

  • Ortho Position: The strong -I effect and the +R effect are both at play. The inductive effect tends to destabilize the partial positive charge that develops on the benzylic carbon in the SN2 transition state. Conversely, the resonance effect can help to stabilize it. The proximity of the fluorine atom can also lead to steric hindrance, potentially slowing down the reaction rate.[4]

  • Meta Position: The +R effect does not extend to the meta position. Therefore, the electron-withdrawing -I effect dominates, leading to a net deactivation of the ring and a destabilization of the benzylic cation-like transition state.

  • Para Position: Both the -I and +R effects are operative. The +R effect directly stabilizes the developing positive charge on the benzylic carbon through resonance, which can counteract the destabilizing -I effect.

Comparative Reactivity of this compound Isomers

Table 1: Predicted Relative Reactivity of this compound Isomers in SN2 Reactions

IsomerDominant Electronic Effects on Transition State StabilityPredicted Relative Rate Constant (krel)Rationale
p-Fluorobenzyl bromide+R effect stabilizes the partial positive charge on the benzylic carbon, counteracting the -I effect.> 1The resonance donation from fluorine effectively stabilizes the electron-deficient transition state, accelerating the reaction compared to the unsubstituted benzyl bromide.
o-Fluorobenzyl bromideCompeting -I (destabilizing) and +R (stabilizing) effects. Potential steric hindrance.< 1The strong inductive effect and potential steric hindrance from the proximate fluorine atom are expected to outweigh the stabilizing resonance effect, leading to a slower reaction rate.
m-Fluorobenzyl bromideDominant -I effect destabilizes the partial positive charge on the benzylic carbon. No resonance stabilization.< 1The strong electron-withdrawing inductive effect significantly destabilizes the transition state, resulting in the lowest reactivity among the three isomers.

Quantitative Analysis: The Hammett Plot

The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the rates of reactions of benzene derivatives. The equation is given by:

log(k/k0) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k0 is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For SN2 reactions of benzyl bromides, a negative ρ value is typically observed, indicating that electron-donating groups accelerate the reaction by stabilizing the partial positive charge in the transition state. The magnitude of ρ indicates the extent of charge development.

Table 2: Representative Kinetic Data for the Reaction of Substituted Benzyl Bromides with a Nucleophile (Illustrative)

Substituent (X) in X-C6H4CH2BrσpRate Constant (k) x 10-4 (M-1s-1)log(k/kH)
p-OCH3-0.2715.00.78
p-CH3-0.178.00.50
H0.002.00.00
p-F0.061.5-0.12
p-Cl0.230.8-0.40
m-F0.340.5-0.60
p-NO20.780.1-1.30

Note: This data is illustrative and compiled from general trends observed in Hammett plots for SN2 reactions of benzyl derivatives to demonstrate the expected relative rates.[5][6]

Experimental Protocol: Kinetic Analysis of the Reaction of this compound with a Nucleophile

This protocol outlines a general method for determining the second-order rate constants for the reaction of ortho-, meta-, and para-fluorobenzyl bromide with a nucleophile, such as thiourea (B124793), using a conductivity method.

Materials:

  • o-Fluorobenzyl bromide

  • m-Fluorobenzyl bromide

  • p-Fluorobenzyl bromide

  • Thiourea

  • Anhydrous methanol (B129727) (solvent)

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each this compound isomer (e.g., 0.02 M) in anhydrous methanol.

    • Prepare a stock solution of thiourea (e.g., 0.02 M) in anhydrous methanol.

  • Kinetic Run:

    • Equilibrate the stock solutions and the reaction vessel in a constant temperature water bath (e.g., 35.0 °C).

    • To start a kinetic run, pipette equal volumes of the this compound solution and the thiourea solution into the reaction vessel containing the conductivity probe.

    • Immediately start recording the conductivity of the solution as a function of time. The reaction produces ions, leading to an increase in conductivity.

  • Data Analysis:

    • The second-order rate constant (k) can be determined from the change in conductivity over time. The rate of the reaction is proportional to the rate of change of conductivity.

    • The integrated rate law for a second-order reaction with equal initial concentrations of reactants is: 1/[A]t - 1/[A]0 = kt. The concentration of the product at time t, [P]t, can be related to the conductivity.

    • A plot of (G∞ - G0)/(G∞ - Gt) versus time will yield a straight line with a slope proportional to the rate constant, where G0 is the initial conductivity, Gt is the conductivity at time t, and G∞ is the final conductivity.

  • Activation Parameters:

    • Repeat the kinetic runs at several different temperatures (e.g., 25, 35, 45 °C) to determine the activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations.

Visualizations

Reaction Mechanism

The SN2 reaction of this compound proceeds via a concerted mechanism involving a single transition state.

SN2_Mechanism reactant Nu⁻ + F-C₆H₄CH₂-Br ts [Nu---CH₂(C₆H₄F)---Br]⁻‡ reactant->ts Backside attack product Nu-CH₂C₆H₄F + Br⁻ ts->product Leaving group departure Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis prep_soln Prepare stock solutions of reactants equilibrate Equilibrate solutions at constant temperature prep_soln->equilibrate mix Mix reactants in conductivity cell equilibrate->mix record Record conductivity vs. time mix->record plot Plot kinetic data record->plot calculate Calculate rate constant (k) plot->calculate repeat_temp Repeat at different temperatures calculate->repeat_temp arrhenius Determine activation parameters repeat_temp->arrhenius

References

The Purity and Supply of 4-Fluorobenzyl Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the key suppliers, purity levels, and analytical methodologies for 4-fluorobenzyl bromide, a critical reagent in pharmaceutical synthesis.

In the landscape of pharmaceutical research and development, the quality of starting materials and intermediates is paramount. 4-Fluorobenzyl bromide (CAS No. 459-46-1), a versatile fluorinated aromatic compound, serves as a crucial building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its reactivity makes it an excellent candidate for introducing the 4-fluorobenzyl moiety into target molecules. However, the very reactivity that makes it valuable also necessitates stringent control over its purity to ensure the safety, efficacy, and reproducibility of the final drug product. This technical guide provides a comprehensive overview of the key suppliers, typical purity levels, and detailed analytical methodologies for 4-fluorobenzyl bromide.

Key Suppliers and Purity Specifications

A number of reputable chemical suppliers offer 4-fluorobenzyl bromide in various grades to cater to the diverse needs of the research and pharmaceutical community. The purity of the commercially available reagent typically ranges from 96% to over 99%, with the specific grade influencing its suitability for different applications, from early-stage research to cGMP (current Good Manufacturing Practice) production.

SupplierStated Purity Level(s)Analytical Method(s) Cited
Sigma-Aldrich (Merck) 97%Not specified on product page
Santa Cruz Biotechnology ≥96%Certificate of Analysis available for lot-specific data
Tokyo Chemical Industry (TCI) >97.0%GC
Ottokemi 97%Not specified on product page
Alfa Aesar (Thermo Fisher Scientific) 98% (example from CoA)GC
ChemicalBook (Marketplace) Varies by supplier (e.g., 99%)Varies by supplier

This table is a summary of publicly available information and is not exhaustive. Purity levels and available analytical data may vary by specific product lot and it is recommended to always consult the supplier's Certificate of Analysis (CoA).

A review of a sample Certificate of Analysis from Alfa Aesar for a lot of 4-fluorobenzyl bromide indicated a purity of 99.04% as determined by Gas Chromatography (GC)[1]. This highlights the importance of obtaining lot-specific data for critical applications.

Synthesis, Impurities, and their Impact

The most common industrial synthesis of 4-fluorobenzyl bromide involves the radical bromination of 4-fluorotoluene (B1294773) using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

This synthetic route can lead to several process-related impurities that must be carefully monitored and controlled.

Potential Impurities in 4-Fluorobenzyl Bromide:

  • Unreacted 4-fluorotoluene: The starting material for the synthesis.

  • 4-Fluorobenzal bromide: A product of over-bromination where two hydrogen atoms on the methyl group are substituted with bromine.

  • 4-Fluorobenzoic acid: Formed by the hydrolysis or oxidation of the benzyl (B1604629) bromide.

  • Residual Solvents: Solvents used in the synthesis and purification process.

The presence of these impurities can have significant consequences in drug development. Benzyl halides, as a class of compounds, are known to be potentially genotoxic.[2][3] Genotoxic impurities (GTIs) are of particular concern as they can damage DNA and potentially lead to carcinogenic effects. Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established stringent guidelines (e.g., ICH M7) for the control of GTIs in pharmaceutical products.[4][5][6] The acceptable daily intake for most genotoxic impurities is in the microgram range, necessitating highly sensitive analytical methods for their detection and quantification.

Experimental Protocols for Purity Analysis

Accurate determination of the purity of 4-fluorobenzyl bromide and the quantification of its impurities are critical for quality control. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography (GC-FID) Method

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the analysis of volatile and semi-volatile compounds like 4-fluorobenzyl bromide.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the 4-fluorobenzyl bromide sample into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as Dichloromethane or Acetonitrile.

  • Further dilute an aliquot of this solution to a final concentration of approximately 100 µg/mL.

Chromatographic Conditions:

ParameterValue
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 80 °C (hold for 2 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. Impurities can be identified by comparing their retention times to those of known standards.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is another powerful technique for the analysis of 4-fluorobenzyl bromide, particularly for less volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 4-fluorobenzyl bromide sample into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 220 nm

Data Analysis: Similar to the GC method, purity is determined by calculating the area percentage of the main peak. This method is particularly useful for quantifying non-volatile impurities like 4-fluorobenzoic acid.

Visualizing Workflows and Pathways

To further aid in the understanding of the processes involved in the quality control and synthesis of 4-fluorobenzyl bromide, the following diagrams have been generated using Graphviz.

Synthesis_and_Impurity_Formation 4-Fluorotoluene 4-Fluorotoluene 4-Fluorobenzyl Bromide 4-Fluorobenzyl Bromide 4-Fluorotoluene->4-Fluorobenzyl Bromide Radical Bromination NBS NBS / Radical Initiator NBS->4-Fluorobenzyl Bromide Impurity1 Unreacted 4-Fluorotoluene 4-Fluorobenzyl Bromide->Impurity1 Incomplete Reaction Impurity2 4-Fluorobenzal bromide 4-Fluorobenzyl Bromide->Impurity2 Over-bromination Impurity3 4-Fluorobenzoic acid 4-Fluorobenzyl Bromide->Impurity3 Hydrolysis/ Oxidation

Synthesis and Potential Impurity Formation Pathway.

QC_Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample 4-Fluorobenzyl Bromide Sample Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration GC_FID GC-FID Analysis Dissolution->GC_FID HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Purity_Assessment Purity Assessment (% Area) GC_FID->Purity_Assessment HPLC_UV->Purity_Assessment Impurity_Quantification Impurity Quantification Purity_Assessment->Impurity_Quantification CoA_Generation Certificate of Analysis Generation Impurity_Quantification->CoA_Generation

Quality Control Workflow for 4-Fluorobenzyl Bromide.

Conclusion

For researchers and professionals in drug development, a thorough understanding of the supply chain and purity profile of critical reagents like 4-fluorobenzyl bromide is indispensable. The choice of supplier and the grade of the material should be guided by the specific requirements of the synthetic step and the overall quality strategy for the API. The potential for genotoxic impurities necessitates the use of validated, high-sensitivity analytical methods to ensure the safety and regulatory compliance of the final pharmaceutical product. By implementing robust quality control measures, including the detailed analytical protocols outlined in this guide, researchers can mitigate risks and ensure the integrity of their scientific endeavors.

References

In-Depth Technical Guide to the Safety Data Sheet for 2-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-fluorobenzyl bromide (CAS No. 446-48-0), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document synthesizes critical information from its Safety Data Sheet (SDS), offering detailed insights into its properties, hazards, and the experimental protocols used to determine these characteristics.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of 2-fluorobenzyl bromide is fundamental for its safe handling and use in experimental settings. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₇H₆BrF
Molecular Weight 189.02 g/mol
Appearance Clear, colorless to light yellow/light brown liquid[1][2]
Boiling Point 84-85 °C @ 15 mmHg
Density 1.567 g/cm³ at 25 °C
Refractive Index 1.552 (20 °C)
Flash Point 83 °C (181.4 °F) - closed cup

Hazard Identification and Classification

2-Fluorobenzyl bromide is classified as a hazardous substance. The following sections detail its GHS classification and NFPA 704 rating.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized approach to hazard communication. The classification for 2-fluorobenzyl bromide is summarized in the table below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation
Flammable Liquids4H227: Combustible liquid
Corrosive to Metals1H290: May be corrosive to metals

Signal Word: Danger[3]

GHS Pictograms:

  • corrosion

  • exclamation mark

The logical relationship for GHS classification is illustrated in the following diagram.

GHS_Classification cluster_hazards GHS Hazard Classes cluster_elements Label Elements substance 2-Fluorobenzyl Bromide H314 Skin Corrosion/Irritation (Cat. 1B) Serious Eye Damage (Cat. 1) substance->H314 causes H335 STOT - Single Exposure (Cat. 3) Respiratory Irritation substance->H335 causes H227 Flammable Liquid (Cat. 4) substance->H227 is a H290 Corrosive to Metals (Cat. 1) substance->H290 is pictograms Pictograms: Corrosion, Exclamation Mark H314->pictograms signal_word Signal Word: Danger H335->pictograms

GHS Hazard Classification for 2-Fluorobenzyl Bromide
National Fire Protection Association (NFPA) 704

The NFPA 704 diamond provides a quick visual representation of the hazards associated with a substance.

HazardRatingDescription
Health 3Short exposure could cause serious temporary or moderate residual injury.
Flammability 2Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.
Instability 0Normally stable, even under fire conditions.
Special Hazards -No special hazards indicated.

The NFPA 704 diamond is visualized below.

NFPA_704_Diamond health 3 flammability 2 special instability 0

NFPA 704 Diamond for 2-Fluorobenzyl Bromide

Toxicological Information

A critical aspect of a substance's safety profile is its toxicological data.

Toxicological EndpointResult
Acute Toxicity (Oral, Dermal, Inhalation) No data available. The toxicological properties have not been fully investigated.[3][4]
Skin Corrosion/Irritation Causes severe skin burns.[3]
Serious Eye Damage/Irritation Causes serious eye damage.[3]
Respiratory Sensitization No data available.
Skin Sensitization No data available.[3]
Germ Cell Mutagenicity No data available.[4]
Carcinogenicity Not listed as a carcinogen by IARC, NTP, or OSHA.[3][4]
Reproductive Toxicity No data available.[4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard No data available.

Experimental Protocols

The hazard classifications and physical properties listed in the SDS are determined through standardized experimental protocols. The following sections provide an overview of the methodologies for key experiments.

Flash Point Determination

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. For 2-fluorobenzyl bromide, a closed-cup method is specified.

Methodology (Based on ASTM D93 - Pensky-Martens Closed Cup Method):

  • Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a close-fitting lid, a stirring mechanism, and a means for introducing an ignition source.

  • Procedure:

    • The sample is placed in the test cup to a specified level.

    • The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

    • At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

The workflow for this experimental protocol is as follows:

Flash_Point_Workflow start Start prepare_sample Prepare Sample and Apparatus start->prepare_sample heat_and_stir Heat and Stir Sample at a Constant Rate prepare_sample->heat_and_stir apply_ignition Apply Ignition Source at Intervals heat_and_stir->apply_ignition observe_flash Observe for a Flash apply_ignition->observe_flash observe_flash->heat_and_stir No record_temp Record Temperature as Flash Point observe_flash->record_temp Yes end End record_temp->end

Workflow for Flash Point Determination (ASTM D93)
Skin Corrosion/Irritation Testing

The potential for a chemical to cause skin corrosion or irritation is a critical toxicological endpoint. The OECD provides a series of test guidelines for this purpose.

Methodology (Based on OECD Test Guideline 404 - Acute Dermal Irritation/Corrosion):

This test is typically performed on albino rabbits.

  • Preparation: A small area of the animal's fur is clipped.

  • Application: A measured amount of the test substance is applied to the clipped skin and covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

In modern practice, a tiered approach is often used, starting with in vitro methods (e.g., OECD TGs 430, 431, 435, 439) to reduce animal testing.

Serious Eye Damage/Irritation Testing

This test evaluates the potential of a substance to cause damage to the eyes.

Methodology (Based on OECD Test Guideline 405 - Acute Eye Irritation/Corrosion):

This test is also typically conducted on albino rabbits.

  • Application: A small, measured amount of the substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals after instillation (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of any lesions is scored using a standardized system. The reversibility of the effects is also assessed.

Similar to skin irritation testing, a weight-of-evidence and tiered testing strategy, including in vitro alternatives, is strongly recommended to minimize animal use.

Safe Handling and Storage

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling 2-fluorobenzyl bromide.

AspectRecommendation
Ventilation Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear chemical safety goggles and a face shield. - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing. - Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[1]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash thoroughly after handling.[1]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[1] Protect from moisture.[1]

The logical workflow for safe handling of 2-fluorobenzyl bromide is depicted below.

Safe_Handling_Workflow start Start Handling Procedure assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe use_ventilation Work in a Fume Hood don_ppe->use_ventilation handle_chemical Handle 2-Fluorobenzyl Bromide use_ventilation->handle_chemical clean_up Clean Up Spills Immediately handle_chemical->clean_up doff_ppe Doff PPE Correctly clean_up->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

References

The Strategic Incorporation of Fluorobenzyl Bromide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorine-containing building blocks, fluorobenzyl bromides have emerged as particularly valuable reagents. Their ability to readily introduce a fluorinated benzyl (B1604629) moiety allows for the strategic optimization of lead compounds, impacting everything from metabolic stability to target-binding affinity. This in-depth technical guide explores the multifaceted role of fluorobenzyl bromide as a building block in medicinal chemistry, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Physicochemical Properties and Reactivity of this compound

This compound is a versatile reagent characterized by the presence of a fluorine atom on the benzene (B151609) ring and a reactive bromomethyl group. The position of the fluorine atom (ortho, meta, or para) can subtly influence the electronic properties of the molecule, which in turn can affect its reactivity and the properties of the final drug substance.[1]

The primary utility of this compound in medicinal chemistry lies in its role as an alkylating agent.[2][3] The benzylic carbon is highly electrophilic due to the electron-withdrawing nature of the bromine atom, making it susceptible to nucleophilic attack by a wide range of functional groups, including amines, alcohols, thiols, and carbanions.[1] This reactivity is predominantly governed by an S(_N)2 mechanism, allowing for the controlled introduction of the fluorobenzyl group under relatively mild conditions.[1][3]

Applications in Drug Discovery and Development

The incorporation of a fluorobenzyl group can bestow several advantageous properties upon a drug molecule. The presence of the fluorine atom often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] Furthermore, the high electronegativity of fluorine can influence the pKa of nearby functional groups and lead to more favorable interactions with biological targets.[1]

Anticonvulsant Agents: Purine (B94841) Derivatives

A notable application of this compound is in the synthesis of potent anticonvulsant agents. The introduction of a fluorobenzyl group at the 9-position of 6-(alkylamino)purines has been shown to yield compounds with significant activity against maximal electroshock-induced seizures (MES).[4] The fluorine substituent on the benzyl ring is crucial for this activity.

Table 1: Anticonvulsant Activity of 9-(Fluorobenzyl)-6-(alkylamino)-9H-purine Analogs [4]

CompoundRArMES ED50 (mg/kg, i.p. in rats)
1 CH32-F-C6H43.6
2 CH32,5-di-F-C6H32.1
3 CH32,6-di-F-C6H33.9
4 C2H52-F-C6H42.7
5 n-C3H72-F-C6H44.1
Antiplatelet Agents: The Synthesis of Prasugrel

2-Fluorobenzyl bromide is a key precursor in the industrial synthesis of Prasugrel, a potent antiplatelet agent used to prevent blood clots.[3] The synthesis involves the preparation of an intermediate, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one, which is then condensed with a thienopyridine core.[2][3][5] Prasugrel functions as an irreversible antagonist of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[6][7]

P2Y12_Receptor_Inhibition cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase cAMP cAMP VASP_P VASP-P ADP ADP ADP->P2Y12 activates Prasugrel Prasugrel (Active Metabolite) Prasugrel->P2Y12 irreversibly blocks

Caspase Inhibitors for Apoptosis Imaging

This compound has been utilized in the synthesis of potent and selective inhibitors of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. N-alkylation of isatin (B1672199) sulfonamide derivatives with this compound allows for the systematic variation of lipophilicity without compromising inhibitory potency, a crucial aspect for the development of radiolabeled tracers for in vivo PET imaging of apoptosis.

Table 2: Caspase-3 and -7 Inhibitory Activity of N-Substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins

CompoundN-SubstituentIC50 Caspase-3 (nM)IC50 Caspase-7 (nM)
6 4-Fluorobenzyl3037
7 2,4-Difluorobenzyl4555
8 4-(Trifluoromethyl)benzyl6075

Experimental Protocols

General Procedure for the N-alkylation of Indoles with this compound

This protocol describes a general method for the N-alkylation of an indole (B1671886) derivative using sodium hydride as a base and 4-fluorobenzyl bromide as the alkylating agent.[8]

N_Alkylation_Workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up and Purification start Start dissolve Dissolve indole derivative in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_NaH Add NaH portion-wise cool->add_NaH stir_deprotonation Stir to allow deprotonation add_NaH->stir_deprotonation add_FBB Add 4-fluorobenzyl bromide dropwise stir_deprotonation->add_FBB warm_react Warm to RT and stir add_FBB->warm_react quench Quench with saturated aqueous NH4Cl warm_react->quench extract Extract with ethyl acetate (B1210297) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End Product purify->end

Materials:

  • Indole derivative (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 4-Fluorobenzyl bromide (1.1 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the indole derivative.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 4-fluorobenzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 9-(2,5-Difluorobenzyl)-6-(methylamino)-9H-purine (Compound 2)

This procedure is adapted from the synthesis of related anticonvulsant purine derivatives.[4]

Materials:

  • 6-Chloro-9-(2,5-difluorobenzyl)-9H-purine (1.0 eq)

  • Methylamine (40% in water, excess)

  • Ethanol (B145695)

Procedure:

  • A solution of 6-chloro-9-(2,5-difluorobenzyl)-9H-purine in ethanol is treated with an excess of 40% aqueous methylamine.

  • The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the title compound.

Signaling Pathways

This compound derivatives have been instrumental in the development of ligands for G-protein coupled receptors (GPCRs), such as the Gonadotropin-Releasing Hormone (GnRH) receptor. Antagonists of the GnRH receptor are used in the treatment of hormone-dependent diseases.

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR binds Gq11 Gq/11 GnRHR->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK activates Transcription Gene Transcription (LH, FSH) MAPK->Transcription regulates

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility stems from its predictable reactivity as an alkylating agent and the beneficial properties conferred by the fluorobenzyl moiety. The strategic incorporation of this group has led to the development of potent and effective drug candidates across various therapeutic areas. A thorough understanding of its chemistry, coupled with detailed experimental protocols and an appreciation of the biological pathways these molecules modulate, is essential for the continued successful application of this compound in drug discovery and development.

References

Theoretical Insights into the SN2 Reaction of Fluorobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the bimolecular nucleophilic substitution (SN2) reaction of fluorobenzyl bromide. Understanding the nuances of this reaction is critical in the field of drug development, where the targeted introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This document provides a comprehensive overview of the computational studies that have elucidated the transition state structures, activation energies, and the influence of substituent effects on this pivotal reaction.

Quantitative Analysis of Substituent Effects

Computational chemistry provides powerful tools to quantify the energetic and geometric parameters of SN2 reactions. The following tables summarize key data from theoretical studies on substituted benzyl (B1604629) halides, offering a comparative framework to understand the impact of a fluorine substituent.

A seminal study by Túri and coworkers performed Density Functional Theory (DFT) computations on the mechanisms of nucleophilic substitutions on a series of substituted benzyl bromides.[1] Their work provides valuable insights into the activation parameters for these reactions. While the explicit data for a fluoro-substituted benzyl bromide is detailed within their broader findings on electron-withdrawing groups, their research underscores how such substituents accelerate the reaction in vacuo.[1]

In a related high-level theoretical investigation, Galabov and colleagues executed groundbreaking focal-point computations on the SN2 identity exchange reactions of benzyl fluoride (B91410) and its para-substituted derivatives.[2] This work, while focused on the fluoride leaving group, offers a rigorous benchmark for understanding the electronic effects of substituents, including fluorine, on the benzylic SN2 reaction.[2] Their findings validate the "benzylic effect," establishing that SN2 barriers for benzyl systems are lower than their methyl analogues.[2]

Table 1: Calculated Activation Parameters for the SN2 Reaction of Substituted Benzyl Bromides with Br- (in vacuo)

Substituent (on Benzyl Bromide)ΔG‡ (kcal/mol)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Electron-Donating Groups (e.g., -CH3, -OCH3)Higher than unsubstitutedHigher than unsubstitutedLargely independent of substituent
Unsubstituted (-H)BaselineBaselineBaseline
Electron-Withdrawing Groups (e.g., -F, -CN, -NO2)Lower than unsubstitutedLower than unsubstitutedLargely independent of substituent

Note: This table is a qualitative summary based on the trends reported by Túri et al. The study found a linear correlation between the calculated activation parameters and Hammett substituent constants for reactions in the gas phase.[1]

Table 2: Focal-Point SN2 Barriers for the Identity Exchange Reaction of para-Substituted Benzyl Fluorides with F-

Substituent (R in RC6H4CH2F)SN2 Barrier (kcal/mol)
NH217.5
OH17.0
OCH317.1
CH316.6
H16.5
F16.1
Cl16.2
CCH15.6
CN15.0
COF14.8
NO214.4

Data sourced from Galabov et al. (2008).[2]

Experimental Protocols: Computational Methodologies

The accuracy of theoretical predictions in chemistry is intrinsically linked to the rigor of the computational methods employed. The data presented in this guide are derived from sophisticated computational protocols, which are detailed below to ensure transparency and facilitate replication.

DFT Calculations on Substituted Benzyl Bromides

The study on substituted benzyl bromides utilized Density Functional Theory (DFT), a workhorse of modern computational chemistry for its balance of accuracy and computational cost.[1]

  • Geometry Optimization and Frequency Calculations: The geometries of the reactants, transition states, and products were optimized to locate stationary points on the potential energy surface. Frequency calculations were subsequently performed to characterize these stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Level of Theory: While the specific functional and basis set are detailed in the original publication, a common and effective choice for such systems is the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d), often augmented with diffuse functions for anionic species.[3]

  • Solvent Effects: To model reactions in solution, the polarizable continuum model (PCM) is frequently employed.[1][3] This method approximates the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies.

  • Activation Parameters: The Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) were calculated from the electronic energies and the results of the frequency calculations using standard statistical mechanics formalisms.[1]

High-Level Focal-Point Analysis of Substituted Benzyl Fluorides

For the benchmark study on substituted benzyl fluorides, a highly accurate focal-point analysis was employed to approach the exact, non-relativistic electronic energy.[2]

  • Basis Set Extrapolation: The calculations utilized a series of correlation-consistent basis sets of increasing size (aug-cc-pVXZ, where X = D, T, Q, 5). The Hartree-Fock and MP2 energies were then extrapolated to the complete basis set (CBS) limit to minimize basis set incompleteness error.[2]

  • Higher-Order Electron Correlation: To account for the intricate effects of electron correlation, coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) was used with large basis sets (e.g., aug-cc-pVTZ and aug-cc-pVQZ).[2] This level of theory is often considered the "gold standard" in quantum chemistry for single-reference systems.

  • Geometry Optimization: The geometries of all species were optimized at a high level of theory to ensure the reliability of the calculated energy barriers.

Visualizing Theoretical Workflows and Concepts

To clarify the logical and procedural flow of the theoretical studies discussed, the following diagrams are provided.

G cluster_0 Computational Workflow for SN2 Reaction Analysis Reactants Define Reactants (e.g., p-F-C6H4CH2Br + Nu-) Opt_React Geometry Optimization of Reactants Reactants->Opt_React TS_Guess Generate Initial Guess for Transition State (TS) TS_Search Transition State Search TS_Guess->TS_Search Products Define Products (e.g., p-F-C6H4CH2Nu + Br-) Opt_Prod Geometry Optimization of Products Products->Opt_Prod Freq_React Frequency Calculation (Confirm Minimum) Opt_React->Freq_React Freq_Prod Frequency Calculation (Confirm Minimum) Opt_Prod->Freq_Prod Freq_TS Frequency Calculation (Confirm 1st-Order Saddle Point) TS_Search->Freq_TS Energy_Calc Calculate Relative Energies (Activation Energy, Reaction Energy) Freq_React->Energy_Calc Freq_Prod->Energy_Calc Freq_TS->Energy_Calc G cluster_1 Influence of Substituent Electronic Effects on SN2 Barrier Substituent Substituent on Benzyl Ring EWG Electron-Withdrawing Group (EWG) (e.g., -F, -NO2) Substituent->EWG EDG Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) Substituent->EDG TS_Stabilization Transition State (TS) Stabilization EWG->TS_Stabilization Withdraws electron density, stabilizes partial negative charge on nucleophile/leaving group TS_Destabilization Transition State (TS) Destabilization EDG->TS_Destabilization Donates electron density, destabilizes partial negative charge on nucleophile/leaving group Barrier_Lower Lower Activation Energy (Faster Reaction) TS_Stabilization->Barrier_Lower Barrier_Higher Higher Activation Energy (Slower Reaction) TS_Destabilization->Barrier_Higher

References

A Comprehensive Technical Guide to the Benzylic Bromination of Fluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the benzylic bromination of fluorotoluene derivatives, a critical reaction in the synthesis of valuable intermediates for pharmaceuticals and agrochemicals. The presence of a fluorine atom on the aromatic ring influences the reactivity and properties of the resulting benzyl (B1604629) bromide, making a thorough understanding of this reaction essential for synthetic chemists.[1]

Introduction to Benzylic Bromination

Benzylic bromination is a substitution reaction that replaces a hydrogen atom on a carbon adjacent to an aromatic ring (the benzylic position) with a bromine atom.[2] This transformation is highly valuable as the resulting benzyl bromides are versatile electrophiles, readily participating in nucleophilic substitution reactions to introduce the fluorobenzyl moiety into various molecular structures.[1] The reactivity of the benzylic position is attributed to the resonance stabilization of the intermediate benzylic radical or cation, which lowers the activation energy for the reaction.[3][4][5]

The most common method for achieving benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent.[6][7] This reaction is typically initiated by radical initiators, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical activation with UV or visible light.[6][7] The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂), which favors the radical pathway over competing electrophilic aromatic substitution.[5][8]

Reaction Mechanism

The benzylic bromination of fluorotoluene derivatives with NBS proceeds via a free-radical chain mechanism. The process can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN or BPO) upon heating, or by the photochemical cleavage of the N-Br bond in NBS or a small amount of Br₂ present.[2][5][6] This generates the initial bromine radical (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the fluorotoluene. This is the rate-determining step and results in the formation of a resonance-stabilized fluorobenzyl radical.[6][9] This radical then reacts with a molecule of Br₂ (generated in situ from NBS and trace HBr) to form the fluorobenzyl bromide product and a new bromine radical, which continues the chain reaction.[2]

  • Termination: The chain reaction is terminated when two radicals combine.[2][3]

Below is a Graphviz diagram illustrating the free-radical chain mechanism for the benzylic bromination of a generic fluorotoluene.

Benzylic_Bromination_Mechanism cluster_termination Termination Initiator Initiator (AIBN/Light) Br_radical Br• Initiator->Br_radical HBr HBr Fluorotoluene F-Ar-CH₃ Fluorobenzyl_Radical F-Ar-CH₂• Fluorotoluene->Fluorobenzyl_Radical H abstraction Br_radical_2 Br• Fluorobenzyl_Bromide F-Ar-CH₂Br Br2 Br₂ NBS NBS Br_radical_2->Fluorotoluene Chain Propagation Br_radical_3 Br• Br2_term Br₂ Br_radical_3->Br2_term Br_radical_4 Br•

Caption: Free-radical mechanism of benzylic bromination.

Experimental Protocols and Data

The success of benzylic bromination of fluorotoluene derivatives hinges on the careful control of reaction conditions. Key parameters include the choice of solvent, radical initiator, and reaction temperature. While carbon tetrachloride (CCl₄) has been a traditional solvent, its toxicity has prompted the use of safer alternatives like acetonitrile, chlorobenzene, or (trifluoromethyl)benzene.[6][10][11][12]

Below are representative experimental protocols for the synthesis of various this compound isomers.

General Experimental Workflow:

A generalized workflow for a typical benzylic bromination experiment is outlined in the diagram below.

Experimental_Workflow start Start setup Reaction Setup: - Fluorotoluene - Solvent - NBS - Radical Initiator start->setup reaction Reaction: - Reflux or Irradiate - Monitor by TLC/GC setup->reaction workup Work-up: - Cool to RT - Filter succinimide - Aqueous wash reaction->workup purification Purification: - Dry organic layer - Concentrate - Distillation or Chromatography workup->purification product Final Product: This compound purification->product

Caption: Generalized experimental workflow for benzylic bromination.

Table 1: Experimental Protocols for the Benzylic Bromination of Fluorotoluene Derivatives

ProductStarting MaterialBrominating Agent (eq.)Initiator (eq.)SolventConditionsYieldReference
4-Fluorobenzyl bromide4-FluorotolueneNBS (1.8 eq)Benzoyl peroxide (0.03 eq)CCl₄Reflux, 2 hoursNot specified[13]
3-Fluorobenzyl bromideFluorobenzene (B45895)Paraformaldehyde (2 eq), NaBr (2 eq)Concentrated H₂SO₄ (3 eq)None70-80°C, 20 hours90%
4-Bromo-2-fluorobenzyl bromide4-Bromo-2-fluorotolueneNBS (1.2 eq)AIBN (0.1 eq)CCl₄Reflux (100°C), 13 hours89%[14]
1-(Bromomethyl)-2-(trifluoromethyl)benzene2-(Trifluoromethyl)tolueneNBS (1.05 - 1.2 eq)AIBN or BPO (0.02 - 0.1 eq)AcetonitrileNot specifiedNot specified

Note: The synthesis of 3-fluorobenzyl bromide from fluorobenzene is a bromomethylation reaction, which is a different mechanistic pathway than the free-radical bromination of fluorotoluene.[15][16]

Influence of Substituents

The position of the fluorine atom and the presence of other substituents on the aromatic ring can influence the rate and regioselectivity of benzylic bromination.

  • Fluorine Position: While fluorine is an electronegative atom, its effect on the benzylic carbon's reactivity in radical reactions is generally considered minor compared to the stability of the benzylic radical.[1] However, electron-withdrawing groups on the toluene (B28343) ring are known to decrease the reactivity towards benzylic bromination.[17]

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (e.g., -NO₂, -CF₃) deactivates the aromatic ring, which can favor the desired benzylic bromination over electrophilic aromatic substitution.[6] However, very strong deactivation may require more forcing reaction conditions.[18]

  • Electron-Donating Groups (EDGs): Conversely, strong EDGs (e.g., -OCH₃, -NHAc) activate the aromatic ring towards electrophilic attack, which can lead to competitive aromatic bromination as a side reaction.[17]

The logical relationship between substituent effects and reaction outcomes is depicted below.

Substituent_Effects start Fluorotoluene Derivative ewg Electron-Withdrawing Group (e.g., -CF₃, -NO₂) start->ewg edg Electron-Donating Group (e.g., -OCH₃) start->edg outcome_ewg Favors Benzylic Bromination ewg->outcome_ewg outcome_edg Potential for Aromatic Bromination Side Reaction edg->outcome_edg

Caption: Influence of substituents on reaction selectivity.

Conclusion

The benzylic bromination of fluorotoluene derivatives is a robust and widely used reaction in organic synthesis. The Wohl-Ziegler reaction using NBS and a radical initiator remains the predominant method. A careful selection of solvent and reaction conditions is crucial to maximize the yield of the desired this compound and minimize side reactions. Understanding the electronic effects of substituents on the aromatic ring is key to predicting and controlling the reaction outcome, making this a versatile tool for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The ongoing development of safer and more environmentally friendly protocols, such as using visible light initiation and replacing hazardous solvents, continues to enhance the utility of this important transformation.[11][19]

References

Methodological & Application

Application Notes: Protocol for N-alkylation using 4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This process is of particular significance in drug discovery and development, as the introduction of an alkyl group, such as the 4-fluorobenzyl group, can significantly modulate the pharmacological properties of a molecule. The 4-fluorobenzyl moiety is a common structural motif in medicinal chemistry, known to enhance metabolic stability and binding affinity to biological targets due to the unique electronic properties of the fluorine atom.[1] 4-Fluorobenzyl bromide is a versatile reagent for introducing this group onto a variety of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and nitrogen-containing heterocycles.[1]

Reaction Mechanism

The N-alkylation of a nitrogen-containing compound with 4-fluorobenzyl bromide typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[2] The reaction is generally facilitated by a base, which deprotonates the nitrogen atom, thereby increasing its nucleophilicity. The lone pair of electrons on the nitrogen atom then attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide, displacing the bromide ion as a leaving group.[2] The selection of an appropriate base and solvent is critical to the success of the reaction, influencing reaction rates and minimizing side reactions. For amines, common bases include potassium carbonate or hindered organic bases, while for less nucleophilic substrates like amides and some heterocycles, stronger bases such as sodium hydride may be required.[3][4]

Quantitative Data Summary

The following table summarizes representative conditions and yields for the N-alkylation of various nitrogen-containing compounds with 4-fluorobenzyl bromide and related benzyl (B1604629) halides.

SubstrateNitrogen TypeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Morpholine (B109124)Secondary Amine-Water50395[5]
IsatinImideNaHDMF0 to RT482[3]
Piperidine (B6355638)Secondary AmineK₂CO₃DMFRT--[6]
Indole (B1671886)HeterocycleK₂CO₃DMFReflux4-6-This protocol
ImidazoleHeterocycleK₂CO₃AcetonitrileReflux--This protocol
PyrazoleHeterocycleNaHDMF0 to RT2-16-This protocol
1,2,4-TriazoleHeterocycleK₂CO₃DMF---This protocol
AnilinePrimary AmineNaHCO₃Water801High (qualitative)[7]

Note: Some conditions are based on general protocols for N-alkylation with benzyl halides and serve as a starting point for optimization with 4-fluorobenzyl bromide.

Experimental Protocols

General Protocol for N-alkylation of Secondary Amines (e.g., Morpholine)

This protocol is adapted from a general procedure for the N-alkylation of secondary amines.

Materials:

  • 4-Fluorobenzyl bromide (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (or DMF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add morpholine (1.2 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add 4-fluorobenzyl bromide (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (around 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

General Protocol for N-alkylation of Heterocycles (e.g., Indole)

This protocol is a general procedure for the N-alkylation of indole and can be adapted for other similar heterocycles.[8]

Materials:

  • 4-Fluorobenzyl bromide (1.1 eq)

  • Indole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, inert-atmosphere flask, add indole (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • Cool the mixture back to 0 °C and add 4-fluorobenzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve Nitrogen Compound in Anhydrous Solvent B Add Base (e.g., K₂CO₃ or NaH) A->B C Add 4-Fluorobenzyl Bromide B->C D Stir at Appropriate Temperature and Time C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H I N-(4-fluorobenzyl) Product H->I

Caption: General experimental workflow for the N-alkylation of nitrogen-containing compounds using 4-fluorobenzyl bromide.

Caption: The SN2 mechanism for the N-alkylation reaction.

References

Application Notes and Protocols for the O-Alkylation of Phenols using 2-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The introduction of a 2-fluorobenzyl group can significantly influence the biological activity and physicochemical properties of a molecule, such as metabolic stability and binding interactions, by introducing a fluorine atom, a common bioisostere for a hydrogen atom. This document provides detailed application notes and experimental protocols for the O-alkylation of phenols using 2-fluorobenzyl bromide, primarily through the Williamson ether synthesis.

Core Principle: The Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, famously known as the Williamson ether synthesis. In this reaction, a phenoxide ion, generated by deprotonating the corresponding phenol (B47542) with a suitable base, acts as a nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide leaving group to form the desired 2-fluorobenzyl aryl ether.

Key factors for a successful O-alkylation include the choice of base, solvent, and reaction temperature. For phenols, which are more acidic than alcohols, weaker bases such as potassium carbonate are often sufficient. However, for less acidic phenols or to achieve faster reaction rates, stronger bases like sodium hydride may be employed. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone (B3395972) are commonly used to dissolve the reactants and facilitate the SN2 reaction.

Mandatory Visualizations

Caption: Reaction mechanism for the Williamson ether synthesis of 2-fluorobenzyl aryl ethers.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification and Analysis A Combine phenol, base, and solvent B Add 2-fluorobenzyl bromide A->B C Heat and stir reaction mixture (Monitor by TLC) B->C D Cool to room temperature C->D E Filter off inorganic salts (if applicable) D->E F Solvent removal (rotary evaporation) E->F G Aqueous work-up (e.g., extraction with ethyl acetate) F->G H Dry organic layer (e.g., with Na₂SO₄) G->H I Solvent removal from dried organic layer H->I J Purify by column chromatography I->J K Characterize pure product (NMR, MS, etc.) J->K

Caption: A generalized workflow for the synthesis and purification of 2-fluorobenzyl aryl ethers.

Data Presentation

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl-α-D-mannopyranosideNaHDMFRT1688[1][2]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of Phenols using Potassium Carbonate

This protocol is suitable for most phenol derivatives.

Materials:

  • Phenol derivative (1.0 eq)

  • 2-Fluorobenzyl bromide (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (B1210297)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Add DMF or acetone (10-20 mL per mmol of phenol).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add 2-fluorobenzyl bromide (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-fluorobenzyl aryl ether.

Protocol 2: O-Alkylation of Less Reactive Phenols or Alcohols using Sodium Hydride

This protocol is suitable for less acidic phenols or for achieving faster reaction rates. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.

Materials:

  • Phenol or alcohol derivative (1.0 eq)

  • 2-Fluorobenzyl bromide (1.1 - 1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 - 1.5 eq) in anhydrous DMF or THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the phenol or alcohol (1.0 eq) in the same anhydrous solvent to the sodium hydride suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide/alkoxide.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 2-fluorobenzyl bromide (1.1 - 1.2 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure 2-fluorobenzyl ether.

Characterization of Products

The synthesized 2-fluorobenzyl aryl ethers can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a characteristic singlet for the benzylic protons (-O-CH ₂-Ar') typically in the range of δ 5.0-5.3 ppm. The aromatic protons will appear in the aromatic region (δ 6.8-7.5 ppm).

    • ¹³C NMR: The benzylic carbon (-O-C H₂-Ar') typically appears in the range of δ 65-75 ppm.

    • ¹⁹F NMR: A signal corresponding to the fluorine atom on the benzyl (B1604629) group should be observed. For a 2-fluorobenzyl group, this typically appears as a multiplet around -118 to -120 ppm.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for the characteristic C-O-C stretching vibrations of the ether linkage.

Safety Precautions

  • 2-Fluorobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • When using sodium hydride, take extreme care to avoid contact with water or protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The O-alkylation of phenols with 2-fluorobenzyl bromide is a robust and efficient method for the synthesis of 2-fluorobenzyl aryl ethers. The Williamson ether synthesis, with appropriate selection of base and solvent, provides a reliable route to these valuable compounds. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Fluorobenzyl Bromide: A Versatile Protecting Group for Alcohols and Amines in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high efficiency and selectivity. The fluorobenzyl group, introduced via its corresponding bromide, has emerged as a valuable tool for the temporary masking of hydroxyl and amino functionalities. The presence of the fluorine atom subtly modulates the reactivity and stability of the traditional benzyl (B1604629) protecting group, offering unique advantages in specific synthetic contexts. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of fluorobenzyl bromide as a protecting group for alcohols and amines.

Introduction to Fluorobenzyl Protecting Groups

The fluorobenzyl group shares many of the favorable characteristics of the widely used benzyl (Bn) group. It is typically introduced under basic conditions via a Williamson ether synthesis for alcohols or nucleophilic substitution for amines. Its removal is most commonly accomplished by catalytic hydrogenation. The fluorine substituent, depending on its position on the aromatic ring (ortho, meta, or para), can influence the protecting group's stability and the ease of its cleavage. This allows for fine-tuning of the synthetic strategy, particularly in complex molecules with multiple protecting groups.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the protection of representative alcohols and amines with various fluorobenzyl bromides and their subsequent deprotection.

Table 1: Protection of Alcohols with Fluorobenzyl Bromides

SubstrateReagentBaseSolventTime (h)Yield (%)Reference
Methyl-α-D-mannopyranoside2-Fluorobenzyl bromideNaHDMF1688[1]
Methyl-α-D-mannopyranoside2,6-Dithis compoundNaHDMF1613[1]
Methyl-α-D-mannopyranoside2,3,5,6-Tetrathis compoundNaHDMF1664[1]
Methyl-α-D-mannopyranosidePentathis compoundNaHDMF1616[1]
4-Fluoro-2-hydroxybenzaldehydeBenzyl bromideK₂CO₃Acetone4-8High (not specified)[2]

Table 2: Protection of Amines with Fluorobenzylating Agents

SubstrateReagentMethodSolventTime (h)Yield (%)Reference
Resin-bound diamines4-FluorobenzaldehydeReductive aminationN/AN/A14-36
Benzylamine4-Fluorobenzyl bromideN-AlkylationAcetonitrile692 (representative)

Table 3: Deprotection of Fluorobenzyl-Protected Alcohols and Amines

SubstrateMethodCatalystHydrogen SourceSolventTimeYield (%)Reference
Fluorinated benzyl ethers of methyl-α-D-mannopyranosideCatalytic HydrogenationPd/CH₂N/A18 h<10[1]
N-Benzylamino derivativesCatalytic Transfer Hydrogenation10% Pd/CAmmonium (B1175870) formate (B1220265)Methanol (B129727)10-30 min85-95[3]
O-Benzyl protected carbohydratesCatalytic Transfer HydrogenationPd/CFormic acidN/AN/AHigh (not specified)[4]

Note: The deprotection of fluorinated benzyl ethers has been observed to be slower than their non-fluorinated counterparts.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound as a protecting group.

Protocol 1: Protection of a Primary Alcohol (O-Fluorobenzylation)

This protocol describes a general procedure for the protection of a primary alcohol using 4-fluorobenzyl bromide, based on the Williamson ether synthesis.

Materials:

  • Primary alcohol (e.g., Benzyl alcohol) (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • 4-Fluorobenzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Add the 4-fluorobenzyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired O-(4-fluorobenzyl) protected alcohol.

Protocol 2: Protection of a Primary Amine (N-Fluorobenzylation)

This protocol provides a general method for the mono-N-alkylation of a primary amine with 2-fluorobenzyl bromide.

Materials:

  • Primary amine (e.g., Benzylamine) (1.0 eq)

  • 2-Fluorobenzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the primary amine, potassium carbonate, and acetonitrile.

  • Stir the suspension at room temperature.

  • Add the 2-fluorobenzyl bromide to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-(2-fluorobenzyl) protected amine.

Protocol 3: Deprotection of a Fluorobenzyl Ether by Catalytic Hydrogenation

This protocol outlines a general procedure for the cleavage of a fluorobenzyl ether using catalytic hydrogenation. Note that longer reaction times may be required compared to non-fluorinated benzyl ethers.[1]

Materials:

  • O-(Fluorobenzyl) protected alcohol (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (MeOH) or Ethanol (B145695) (EtOH)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the O-(fluorobenzyl) protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC. The reaction may take 12-24 hours or longer.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification can be performed if necessary.

Protocol 4: Deprotection of an N-Fluorobenzyl Amine by Catalytic Transfer Hydrogenation

This protocol describes a rapid and efficient method for the deprotection of an N-benzyl amine derivative using ammonium formate as the hydrogen source.[3]

Materials:

  • N-(Fluorobenzyl) protected amine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (equal weight to the substrate)

  • Anhydrous ammonium formate (5.0 eq)

  • Anhydrous Methanol (MeOH)

  • Celite®

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the N-(fluorobenzyl) protected amine and an equal weight of 10% Pd/C.

  • Add anhydrous methanol to the flask.

  • To the stirred suspension, add anhydrous ammonium formate in one portion.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 30 minutes.[3]

  • After completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the combined filtrates under reduced pressure to yield the deprotected amine.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key transformations described in the protocols.

Protection_of_Alcohol Alcohol Primary Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) Alcohol->Alkoxide  NaH, DMF, 0°C Protected_Alcohol Protected Alcohol (R-O-Bn-F) Alkoxide->Protected_Alcohol F_BnBr This compound (F-BnBr) F_BnBr->Protected_Alcohol  SN2 Reaction

Caption: Workflow for the protection of a primary alcohol via Williamson ether synthesis.

Protection_of_Amine Amine Primary Amine (R-NH₂) Protected_Amine Protected Amine (R-NH-Bn-F) Amine->Protected_Amine F_BnBr This compound (F-BnBr) F_BnBr->Protected_Amine  K₂CO₃, CH₃CN, Reflux (N-Alkylation)

Caption: Workflow for the protection of a primary amine via N-alkylation.

Deprotection_of_Alcohol Protected_Alcohol Protected Alcohol (R-O-Bn-F) Deprotected_Alcohol Deprotected Alcohol (R-OH) Protected_Alcohol->Deprotected_Alcohol  H₂, Pd/C, MeOH (Catalytic Hydrogenation)

Caption: Deprotection of a fluorobenzyl ether via catalytic hydrogenation.

Deprotection_of_Amine Protected_Amine Protected Amine (R-NH-Bn-F) Deprotected_Amine Deprotected Amine (R-NH₂) Protected_Amine->Deprotected_Amine  Ammonium Formate, Pd/C, MeOH, Reflux (Catalytic Transfer Hydrogenation)

Caption: Deprotection of an N-fluorobenzyl amine via catalytic transfer hydrogenation.

Stability of Fluorobenzyl Protecting Groups

While comprehensive studies on the stability of fluorobenzyl ethers and amines are not widely available, some general principles can be inferred. Similar to benzyl ethers, fluorobenzyl ethers are expected to be stable to a wide range of non-acidic and non-reductive conditions, including many basic, organometallic, and oxidizing reagents. The electron-withdrawing nature of the fluorine atom may slightly increase the stability of the benzyl group towards certain oxidative cleavage methods compared to the unsubstituted benzyl group. However, they are readily cleaved by catalytic hydrogenation.

N-fluorobenzyl amines are also stable under many conditions but are susceptible to cleavage by catalytic hydrogenation. The basicity of the nitrogen atom will be slightly reduced by the presence of the fluorobenzyl group compared to an unsubstituted benzyl group, which can be a consideration in certain reaction sequences.

Conclusion

This compound serves as a valuable alternative to benzyl bromide for the protection of alcohols and amines. The choice of a fluorobenzyl protecting group can be advantageous in specific synthetic scenarios where modulation of stability and reactivity is desired. The protocols and data provided herein offer a practical guide for the application of this versatile protecting group in complex organic synthesis, aiding researchers in the efficient construction of novel molecules for pharmaceutical and materials science applications.

References

Application Notes & Protocols: Derivatization of Carboxylic Acids with 2,3,4,5,6-Pentafluorobenzyl Bromide for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of carboxylic acids by gas chromatography-mass spectrometry (GC-MS) is often challenging due to their inherent polarity and low volatility. These characteristics can lead to poor chromatographic peak shapes, tailing, and adsorption onto the stationary phase, ultimately resulting in inaccurate quantification.[1] To overcome these limitations, a derivatization step is crucial. This process converts the polar carboxyl group into a less polar and more volatile functional group, making the carboxylic acids suitable for GC analysis.[1]

One of the most effective derivatization reagents for this purpose is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). This reagent reacts with carboxylic acids to form pentafluorobenzyl (PFB) esters, which are significantly more volatile and exhibit excellent chromatographic properties. A key advantage of using PFBBr is the substantial increase in sensitivity achieved, particularly when using negative chemical ionization (NCI) mass spectrometry. The electron-capturing properties of the pentafluorobenzyl group lead to the formation of stable negative ions, resulting in very low detection limits.[2][3] This makes PFBBr derivatization an ideal method for the trace-level quantification of carboxylic acids in complex biological and environmental matrices.[1][2][3]

These application notes provide a detailed overview and protocols for the derivatization of a wide range of carboxylic acids, including short-chain, medium-chain, and long-chain fatty acids, using PFBBr for subsequent GC-MS analysis.[4][5][6]

Chemical Reaction Pathway

The derivatization of carboxylic acids with PFBBr is an esterification reaction. In the presence of a base catalyst, the acidic proton of the carboxylic acid is removed, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of PFBBr and displacing the bromide ion to form the corresponding PFB ester.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid (R-COOH) PFBEster PFB Ester (R-COOCH2-C6F5) RCOOH->PFBEster + PFBBr + Base PFBBr Pentathis compound (PFBBr) PFBBr->PFBEster Base Base (e.g., DIPEA) Salt Protonated Base + Bromide Base->Salt

Caption: Derivatization of a carboxylic acid with PFBBr to form a PFB ester.

Experimental Protocols

Several protocols for the derivatization of carboxylic acids with PFBBr have been established, with variations in reaction conditions depending on the specific application and the type of carboxylic acids being analyzed. Below are detailed methodologies for different scenarios.

Protocol 1: General Protocol for Fatty Acids in Biological Samples

This protocol is adapted for the comprehensive analysis of free fatty acids in biological materials.[2]

Materials and Reagents:

  • 2,3,4,5,6-Pentathis compound (PFBBr) solution (1% in acetonitrile)[2]

  • N,N-Diisopropylethylamine (DIPEA) solution (1% in acetonitrile)[2]

  • Acetonitrile (B52724) (HPLC grade)

  • Isooctane (GC grade)[2]

  • Glass tubes with PTFE-lined screw caps

  • Nitrogen evaporation system

Procedure:

  • Sample Preparation: Start with the dried fatty acid extract obtained from your biological sample.

  • Reconstitution: Reconstitute the dried extract in 25 µL of 1% DIPEA in acetonitrile.[2]

  • Derivatization: Add 25 µL of 1% PFBBr in acetonitrile to the reconstituted sample.[2]

  • Reaction: Cap the tube and allow the reaction to proceed at room temperature for 20 minutes.[2]

  • Solvent Evaporation: After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.

  • Final Reconstitution: Reconstitute the dried PFB esters in 50 µL of isooctane.[2]

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the final solution for analysis.[2]

Protocol 2: Optimized Protocol for Short-Chain Fatty Acids (SCFAs)

This protocol is optimized for the analysis of volatile straight-chain and branched-chain SCFAs.[7]

Materials and Reagents:

Procedure:

  • Sample Preparation: Prepare a standard mixture or your sample containing SCFAs.

  • Derivatization Conditions: The optimal derivatization conditions are a reaction time of 90 minutes at a temperature of 60°C. The reaction should be carried out at a pH of 7 in a 2:1 (v/v) mixture of acetone and water.[7]

  • Extraction: After the reaction, add 1 mL of hexane to the cooled sample.

  • Phase Separation: Vortex the mixture for 5 minutes, followed by centrifugation at 300 x g for 1 minute to separate the layers.[8]

  • Sample Transfer: Transfer 200 µL of the upper hexane phase to a GC vial for analysis.[8]

Protocol 3: In Situ Extraction and Derivatization for SCFAs in Fecal Samples

This method is designed for the rapid analysis of SCFAs in complex matrices like fecal samples, minimizing analyte loss during sample workup.[9]

Materials and Reagents:

  • Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)

  • PFBBr

  • Appropriate solvents

Procedure:

  • In Situ Reaction: Combine the fecal sample with TBAHS and PFBBr in a single reaction vessel. This allows for simultaneous extraction and derivatization.[9]

  • Optimization: The concentration of TBAHS, pH, reaction temperature, and time should be optimized for your specific application.[9]

  • Extraction and Analysis: Following the in situ reaction, the PFB derivatives of the SCFAs are extracted into an organic solvent and are then ready for GC-MS/MS analysis. This method offers high sensitivity and selectivity, especially when using multiple-ion reaction monitoring (MRM).[9]

Experimental Workflow

The general workflow for the derivatization of carboxylic acids with PFBBr followed by GC-MS analysis is outlined below.

Experimental_Workflow Start Sample Collection (e.g., Plasma, Feces, Tissue) Extraction Extraction of Carboxylic Acids Start->Extraction Drying Drying of Extract Extraction->Drying Derivatization Derivatization with PFBBr Drying->Derivatization Solvent_Evaporation Solvent Evaporation Derivatization->Solvent_Evaporation Reconstitution Reconstitution in GC-compatible Solvent Solvent_Evaporation->Reconstitution GCMS_Analysis GC-MS Analysis (EI or NCI mode) Reconstitution->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Caption: General experimental workflow for PFBBr derivatization and GC-MS analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing PFBBr derivatization for the analysis of carboxylic acids.

Table 1: Derivatization Conditions

Analyte TypeReagentsTemperature (°C)Time (min)pHReference
Fatty Acids1% PFBBr, 1% DIPEA in AcetonitrileRoom Temp.20N/A[2]
Short-Chain Fatty AcidsPFBBr in Acetone:Water (2:1)60907[7]
Very Short-Chain Fatty AcidsPFBBr in Acetone60-7060N/A[8]
Perfluoroalkyl Carboxylic AcidsPFBBr, K₂CO₃OptimizedOptimizedAlkaline[10]
Methylmalonic AcidPFBBr in Acetone8060N/A[11]

Table 2: Method Performance

Analyte TypeLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Reference
Short-Chain Fatty Acids0.244–0.977 µMN/AN/A55.7–97.9[7]
Short-Chain Fatty Acids5–24 ng/mL0.05–0.1 µg/mL> 0.997N/A[9]
Perfluoroalkyl Carboxylic Acids0.1–0.28 ng/L0.3–0.84 ng/L0.9938–0.9994N/A[10]

GC-MS Parameters

While the optimal GC-MS parameters will vary depending on the specific instrument and analytes of interest, the following provides a general starting point.

Table 3: Typical GC-MS Parameters

ParameterSetting
GC ColumnDB-5ms or equivalent
Injection Volume1 µL
Injector Temperature250°C
Oven ProgramLinearly ramp from 150°C to 270°C at 10°C/min, then to 310°C at 40°C/min and hold.[1]
Carrier GasHelium
Ionization ModeNegative Chemical Ionization (NCI) is preferred for high sensitivity.[1][2] Electron Ionization (EI) can also be used.[4][5][6]

Conclusion

The derivatization of carboxylic acids with PFBBr is a robust and highly sensitive method for their quantification by GC-MS. The formation of PFB esters enhances the volatility and improves the chromatographic behavior of these analytes. The use of NCI mode in the mass spectrometer provides exceptional sensitivity, making this method particularly well-suited for trace-level analysis in complex matrices. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful analytical technique.

References

Application of Fluorobenzyl Bromide in Pharmaceutical Synthesis: A Case Study on the Anticancer Agent Lapatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Fluorobenzyl bromides are versatile reagents in medicinal chemistry, primarily utilized as alkylating agents to introduce the fluorobenzyl moiety into target molecules.[1] This structural modification can significantly enhance a drug candidate's pharmacological profile. The presence of fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability due to its high electronegativity and ability to form strong carbon-fluorine bonds.[1]

A prominent application of fluorobenzyl bromide is demonstrated in the synthesis of Lapatinib , a dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor (HER1 or EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu).[2] Lapatinib is a crucial therapeutic agent for certain types of breast cancer. In the synthesis of Lapatinib, 3-fluorobenzyl bromide is used to prepare the key intermediate, 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394). This intermediate forms a significant part of the final drug structure, specifically the ether-linked side chain that binds within the ATP-binding pocket of the target kinases.

The synthesis involves an O-alkylation reaction where the hydroxyl group of a substituted phenol (B47542) is alkylated with 3-fluorobenzyl bromide. This reaction is a critical step in building the core structure of Lapatinib and highlights the practical utility of fluorobenzyl bromides in constructing complex pharmaceutical agents.

Key Reaction Data

The following table summarizes quantitative data for the key synthetic steps involving 3-fluorobenzyl bromide in the preparation of a Lapatinib intermediate.

StepReactionReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Ref.
1O-Alkylation2-chloro-4-nitrophenol, 3-fluorobenzyl bromideK₂CO₃DMF204~85-90[3]
2Nitro Reduction3-chloro-4-(3-fluorobenzyloxy)nitrobenzeneFe powder, NH₄ClEthanol (B145695)/WaterReflux296[4]

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (O-Alkylation)

This protocol describes the nucleophilic substitution reaction to form the fluorobenzyl ether linkage.

Materials:

  • 2-chloro-4-nitrophenol

  • 3-fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Reaction flask, magnetic stirrer, heating mantle

Procedure:

  • To a reaction flask, add N,N-Dimethylformamide (DMF), 2-chloro-4-nitrophenol, and potassium carbonate.

  • Stir the mixture at a controlled temperature of 15-25°C.

  • Slowly add 3-fluorobenzyl bromide to the reaction mixture in portions.

  • After the addition is complete, maintain the reaction at 20°C for 4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into water to precipitate the product.

  • Filter the solid precipitate and dry it to obtain 1-chloro-2-((3-fluorobenzyl)oxy)-4-nitrobenzene.

Protocol 2: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline (Nitro Reduction)

This protocol details the reduction of the nitro group to an amine, yielding the final key intermediate.

Materials:

  • 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (from Protocol 1)

  • Iron (Fe) powder

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Reaction flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a 1 L reactor, suspend 35.6 g of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, 21.2 g of iron powder, and 60.9 g of ammonium chloride in a solvent mixture of 506 mL of ethanol and 128 mL of water.[4]

  • Heat the reaction mixture to reflux and maintain for 2 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature (20-25°C).[4]

  • Remove the insoluble iron oxides by vacuum filtration and wash the solid residue with ethanol.[4]

  • Combine the filtrates and remove the solvent by evaporation.[4]

  • Dissolve the resulting solid in 400 mL of dichloromethane. Filter the solution to remove any remaining inorganic salts.[4]

  • Transfer the filtrate to a separatory funnel, separate the organic phase, and dry it over anhydrous sodium sulfate.[4]

  • Evaporate the solvent to yield 30.8 g of 3-chloro-4-(3-fluorobenzyloxy)aniline.[4]

Visualizations

Experimental Workflow: Synthesis of Lapatinib Intermediate

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Nitro Reduction A 2-chloro-4-nitrophenol C Reaction with K2CO3 in DMF at 20°C A->C B 3-fluorobenzyl bromide B->C D 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene C->D E Reduction with Fe/NH4Cl in EtOH/H2O (Reflux) D->E F 3-chloro-4-(3-fluorobenzyloxy)aniline (Lapatinib Intermediate) E->F

Caption: Workflow for the synthesis of a key Lapatinib intermediate.

Signaling Pathway: HER1/HER2 Inhibition by Lapatinib

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling HER1 HER1 (EGFR) PI3K PI3K HER1->PI3K RAS Ras HER1->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lapatinib Lapatinib Lapatinib->HER1 Lapatinib->HER2

References

Application Notes and Protocols for the Synthesis of Neurochemicals Using 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl bromide is a versatile reagent in medicinal chemistry and drug discovery, primarily utilized as an alkylating agent to introduce the 4-fluorobenzyl moiety into target molecules. This structural motif is of particular interest in the development of neurochemicals due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of neurochemicals, specifically focusing on N-alkylation of phenethylamine (B48288) and tryptamine (B22526) scaffolds, which are foundational structures for many psychoactive compounds and neurotransmitter analogues. The synthesized compounds often exhibit activity at serotonin (B10506) and dopamine (B1211576) receptors, key targets in the central nervous system.[3][4]

Synthetic Applications of 4-Fluorobenzyl Bromide in Neurochemical Synthesis

The primary application of 4-fluorobenzyl bromide in this context is the N-alkylation of primary and secondary amines, such as those found in phenethylamines and tryptamines, via an SN2 reaction.[1][2] This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct.[5] An alternative approach is reductive amination, where a primary amine is reacted with 4-fluorobenzaldehyde (B137897) to form an imine, which is then reduced in situ to the secondary amine.[3][6]

Synthesized Neurochemicals and their Biological Targets
Compound ClassSpecific ExampleBiological Target(s)Reference
N-BenzylphenethylaminesN-(2-Fluorobenzyl)-2,5-dimethoxyphenethylamine5-HT2A/5-HT2C Receptors[3]
Dopamine Receptor Ligands3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-oneDopamine D4 Receptor[4]
Cannabinoid Receptor TracersN-(4-[18F]Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamideCannabinoid CB1 Receptor[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and activity of representative neurochemicals prepared using 4-fluorobenzyl bromide or its aldehyde analogue.

Table 1: Synthesis and Characterization Data
Compound NameStarting MaterialsReaction TypeSolventYield (%)Reference
N-(2-Fluorobenzyl)-2,5-dimethoxyphenethylamine HCl2,5-Dimethoxyphenethylamine HCl, 2-FluorobenzaldehydeReductive AminationEthanol (B145695)46-94 (general range for analogues)[6]
3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, [18F]4-Fluorobenzyl bromideN-AlkylationNot Specified19.5 (radiochemical yield)[4]
N-(4-[18F]Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamideCarboxamide precursor, [18F]4-Fluorobenzyl bromideN-AlkylationDMF36 (radiochemical yield)[3]
N-(4-Fluorobenzyl)phenethylaminePhenethylamine, 4-Fluorobenzyl bromideN-AlkylationAcetonitrile (B52724)Not specified in searchesGeneral Protocol
N-(4-Fluorobenzyl)tryptamineTryptamine, 4-Fluorobenzyl bromideN-AlkylationDMFNot specified in searchesGeneral Protocol
Table 2: Biological Activity Data
Compound NameAssay TypeTargetKi (nM)EC50 (nM)Reference
N-(2-Fluorobenzyl)-2,5-dimethoxyphenethylamineRadioligand Binding5-HT2A Receptor1.8-[3]
N-(2-Fluorobenzyl)-2,5-dimethoxyphenethylamineRadioligand Binding5-HT2C Receptor1.3-[3]
N-(2-Fluorobenzyl)-2,5-dimethoxyphenethylamineInositol Phosphate Accumulation5-HT2A Receptor-1.5[3]
N-(2-Fluorobenzyl)-2,5-dimethoxyphenethylamineInositol Phosphate Accumulation5-HT2C Receptor-2.0[3]
3-(4-Fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-oneRadioligand BindingDopamine D4 Receptor4.3-[4]

Experimental Protocols

Protocol 1: Synthesis of N-(4-Fluorobenzyl)phenethylamine via Direct N-Alkylation

This protocol describes a general method for the direct N-alkylation of phenethylamine with 4-fluorobenzyl bromide.

Materials:

  • Phenethylamine

  • 4-Fluorobenzyl bromide

  • Anhydrous acetonitrile

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add phenethylamine (1.0 eq).

  • Dissolve the phenethylamine in anhydrous acetonitrile.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (1.5 eq) or potassium carbonate (2.0 eq) to the solution.

  • Slowly add a solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous acetonitrile to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure N-(4-fluorobenzyl)phenethylamine.

Protocol 2: Synthesis of N-(4-Fluorobenzyl)tryptamine via Direct N-Alkylation

This protocol outlines a general procedure for the direct N-alkylation of tryptamine with 4-fluorobenzyl bromide.

Materials:

  • Tryptamine

  • 4-Fluorobenzyl bromide

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA) or Potassium Carbonate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve tryptamine (1.0 eq) in anhydrous DMF.

  • Add a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq) to the solution.

  • Add 4-fluorobenzyl bromide (1.1 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to obtain pure N-(4-fluorobenzyl)tryptamine.

Protocol 3: Synthesis of N-(2-Fluorobenzyl)phenethylamine Analogues via Reductive Amination[3][7]

This protocol is adapted from the synthesis of N-benzyl phenethylamines and can be applied to the synthesis of N-(4-fluorobenzyl)phenethylamine by substituting 4-fluorobenzaldehyde.

Materials:

  • Phenethylamine hydrochloride derivative (1.0 mmol)

  • 4-Fluorobenzaldehyde (1.1 eq)

  • Ethanol

  • Triethylamine (1.0 eq)

  • Sodium borohydride (B1222165) (NaBH4) (2.0 mmol)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Ethanolic HCl (1M)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a suspension of the phenethylamine hydrochloride (1.0 mmol) and 4-fluorobenzaldehyde (1.1 eq) in ethanol (10 mL), add triethylamine (1.0 eq).

  • Stir the reaction at room temperature until imine formation is complete as monitored by TLC or GC (typically 30 minutes to 3 hours).

  • Add sodium borohydride (2.0 mmol) in portions and continue stirring for another 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude free base by flash chromatography.

  • Dissolve the purified free base in ethanol, add ethanolic HCl (1M), and precipitate the hydrochloride salt by adding diethyl ether.

  • Collect the crystals by filtration and dry under reduced pressure.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

N-benzylphenethylamine derivatives often act as agonists at 5-HT2A receptors. The canonical signaling pathway involves the coupling of the receptor to Gq/11 proteins.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_HT2A_Receptor 5-HT2A Receptor G_Protein Gq/11 5_HT2A_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to Agonist N-(4-Fluorobenzyl)- phenethylamine (Agonist) Agonist->5_HT2A_Receptor Binds to

Caption: 5-HT2A receptor Gq-coupled signaling pathway.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a D2-like receptor that couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D4_Receptor Dopamine D4 Receptor G_Protein Gi/o D4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Cellular_Response Altered Gene Expression and Cellular Function PKA->Cellular_Response Phosphorylates targets leading to Antagonist N-(4-Fluorobenzyl)- Derivative (Antagonist) Antagonist->D4_Receptor Blocks Dopamine Dopamine Dopamine->D4_Receptor Binds to

Caption: Dopamine D4 receptor Gi-coupled signaling pathway.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of neurochemicals using 4-fluorobenzyl bromide.

workflow Start Start: Amine Precursor (Phenethylamine or Tryptamine) Synthesis Synthesis: N-Alkylation with 4-Fluorobenzyl Bromide Start->Synthesis Workup Aqueous Workup and Extraction Synthesis->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Structural Characterization: NMR, MS, Purity (HPLC) Purification->Characterization Biological_Assay Biological Evaluation: Receptor Binding and Functional Assays Characterization->Biological_Assay End End: Characterized Neurochemical Derivative Biological_Assay->End

Caption: General experimental workflow.

References

Application Notes and Protocols: The Role of 3-Fluorobenzyl Bromide in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-fluorobenzyl bromide as a key building block in the synthesis of novel agrochemicals, with a specific focus on the development of potent fungicides. The inclusion of a fluorine atom can significantly enhance the biological activity and metabolic stability of agrochemical candidates.

Application: Synthesis of Pyrazole (B372694) Carboxamide Fungicides

The 3-fluorobenzyl moiety is a valuable component in the structure of modern fungicides, particularly within the pyrazole carboxamide class. These compounds are known for their efficacy against a broad spectrum of fungal pathogens. The introduction of the 3-fluorobenzyl group can modulate the compound's lipophilicity and binding affinity to the target enzyme, succinate (B1194679) dehydrogenase (SDH).

Quantitative Data Summary

The following table summarizes the in vitro fungicidal activity (EC₅₀ in µg/mL) of a synthesized pyrazole carboxamide derivative incorporating the 3-fluorobenzyl moiety against various plant pathogenic fungi.

Compound IDFungal SpeciesEC₅₀ (µg/mL)[1][2]
1 Alternaria porri21.01
Marssonina coronaria9.08
Cercospora petroselini32.40
Rhizoctonia solani7.69

Compound 1: 1-Methyl-N-(3'-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Experimental Protocols

Synthesis of 1-Methyl-N-(3'-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (1)

This protocol outlines a two-step synthesis starting from 3-fluorobenzyl bromide.

Step 1: Synthesis of 3-Fluorobenzylamine (B89504)

This procedure describes a standard method for the conversion of an alkyl halide to a primary amine via a Gabriel synthesis.

  • Materials: 3-fluorobenzyl bromide, potassium phthalimide (B116566), N,N-Dimethylformamide (DMF), hydrazine (B178648) hydrate (B1144303), ethanol (B145695), hydrochloric acid, sodium hydroxide (B78521).

  • Procedure:

    • Dissolve potassium phthalimide (1.1 eq) in anhydrous DMF.

    • Add 3-fluorobenzyl bromide (1.0 eq) to the solution and stir the mixture at room temperature overnight.

    • Pour the reaction mixture into water and collect the precipitate by filtration. Wash the solid with water and dry to yield N-(3-fluorobenzyl)phthalimide.

    • Suspend the N-(3-fluorobenzyl)phthalimide in ethanol and add hydrazine hydrate (1.5 eq).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid.

    • Filter the mixture to remove the phthalhydrazide (B32825) byproduct.

    • Adjust the pH of the filtrate to >12 with a sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluorobenzylamine.

Step 2: Synthesis of 1-Methyl-N-(3'-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (1)

This procedure is adapted from the synthesis of analogous pyrazole carboxamides.[1][2]

  • Materials: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, 3-fluorobenzylamine, triethylamine (B128534), dichloromethane (B109758).

  • Procedure:

    • Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 3-fluorobenzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final compound 1 .

In Vitro Antifungal Activity Assay

This protocol describes the mycelium growth inhibition method used to determine the EC₅₀ values.

  • Materials: Potato Dextrose Agar (PDA), stock solutions of test compounds in a suitable solvent (e.g., DMSO), fungal cultures, petri dishes.

  • Procedure:

    • Prepare PDA medium and sterilize by autoclaving.

    • Cool the PDA to 50-60 °C and add the appropriate volume of the test compound stock solution to achieve the desired final concentrations.

    • Pour the amended PDA into sterile petri dishes.

    • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony.

    • Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate (containing only solvent) reaches approximately two-thirds of the plate diameter.

    • Measure the diameter of the fungal colony in both the control and treated plates.

    • Calculate the percentage of mycelial growth inhibition for each concentration.

    • Determine the EC₅₀ value by probit analysis of the inhibition data.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of the target pyrazole carboxamide fungicide from 3-fluorobenzyl bromide.

Synthesis_Workflow A 3-Fluorobenzyl Bromide C N-(3-Fluorobenzyl)phthalimide A->C Gabriel Synthesis B Potassium Phthalimide B->C E 3-Fluorobenzylamine C->E Hydrazinolysis D Hydrazine Hydrate D->E G 1-Methyl-N-(3'-fluorobenzyl)-3- (trifluoromethyl)-1H-pyrazole-4-carboxamide (1) E->G Amide Coupling F 1-Methyl-3-(trifluoromethyl) -1H-pyrazole-4-carbonyl chloride F->G

Caption: Synthetic route to the target fungicide.

Proposed Mode of Action: SDHI Fungicides

Pyrazole carboxamide fungicides typically act as Succinate Dehydrogenase Inhibitors (SDHIs). They interrupt the fungal respiratory chain at complex II, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.

SDHI_Mode_of_Action cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient Succinate Succinate Succinate->ComplexII ATP ATP (Cellular Energy) ATP_Synthase->ATP Fungicide Pyrazole Carboxamide Fungicide (1) Fungicide->Inhibition Inhibition->ComplexII Inhibition

Caption: Inhibition of fungal respiration by SDHIs.

References

Phase-Transfer Catalysis Conditions for Reactions with Fluorobenzyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions with fluorobenzyl bromide under phase-transfer catalysis (PTC) conditions. Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, leading to increased reaction rates, milder conditions, and often improved yields and selectivity. This compound is a key building block in the synthesis of numerous pharmaceuticals and agrochemicals, making efficient and scalable reaction conditions highly valuable.[1][2][3]

Introduction to Phase-Transfer Catalysis

Phase-transfer catalysis operates by transporting a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate, such as this compound, occurs.[4] The catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms a lipophilic ion pair with the reactant anion, enabling its transfer across the phase boundary.[4] This methodology avoids the need for expensive, anhydrous, or polar aprotic solvents and often allows for the use of inexpensive inorganic bases.

Applications in Synthesis

Phase-transfer catalysis is a versatile method applicable to a wide range of reactions involving this compound. Key applications include:

  • O-Alkylation (Ether Synthesis): The reaction of phenols and alcohols with this compound to form the corresponding ethers.

  • N-Alkylation: The alkylation of nitrogen-containing compounds such as indoles, amides, and other heterocycles.

  • C-Alkylation: The formation of carbon-carbon bonds by reacting active methylene (B1212753) compounds with this compound.

  • Esterification: The synthesis of esters from carboxylic acids and this compound.

  • Cyanation: The introduction of a nitrile group via nucleophilic substitution with a cyanide salt.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for various PTC reactions. While specific data for this compound is limited in publicly available literature, the data for the closely related benzyl (B1604629) bromide serves as an excellent starting point for reaction optimization.

Table 1: O-Alkylation of Phenols with Benzyl Bromide under PTC

NucleophileCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Hydroxybenzoate (B8730719)BTBAMBC (dual-site)-Water/Organic600.584.3[5]
Phenol (B47542)TBABK₂CO₃Toluene (B28343)80295[6]
Substituted PhenolsTBABNaOHDichloromethaneRT4>90[7]

Table 2: N-Alkylation of Indoles with Alkyl Halides under PTC

NucleophileAlkyl HalideCatalystBaseSolventYield (%)Reference
Indole (B1671886)Alkyl Bromides/IodidesBu₄N⁺HSO₄⁻50% aq. NaOHBenzene (B151609)78-98[8]

Table 3: C-Alkylation of Active Methylene Compounds with Benzyl Bromide under PTC

NucleophileCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
HydantoinTBAB (10)50% aq. NaOHToluene404873[9]
Diethyl Malonate18-crown-6K₂CO₃-Heat2Not specified[10]

Table 4: Esterification of Carboxylic Acid Salts with Benzyl Bromide under PTC

NucleophileCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Sodium Benzoate (B1203000)Aliquat 336Chlorobenzene703>98[11]

Experimental Protocols

The following are detailed protocols for key reactions. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: O-Alkylation of a Phenol with 4-Fluorobenzyl Bromide

This protocol is adapted from procedures for the benzylation of phenols.[6][7]

Materials:

  • Phenol derivative (1.0 equiv)

  • 4-Fluorobenzyl bromide (1.1 equiv)

  • Tetrabutylammonium (B224687) bromide (TBAB) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 equiv), potassium carbonate (2.0 equiv), and tetrabutylammonium bromide (0.05 equiv).

  • Add toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Begin vigorous stirring and add 4-fluorobenzyl bromide (1.1 equiv) to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) twice.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization, if necessary.

Protocol 2: N-Alkylation of Indole with 4-Fluorobenzyl Bromide

This protocol is based on the N-alkylation of indole using various alkyl halides under PTC conditions.[8]

Materials:

  • Indole (1.0 equiv)

  • 4-Fluorobenzyl bromide (1.2 equiv)

  • Tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) (0.05 equiv)

  • 50% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Benzene or Toluene

Procedure:

  • In a round-bottom flask fitted with a mechanical stirrer, add indole (1.0 equiv) and the phase-transfer catalyst (0.05 equiv) to benzene or toluene.

  • With vigorous stirring, add an equal volume of 50% aqueous NaOH solution.

  • Add 4-fluorobenzyl bromide (1.2 equiv) dropwise to the biphasic mixture at room temperature.

  • Continue stirring vigorously at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC analysis.

  • After the reaction is complete, dilute the mixture with water and transfer to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer twice with the organic solvent.

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

Protocol 3: C-Alkylation of Diethyl Malonate with 4-Fluorobenzyl Bromide

This protocol is a general procedure for the C-alkylation of active methylene compounds.[10]

Materials:

  • Diethyl malonate (1.0 equiv)

  • 4-Fluorobenzyl bromide (1.05 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 18-Crown-6 or Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Anhydrous organic solvent (e.g., acetonitrile (B52724) or DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 equiv) and the phase-transfer catalyst (0.05 equiv).

  • Add the anhydrous organic solvent, followed by diethyl malonate (1.0 equiv).

  • Stir the suspension vigorously and add 4-fluorobenzyl bromide (1.05 equiv) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with the organic solvent.

  • Combine the filtrate and washings, and remove the solvent in vacuo.

  • The residue can be purified by vacuum distillation or column chromatography.

Protocol 4: Esterification of Sodium Benzoate with 4-Fluorobenzyl Bromide

This protocol is adapted from a high-yield synthesis of benzyl benzoate.[11]

Materials:

  • Sodium benzoate (1.0 equiv)

  • 4-Fluorobenzyl bromide (1.1 equiv)

  • Aliquat 336 (methyltrioctylammonium chloride) (0.02 equiv)

  • Chlorobenzene

  • Deionized water

Procedure:

  • Prepare a solution of sodium benzoate in water.

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine the aqueous sodium benzoate solution with an equal volume of chlorobenzene.

  • Add Aliquat 336 (0.02 equiv) to the biphasic system.

  • Heat the mixture to 70 °C with vigorous stirring.

  • Add 4-fluorobenzyl bromide (1.1 equiv) to the reaction mixture.

  • Maintain the reaction at 70 °C for approximately 3 hours, monitoring by TLC or GC for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Visualizations

Diagram 1: General Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nu⁻ M_aq M⁺ QX_aq Q⁺X⁻ QNu_aq Q⁺Nu⁻ QX_aq->QNu_aq Ion Exchange QNu_org Q⁺Nu⁻ QNu_aq->QNu_org Phase Transfer RBr_org R-Br RNu_org R-Nu QX_org Q⁺X⁻ QNu_org->RNu_org Reaction QNu_org->QX_org + X⁻ QX_org->QX_aq Phase Transfer

Caption: General mechanism of phase-transfer catalysis.

Diagram 2: Experimental Workflow for a Typical PTC Reaction

PTC_Workflow start Start setup Reaction Setup: - Add Nucleophile, Base, PTC - Add Organic Solvent start->setup addition Add this compound setup->addition reaction Heat and Stir (Monitor by TLC/GC) addition->reaction workup Workup: - Quench with Water - Separate Phases reaction->workup extraction Extract Aqueous Phase workup->extraction dry Dry Organic Phase extraction->dry concentrate Concentrate in Vacuo dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify end End Product purify->end

Caption: A typical experimental workflow for a PTC reaction.

References

Application Notes and Protocols for the Fluorobenzylation of Thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a widely adopted strategy in drug discovery and development to enhance metabolic stability, binding affinity, and lipophilicity. The fluorobenzylation of thiol compounds, in particular, creates valuable moieties for various applications, including the synthesis of novel therapeutics, peptide modification, and the development of probes for chemical biology.[1][2] This document provides detailed experimental protocols and data for several key methods used to achieve the fluorobenzylation and fluoroalkylation of thiols.

Application Note 1: Direct S-Fluorobenzylation via Thiol-Bromo Substitution

This method utilizes a direct substitution reaction between a thiol and a fluorinated benzyl (B1604629) bromide, such as pentafluorobenzyl bromide. This "thiol-bromo click" reaction is a robust and efficient way to form fluorinated poly(aryl thioether)s and other S-fluorobenzylated compounds.[3] The reaction proceeds via a standard SN2 mechanism where the nucleophilic thiolate anion attacks the electrophilic benzylic carbon, displacing the bromide.[4]

Experimental Protocol: General Procedure for S-Pentafluorobenzylation
  • Dissolution: Dissolve the thiol-containing compound (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN).

  • Base Addition: Add a non-nucleophilic base (1.1 to 1.5 equivalents), such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA), to the solution to deprotonate the thiol and form the more nucleophilic thiolate anion. Stir the mixture for 10-15 minutes at room temperature.

  • Reagent Addition: Add the fluorobenzylating agent, such as 2,3,4,5,6-pentathis compound (1.1 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 2-24 hours. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired S-fluorobenzylated compound.

G cluster_workflow S-Fluorobenzylation Workflow Thiol Thiol Compound (R-SH) Base Add Base (e.g., K₂CO₃, DIPEA) in Solvent (e.g., DMF) Thiol->Base 1 Thiolate Thiolate Anion (R-S⁻) Base->Thiolate 2. Deprotonation Reagent Add this compound (e.g., C₆F₅CH₂Br) Thiolate->Reagent 3 Reaction Reaction (RT to 60°C) Reagent->Reaction 4. SN2 Substitution Product S-Fluorobenzylated Product Reaction->Product Purification Work-up & Purification Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Workflow for direct S-fluorobenzylation of thiols.

Application Note 2: One-Pot 1,1-Dihydrofluoroalkylation of Thiols using Sulfuryl Fluoride-Derived Reagents

A highly efficient and chemoselective method for the 1,1-dihydrofluoroalkylation of thiols has been developed using bis(1,1-dihydrofluoroalkyl) sulfates, which are generated in situ from sulfuryl fluoride (B91410) (SO₂F₂) and a fluoroalcohol.[5] This one-pot process is notable for its high yields and remarkable selectivity for thiols, even in the presence of other nucleophilic groups like amines, alcohols, and carboxylic acids.[5]

Experimental Protocol: One-Pot Synthesis of Trifluoroethyl Sulfides

This protocol is adapted from Foth et al. for the synthesis of trifluoroethylated thiols using bis(trifluoroethyl) sulfate generated in situ.[5]

  • Reagent Preparation: In a nitrogen-purged glovebox, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 mmol) to a solution of 2,2,2-trifluoroethanol (B45653) (2.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 2.0 mL).

  • Fluorosulfate Formation: Bubble sulfuryl fluoride (SO₂F₂) through the solution for 5 minutes. Seal the reaction vessel and stir for 2 hours at room temperature to form the bis(trifluoroethyl) sulfate reagent.

  • Thiol Addition: Add the desired thiol compound (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction for the specified time (see Table 1) at room temperature or 40 °C.

  • Purification: After the reaction is complete, concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel to yield the final fluoroalkyl sulfide.

Quantitative Data

The following table summarizes the results for the 1,1-dihydrofluoroalkylation of various thiol compounds using the one-pot protocol.[5] Isolated yields are reported for reactions run on a 1 mmol scale.

EntryThiol SubstrateTime (h)Temperature (°C)ProductIsolated Yield (%)
1Benzyl mercaptan0.5RTBenzyl(2,2,2-trifluoroethyl)sulfane95
24-Methoxybenzyl mercaptan0.5RT(4-Methoxybenzyl)(2,2,2-trifluoroethyl)sulfane93
34-(Trifluoromethyl)benzyl mercaptan2RT(2,2,2-Trifluoroethyl)(4-(trifluoromethyl)benzyl)sulfane92
4Thiophenol0.5RTPhenyl(2,2,2-trifluoroethyl)sulfane95
54-Chlorothiophenol0.5RT(4-Chlorophenyl)(2,2,2-trifluoroethyl)sulfane91
6Cyclohexanethiol2RTCyclohexyl(2,2,2-trifluoroethyl)sulfane84
71-Octanethiol2RTOctyl(2,2,2-trifluoroethyl)sulfane85
8Glutathione (reduced)0.540S-(2,2,2-Trifluoroethyl)glutathione59

Table adapted from Foth, P. J., et al. (2019).[5]

G cluster_workflow One-Pot Fluoroalkylation Workflow Fluoroalcohol Fluoroalcohol (CF₃CH₂OH) + Base (DBU) in THF SO2F2 Bubble SO₂F₂ (g) Stir 2h @ RT Fluoroalcohol->SO2F2 Intermediate In situ formation of Bis(trifluoroethyl) sulfate SO2F2->Intermediate Activation Thiol Add Thiol (R-SH) Intermediate->Thiol Reaction Reaction (0.5-2h) Thiol->Reaction S-Alkylation Product Fluoroalkyl Sulfide (R-S-CH₂CF₃) Reaction->Product

Caption: One-pot synthesis of fluoroalkyl sulfides.

Application Note 3: para-Fluoro-Thiol Reaction (PFTR) for Peptide Modification

The para-fluoro-thiol reaction (PFTR) is a specific type of nucleophilic aromatic substitution (SNAr) where a thiol displaces a fluorine atom from the para position of a perfluorinated aromatic ring.[6] This reaction is particularly useful for the post-synthetic modification of macromolecules like peptides, as it proceeds under mild conditions and allows for the conjugation of a wide variety of commercially available thiols.[6]

Experimental Protocol: General Procedure for PFTR on a Peptide
  • Peptide Preparation: Synthesize the peptide containing a perfluorinated aromatic moiety (e.g., pentafluorophenylalanine) using standard solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the peptide-bound resin in a suitable solvent like DMF.

  • Reaction Mixture: Prepare a solution of the desired thiol (5-10 equivalents) and a mild base like DIPEA (5-10 equivalents) in DMF.

  • Conjugation: Add the thiol/base solution to the swollen resin and agitate the mixture at room temperature for 4-12 hours.

  • Washing: After the reaction, thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_workflow para-Fluoro-Thiol Reaction (PFTR) Logic Peptide Peptide with Pentafluorophenyl Group Reaction Nucleophilic Aromatic Substitution (SNAr) Peptide->Reaction Thiolate Thiolate Anion (R-S⁻) Thiolate->Reaction Attack at C4 Meisenheimer Meisenheimer Intermediate (Anionic σ-complex) Reaction->Meisenheimer Formation Product Thiol-Conjugated Peptide Meisenheimer->Product Loss of F⁻ Fluoride Fluoride Ion (F⁻) Meisenheimer->Fluoride

Caption: Logical flow of the para-fluoro-thiol reaction.

General Considerations for Handling Thiols

  • Oxidation Sensitivity: Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds (R-S-S-R).[7][8] To prevent this, it is often advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.[9]

  • Reducing Disulfides: If the starting material contains disulfide bonds, they can be reduced to free thiols prior to the fluorobenzylation reaction using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4][10][11] TCEP is often preferred as it does not contain a thiol group itself and is less likely to interfere with subsequent reactions.[11]

  • Thiolate Formation: Most S-alkylation reactions require the conversion of the neutral thiol to the more nucleophilic thiolate anion. This is typically achieved by adding a suitable base. The choice of base depends on the substrate's sensitivity to pH.

Analytical Methods for Characterization

The successful synthesis of fluorobenzylated thiol compounds should be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the addition of the fluorobenzyl group.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atoms.[5]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and for purification.[14][15] Reversed-phase HPLC is a common method for analyzing and purifying these compounds.[15]

References

Application Notes and Protocols: Fluorobenzyl Bromide in the Synthesis of Peptide and Protein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorobenzyl bromide serves as a versatile reagent in the synthesis of targeted inhibitors for peptides and proteins, primarily through the alkylation of reactive cysteine residues. The introduction of the fluorobenzyl group can modulate the pharmacological properties of peptides and proteins, including their binding affinity, metabolic stability, and cell permeability. This document provides detailed protocols for the utilization of 4-fluorobenzyl bromide in both solid-phase peptide synthesis to generate peptide-based inhibitors and in the direct modification of proteins to inhibit their function, with a particular focus on cysteine proteases.

The protocols outlined below are intended as a comprehensive guide for researchers. It is important to note that optimization of reaction conditions may be necessary for specific peptide sequences or protein targets.

Data Presentation

While direct inhibitory data (IC50, Ki) for peptide and protein inhibitors specifically modified with 4-fluorobenzyl bromide is not extensively available in publicly accessible literature, the following tables provide examples of quantitative data for closely related fluorinated peptide inhibitors and general cysteine protease inhibitors. This data serves as a reference for the expected potency of inhibitors developed using the described protocols.

Table 1: Inhibitory Activity of Fluorinated Peptide Inhibitors against HIV-1 Protease

Peptide InhibitorModificationIC50 (nM)[1]
C31 (Wildtype)-26.5
C31-DfeGlyIsoleucine replaced with DfeGlySimilar to Wildtype
C31-5³-F₃IleIsoleucine replaced with 5³-F₃IleSimilar to Wildtype
C31-5³,5'³-F₆LeuLeucine replaced with 5³,5'³-F₆Leu1490

Table 2: Example Inhibitory Potency (IC50) of a Cysteine Protease Inhibitor

CompoundTarget ProteaseIC50 (nM)[2]
CPI-123Cathepsin B15.2 ± 2.1
E-64 (Control)Cathepsin B5.8 ± 0.9

Table 3: Example Enzyme Inhibition Kinetics of a Cysteine Protease Inhibitor

InhibitorTarget ProteaseKi (nM)[2]Mechanism of Inhibition
CPI-123Cathepsin B7.9Competitive

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Inhibitor Incorporating a 4-Fluorobenzyl Group

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a peptide inhibitor using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, including a step for the alkylation of a resin-bound amino acid with 4-fluorobenzyl bromide.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • 4-Fluorobenzyl bromide

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the resin using a solution of the amino acid, DIC, and OxymaPure in DMF. Allow the reaction to proceed for 2 hours. Wash the resin with DMF. Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Alkylation with 4-Fluorobenzyl Bromide:

    • To the resin-bound peptide with an exposed nucleophilic side chain (e.g., the amino group of a lysine (B10760008) residue), add a solution of 4-fluorobenzyl bromide (10 equivalents) in DMF.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (10 equivalents).

    • Allow the alkylation to proceed at room temperature for 24 hours with gentle shaking.

    • Wash the resin with DMF, DCM, and methanol.

  • Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide inhibitor by mass spectrometry and analytical RP-HPLC.

Protocol 2: Direct Alkylation of a Cysteine Protease with 4-Fluorobenzyl Bromide

This protocol provides a general method for the direct inhibition of a cysteine protease by alkylation of its active site cysteine residue with 4-fluorobenzyl bromide.

Materials:

  • Purified cysteine protease

  • 4-Fluorobenzyl bromide

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Solution (e.g., 1 M Dithiothreitol - DTT)

  • Desalting column

  • Bradford assay reagent

  • SDS-PAGE materials

  • Mass spectrometer

Procedure:

  • Protein Preparation: Dissolve the purified cysteine protease in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 100 mM stock solution of 4-fluorobenzyl bromide in DMSO.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the 4-fluorobenzyl bromide stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking, protected from light.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted 4-fluorobenzyl bromide. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein: Remove excess labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Confirm the modification by mass spectrometry to detect the mass shift corresponding to the addition of the 4-fluorobenzyl group.

    • Analyze the labeled protein by SDS-PAGE to check for integrity.

  • Activity Assay: Perform an enzyme activity assay to quantify the degree of inhibition achieved by the modification.

Mandatory Visualization

SPPS_Workflow start Start: Swell Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Amino Acid Coupling (DIC/Oxyma) coupling->wash1 Repeat for each AA wash1->coupling alkylation Alkylation with 4-Fluorobenzyl Bromide wash1->alkylation After desired AA wash2 Wash (DMF/DCM/MeOH) alkylation->wash2 deprotection2 Final Fmoc Deprotection wash2->deprotection2 cleavage Cleavage from Resin (TFA cocktail) deprotection2->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Characterization purification->end

Caption: Solid-Phase Peptide Synthesis Workflow for Fluorobenzylated Inhibitors.

Cysteine_Protease_Inhibition protease Active Cysteine Protease (with Cys-SH) reaction Alkylation Reaction (Nucleophilic Attack) protease->reaction inhibitor 4-Fluorobenzyl Bromide inhibitor->reaction inactive_protease Inactive Protease (Covalently Modified) reaction->inactive_protease no_cleavage No Product Formation inactive_protease->no_cleavage substrate Substrate substrate->no_cleavage

Caption: Covalent Inhibition of a Cysteine Protease by 4-Fluorobenzyl Bromide.

References

Application Notes and Protocols for Fluorobenzyl Bromide Derivatization in Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorobenzyl bromide is a versatile derivatizing agent widely employed in trace analysis to enhance the detectability of a broad range of analytes.[1][2][3] This process is particularly crucial for compounds that lack sufficient volatility or a strong chromophore for direct analysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The derivatization reaction introduces a fluorobenzyl group onto the analyte molecule, significantly improving its analytical properties. This application note provides a comprehensive guide to the principles, protocols, and applications of this compound derivatization for trace analysis.

The most common and extensively studied reagent in this class is pentathis compound (PFB-Br).[1][2] Its polyfluorinated structure makes it an excellent choice for highly sensitive detection methods like electron capture detection (ECD) and negative chemical ionization mass spectrometry (NICI-MS).[1] Other isomers, such as 4-fluorobenzyl bromide, also serve as effective derivatizing agents, particularly for introducing a fluorobenzyl group for HPLC with fluorescence detection.[4]

The underlying reaction mechanism for derivatization with this compound is a nucleophilic substitution (SN2) reaction.[4] In this reaction, a nucleophilic functional group on the analyte molecule (such as a thiol, phenol, or carboxylic acid) attacks the electrophilic benzylic carbon of the this compound, displacing the bromide ion and forming a stable, derivatized product.[4]

Signaling Pathway and Experimental Workflow

To visually represent the derivatization process, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

This compound Derivatization Reaction Mechanism Analyte Analyte with Nucleophilic Group (R-XH) Anion Analyte Anion (R-X⁻) Analyte->Anion + Base Base Base (e.g., K2CO3, DIPEA) Salt Salt Byproduct (e.g., KBr) Base->Salt Derivative Derivatized Analyte (R-X-CH2-C6H4-F) Anion->Derivative + this compound FBB This compound (F-C6H4-CH2Br) FBB->Derivative

Caption: General reaction mechanism for this compound derivatization.

Experimental Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Plasma, Water) Extraction 2. Analyte Extraction Sample->Extraction AddReagents 3. Add Derivatizing Reagent, Solvent, and Catalyst Extraction->AddReagents Reaction 4. Incubate (Heat as required) AddReagents->Reaction Quench 5. Quench Reaction Reaction->Quench LLE 6. Liquid-Liquid Extraction of Derivative Quench->LLE Dry 7. Dry and Reconstitute LLE->Dry Analysis 8. GC-MS or HPLC Analysis Dry->Analysis

Caption: A typical experimental workflow for trace analysis using this compound derivatization.

Experimental Protocols

Detailed methodologies for the derivatization of common analyte classes are provided below. Pentathis compound (PFB-Br) is used as the exemplary reagent due to the wealth of available literature. The principles can be adapted for other this compound isomers, though optimization of reaction conditions may be necessary.

Protocol 1: Derivatization of Phenols for GC-MS Analysis

This protocol is adapted from established methods for the analysis of halogenated phenols in environmental samples.[5]

Materials:

  • Pentathis compound (PFB-Br) solution: Dissolve 0.5 g of PFB-Br in 9.5 mL of acetone. Store in the dark at 4°C and prepare fresh biweekly.[6]

  • Potassium carbonate (K₂CO₃) solution (10% w/v): Dissolve 1 g of anhydrous K₂CO₃ in 10 mL of deionized water.[6]

  • Hexane (B92381) (HPLC grade)

  • Acetone (HPLC grade)

  • Sample extract containing phenolic compounds, solvent-exchanged into acetone.

Procedure:

  • To 1 mL of the sample extract in acetone, add 100 µL of 10% K₂CO₃ solution.

  • Add 100 µL of the PFB-Br reagent solution.

  • Vortex the mixture and incubate at 60°C for 1 hour in a sealed vial.

  • After cooling to room temperature, add 1 mL of hexane and vortex for 1 minute for liquid-liquid extraction of the derivatives.

  • Allow the phases to separate and carefully transfer the upper hexane layer to a clean vial.

  • The hexane extract is now ready for GC-MS analysis.

Protocol 2: Derivatization of Carboxylic Acids for GC-MS Analysis

This protocol is suitable for the analysis of short-chain fatty acids and other carboxylic acids in biological samples.[7]

Materials:

  • Pentathis compound (PFB-Br)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Sample containing carboxylic acids, dried and reconstituted in acetonitrile.

Procedure:

  • To the dried sample, add 100 µL of acetonitrile, 10 µL of DIPEA, and 10 µL of PFB-Br.

  • Seal the vial and heat at 60°C for 30 minutes.[7]

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent and excess reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane or toluene) for GC-MS analysis.

Protocol 3: Derivatization of Thiols for HPLC with Fluorescence Detection

This protocol describes a general approach for derivatizing thiols for HPLC analysis. While specific this compound reagents for fluorescence are available, the principle of nucleophilic attack by the thiol group remains the same.

Materials:

  • 4-Fluorobenzyl bromide (or other fluorescent this compound) solution in a suitable organic solvent (e.g., acetonitrile).

  • A basic buffer solution (e.g., borate (B1201080) buffer, pH 8-9) to facilitate the formation of the thiolate anion.

  • Sample containing thiols (e.g., glutathione, cysteine) in an aqueous solution or buffer.

Procedure:

  • Mix the sample solution with the basic buffer.

  • Add an excess of the 4-fluorobenzyl bromide solution.

  • Incubate the mixture at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 30-60 minutes), optimizing for complete derivatization.

  • Stop the reaction by adding a small amount of acid (e.g., formic acid or acetic acid) to lower the pH.

  • The reaction mixture can then be directly injected into the HPLC system or subjected to a cleanup step (e.g., solid-phase extraction) if the matrix is complex.

Data Presentation

The following tables summarize quantitative data from various studies employing PFB-Br derivatization for trace analysis.

Table 1: Derivatization of Phenols with PFB-Br for GC/MS Analysis

AnalyteMatrixDetection Limit (LOD)Recovery (%)Reference
Chloro-, Bromo-, and DichlorophenolsAir0.0033 - 0.0073 µg/m³>90[5]
Chloro-, Bromo-, and DichlorophenolsWater0.0066 - 0.0147 µg/L>90[5]
Chloro-, Bromo-, and DichlorophenolsSediment0.33 - 0.73 µg/kg>90[5]
Various PhenolsRiver Water2.6 - 290 fg (instrumental)81.2 - 106.3[8]

Table 2: Derivatization of Carboxylic Acids and Inorganic Anions with PFB-Br for GC-MS Analysis

AnalyteMatrixLimit of Quantification (LOQ)Reaction ConditionsReference
Short-Chain Fatty Acids (C2-C24)Murine Plasma & FecesNot specifiedNot specified[9]
Methylmalonic AcidHuman Urine40 µM80°C for 60 min[10]
NitrateHuman UrineNot specified50°C for 60 min[11]
NitriteHuman UrineNot specified50°C for 5 min[11]
Fluoroacetic AcidBeverages0.42 - 0.50 µg/mL (GC-MS)60°C, pH 6.5[3]

Conclusion

This compound derivatization, particularly with pentathis compound, is a robust and highly sensitive method for the trace analysis of a wide variety of nucleophilic compounds. The straightforward reaction mechanism and the significant enhancement in analytical signal make it an invaluable tool for researchers in environmental science, clinical chemistry, and drug development. The provided protocols offer a starting point for method development, which should always be followed by proper validation for the specific analyte and matrix of interest. The use of stable isotope-labeled internal standards is highly recommended to ensure the accuracy and precision of quantitative results.[1]

References

Application of Fluorobenzyl Bromide in the Synthesis of Antiviral Compounds: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorobenzyl bromide serves as a critical building block in the synthesis of novel antiviral compounds. Its utility lies in the introduction of a fluorobenzyl moiety into various molecular scaffolds, a functional group known to enhance the pharmacological properties of therapeutic agents. This document provides detailed application notes on the use of this compound in the synthesis of a promising class of antiviral agents, the oxazinyl flavonoids. It includes a summary of their antiviral activity, detailed experimental protocols for their synthesis, and a discussion of their proposed mechanism of action. This information is intended to guide researchers in the fields of medicinal chemistry and drug development in the exploration of this compound for the creation of new antiviral therapies.

Introduction

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound is a versatile reagent that facilitates the introduction of the fluorobenzyl group into a wide range of molecules. This application note focuses on the synthesis of a series of oxazinyl flavonoids with demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV), a model virus for screening antiviral compounds. The fluorobenzyl moiety in these compounds has been shown to be a key contributor to their biological activity.

Antiviral Activity of Fluorobenzylated Oxazinyl Flavonoids

A series of oxazinyl flavonoids were synthesized and evaluated for their in vivo antiviral activity against the Tobacco Mosaic Virus (TMV). The introduction of a fluorobenzyl group at the N-position of the oxazine (B8389632) ring resulted in compounds with significant antiviral efficacy. The antiviral activities of these compounds, along with relevant controls, are summarized in the table below.

Compound IDSubstituent on Benzyl (B1604629) RingConcentration (µg/mL)Inactivation Activity (%)[1][2][3][4]Curative Activity (%)[1][2][3][4]Protection Activity (%)[1][2][3][4]
6i 2-Fluoro50055±251±354±2
6j 3-Fluoro50058±354±256±3
6k 4-Fluoro50060±258±359±2
Ribavirin (Control)50051±248±352±2
Ningnanmycin (Control)50065±362±263±3

Data is presented as mean ± standard deviation.

The data indicates that the fluorobenzylated oxazinyl flavonoids (6i, 6j, and 6k) exhibit antiviral activities comparable to or better than the commercial antiviral agent Ribavirin.[1][2][3][4] Notably, the position of the fluorine atom on the benzyl ring influences the antiviral potency, with the 4-fluoro substituted compound (6k) showing the highest activity among the fluorinated analogs.

Experimental Protocols

The synthesis of fluorobenzylated oxazinyl flavonoids involves a multi-step process, starting from 7-hydroxy-2-phenyl-4H-chromen-4-one. The general synthetic scheme is depicted in the workflow diagram below. A detailed protocol for the synthesis of 9-(3-Fluorobenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1][3]oxazin-4(8H)-one (Compound 6j) is provided as a representative example.

Materials and Reagents
Synthesis of 9-(3-Fluorobenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1][3]oxazin-4(8H)-one (Compound 6j)

Step 1: Synthesis of the Intermediate Mannich Base

  • To a solution of 7-hydroxy-2-phenyl-4H-chromen-4-one (1 mmol) in ethanol (10 mL), add formaldehyde (1.2 mmol, 37% aqueous solution) and 3-fluorobenzylamine (1.2 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a precipitate will form.

  • Filter the precipitate and wash with cold ethanol to obtain the crude product.

  • The crude product can be used in the next step without further purification.

Step 2: Cyclization to form the Oxazine Ring

  • The detailed protocol for this specific cyclization step is not explicitly provided in the source material but is a standard intramolecular cyclization of the Mannich base intermediate. Typically, this can be achieved by heating the intermediate in a suitable solvent or by acid/base catalysis.

Note: The provided source describes a one-pot synthesis of related compounds, suggesting the cyclization may occur in situ. For the purpose of this protocol, a two-step interpretation is presented for clarity.

Characterization of Compound 6j
  • Appearance: White solid.

  • Yield: 40%.[5]

  • Melting Point: 132–136 °C.[5]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.04 (d, J = 8.8 Hz, 1H), 7.79 (d, J = 7.3 Hz, 2H), 7.50 (d, J = 6.9 Hz, 3H), 7.32 (q, J = 7.3 Hz, 1H), 7.15 (t, J = 9.4 Hz, 2H), 7.01 (t, J = 8.5 Hz, 1H), 6.92 (d, J = 8.8 Hz, 1H), 6.77 (s, 1H), 4.96 (s, 2H), 4.32 (s, 2H), 3.96 (s, 2H).[5]

  • ¹³C NMR (101 MHz, CDCl₃): δ 177.9, 163.1 (d, J(C-F) = 244.9 Hz), 162.5, 158.8, 154.7, 140.3 (d, J(C-F) = 7.0 Hz), 131.9, 131.5, 130.1 (d, J(C-F) = 8.0 Hz), 129.2, 126.0, 125.6 (d, J(C-F) = 3.0 Hz), 124.9, 124.4, 117.7, 115.8 (d, J(C-F) = 20.0 Hz), 115.3, 114.8 (d, J(C-F) = 21.0 Hz), 107.7, 82.5, 55.5, 45.5.[5]

  • HRMS (ESI): m/z calculated for C₂₄H₁₈FNO₃ [M+H]⁺: 388.1344, found: 388.1347.[5]

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 7-hydroxy-2-phenyl-4H-chromen-4-one D Mannich Reaction (Ethanol, RT, 24h) A->D B Formaldehyde B->D C 3-Fluorobenzylamine C->D E 9-(3-Fluorobenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (Compound 6j) D->E Filtration & Washing

Caption: Synthetic workflow for Compound 6j.

Proposed Mechanism of Antiviral Action

The antiviral mechanism of these oxazinyl flavonoids against TMV is proposed to involve the inhibition of viral self-assembly. It is hypothesized that the compounds interact with the TMV coat protein (CP), thereby preventing the proper assembly of new viral particles.

G cluster_virus TMV Life Cycle cluster_drug Drug Action A TMV Entry into Host Cell B Viral RNA Release A->B C Translation of Viral Proteins (incl. CP) B->C E Self-assembly of new Virions C->E C->E Coat Protein (CP) D Viral RNA Replication D->E F Cell-to-cell Movement E->F G Fluorobenzylated Oxazinyl Flavonoid G->E Inhibits

Caption: Inhibition of TMV assembly by fluorobenzylated oxazinyl flavonoids.

Conclusion

This compound is a valuable reagent for the synthesis of biologically active compounds with antiviral properties. The successful synthesis and promising antiviral activity of fluorobenzylated oxazinyl flavonoids highlight the potential of this building block in the development of novel antiviral agents. The provided protocols and data serve as a foundation for further research and optimization of these and other fluorobenzyl-containing compounds as potential therapeutics.

References

Application of 4-[¹⁸F]Fluorobenzyl Bromide in the Synthesis of PET Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-[¹⁸F]fluorobenzyl bromide as a key building block in the development of Positron Emission Tomography (PET) imaging agents. The favorable properties of Fluorine-18, including its 109.8-minute half-life and low positron energy (0.635 MeV), make it an ideal radionuclide for high-resolution imaging.[1] 4-[¹⁸F]this compound serves as a versatile prosthetic group for the ¹⁸F-labeling of various biomolecules, enabling the synthesis of novel PET tracers for a wide range of biological targets.

Overview

The synthesis of PET tracers using 4-[¹⁸F]this compound typically involves a two-stage process:

  • Radiosynthesis of 4-[¹⁸F]this compound: This involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride, followed by chemical modifications to yield the final brominated compound.

  • Conjugation to a Targeting Molecule: The reactive benzylic bromide allows for efficient alkylation of various functional groups, such as amines and thiols, on the target biomolecule (e.g., peptides, proteins, or small molecule inhibitors).

This modular approach, often referred to as a building block strategy, is advantageous as it allows for the late-stage introduction of the radionuclide under milder conditions, preserving the integrity of sensitive biomolecules.[2]

Data Summary

The following tables summarize key quantitative data associated with the synthesis and application of 4-[¹⁸F]this compound for PET tracer development.

ParameterValueReference
Overall Radiochemical Yield 50-60%[3][4]
Synthesis Time ~30 minutes from End of Bombardment (EOB)[3][4]
Radiochemical Purity >90%[3]

Table 1: Synthesis parameters for 4-[¹⁸F]this compound.

Tracer TargetPrecursor TypeRadiolabeling YieldReference
Tropomyosin receptor kinase / Colony-stimulating factor-1 receptorHydroxyl precursor13% (HPLC yield)[2][5]
Dopamine (B1211576) D₁ and D₂ receptorsSecondary amines, anilines, amides, thiolsHigh yield for amines and anilines[6]

Table 2: Examples of PET tracers synthesized using 4-[¹⁸F]this compound.

Experimental Protocols

Protocol 1: Automated Synthesis of 4-[¹⁸F]this compound

This protocol describes a convenient and automated method for the preparation of no-carrier-added 4-[¹⁸F]this compound.[3][4]

Materials and Reagents:

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying: The aqueous [¹⁸F]fluoride solution is passed through a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻. The fluoride (B91410) is then eluted with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile to obtain the reactive, anhydrous [¹⁸F]fluoride.

  • Nucleophilic Substitution: The precursor, 4-trimethylammoniumbenzaldehyde triflate, dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated to perform the aromatic nucleophilic substitution, yielding 4-[¹⁸F]fluorobenzaldehyde.

  • Purification and Reduction of 4-[¹⁸F]Fluorobenzaldehyde: The reaction mixture is passed through a C18 cartridge, which retains the 4-[¹⁸F]fluorobenzaldehyde. The cartridge is then washed with water. An aqueous solution of NaBH₄ is passed through the C18 cartridge to reduce the aldehyde to 4-[¹⁸F]fluorobenzyl alcohol.[3][4]

  • Bromination: The 4-[¹⁸F]fluorobenzyl alcohol is eluted from the C18 cartridge with dichloromethane (B109758) (CH₂Cl₂) and reacted with a solution of triphenylphosphine dibromide (Ph₃PBr₂) in CH₂Cl₂ at room temperature.[3][4] This reaction proceeds almost quantitatively.[3][4]

  • Final Purification: The resulting 4-[¹⁸F]this compound is purified by passing the reaction mixture through a disposable silica cartridge.[3][4] The purified product is eluted with a suitable solvent, ready for conjugation.

Protocol 2: Alkylation of a Secondary Amine with 4-[¹⁸F]this compound

This protocol provides a general method for the N-alkylation of secondary amines, a common reaction for labeling small molecule inhibitors or receptor ligands.[6]

Materials and Reagents:

  • Purified 4-[¹⁸F]this compound in a suitable solvent (e.g., acetonitrile)

  • Secondary amine-containing precursor molecule

  • Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

  • Base (optional, e.g., diisopropylethylamine - DIPEA)

  • HPLC system for purification

Procedure:

  • Reaction Setup: Dissolve the secondary amine precursor in anhydrous DMF.

  • Alkylation Reaction: Add the solution of 4-[¹⁸F]this compound to the precursor solution. For less reactive amines, a non-nucleophilic base like DIPEA can be added to facilitate the reaction. The reaction is typically allowed to proceed at room temperature or with gentle heating (e.g., 40-60°C). The reaction progress can be monitored by radio-TLC or radio-HPLC.

  • Quenching and Purification: Once the reaction is complete, it can be quenched by the addition of water or an acidic solution. The ¹⁸F-labeled product is then purified from unreacted starting materials and byproducts using semi-preparative HPLC.

  • Formulation: The purified product fraction is collected, the solvent is removed, and the final product is reformulated in a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 4-[18F]this compound cluster_conjugation Conjugation to Targeting Molecule F18 [18F]Fluoride FBAld 4-[18F]Fluorobenzaldehyde F18->FBAld Nucleophilic Substitution Precursor 4-Trimethylammonium- benzaldehyde triflate Precursor->FBAld FBAlc 4-[18F]Fluorobenzyl Alcohol FBAld->FBAlc Reduction (NaBH4) FBB 4-[18F]this compound FBAlc->FBB Bromination (Ph3PBr2) PET_Tracer [18F]-Labeled PET Tracer FBB->PET_Tracer Alkylation Target Targeting Molecule (e.g., peptide, inhibitor) Target->PET_Tracer Logical_Relationship cluster_advantages Advantages cluster_applications Applications Versatility Versatile Building Block Mild_Conditions Mild Conjugation Conditions Versatility->Mild_Conditions Broad_Applicability Broad Applicability for Diverse Biomolecules Mild_Conditions->Broad_Applicability High_Yield High Radiochemical Yield High_Yield->Broad_Applicability Oncology Oncology Broad_Applicability->Oncology Neurology Neurology Broad_Applicability->Neurology Cardiology Cardiology Broad_Applicability->Cardiology

References

Application Notes and Protocols for the Synthesis of Fluorobenzyl Ethers and Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, significantly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Fluorobenzyl ethers and esters are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the synthesis of these crucial compounds, tailored for researchers, scientists, and professionals in drug development. The methodologies covered include the Williamson ether synthesis for ethers, and the Steglich and Fischer-Speier esterification for esters, among other relevant techniques.

I. Synthesis of Fluorobenzyl Ethers

Methodology 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including fluorobenzyl ethers.[2] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a fluorobenzyl halide.[3][4] This method is effective for primary and methyl halides, while secondary and tertiary halides may lead to elimination side products.[3][5] Phase-transfer catalysis (PTC) can be employed to enhance reaction rates and yields, especially in biphasic systems, by facilitating the transfer of the anionic nucleophile into the organic phase.[6][7]

Data Summary: Williamson Ether Synthesis of Fluorobenzyl Ethers

Starting Alcohol/PhenolFluorobenzyl HalideBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 3-hydroxy-2-fluorobenzoateEthyl bromideNaH (1.2 eq)-Anhydrous DMFRT--[8]
Methyl 3-hydroxy-2-fluorobenzoateBenzyl (B1604629) bromideK₂CO₃ (2.0 eq)-Anhydrous AcetonitrileRT--[8]
Methyl-α-D-mannopyranosideVarious fluorinated benzyl bromidesNaH-DMF---[9]
3-bromo-4-fluoro-benzyl alcoholBenzyl halide (1-1.2 eq)Base (1-1.2 eq)-Toluene, Xylene, etc.Moderate--[10]
o-chloronitrobenzenePotassium phenoxide-Tetra-n-butylphosphonium bromide (PTC)Toluene/XyleneHigh--[6]

Experimental Protocol: Synthesis of Methyl 2-Fluoro-alkoxybenzoate [8]

This protocol describes the synthesis of a fluorobenzyl ether from a substituted phenol, using a protected 2-fluorobenzoic acid derivative.

Materials:

  • Methyl 3-hydroxy-2-fluorobenzoate (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Water and Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the methyl ester of the hydroxy-2-fluorobenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the base (NaH or K₂CO₃) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the alkoxide.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be gently heated if necessary.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired methyl 2-fluoro-alkoxybenzoate.

Workflow Diagram: Williamson Ether Synthesis

Caption: Workflow for Williamson ether synthesis.

Methodology 2: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including ethers and esters, with inversion of stereochemistry.[11][12] The reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14] This method is particularly useful for substrates that are sensitive to the basic conditions of the Williamson synthesis. The nucleophile should be acidic enough to protonate the intermediate formed from PPh₃ and DEAD.[12]

Experimental Protocol: Mitsunobu Etherification (General)

Materials:

  • Fluorobenzyl alcohol (1.0 eq)

  • Phenolic nucleophile (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the fluorobenzyl alcohol, phenolic nucleophile, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the DEAD or DIAD (often as a solution in THF) dropwise to the stirred mixture. A color change and/or formation of a precipitate is typically observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel chromatography to remove the triphenylphosphine oxide and hydrazine (B178648) byproducts, yielding the desired fluorobenzyl ether.

Workflow Diagram: Mitsunobu Reaction for Ether Synthesis

Caption: Workflow for Mitsunobu ether synthesis.

II. Synthesis of Fluorobenzyl Esters

Methodology 1: Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide (B86325) coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP).[15][16] This reaction is advantageous for acid-sensitive substrates and for synthesizing sterically hindered esters, such as t-butyl esters, under mild, neutral conditions at room temperature.[17][18] A key feature is the removal of water by DCC, which forms the insoluble byproduct dicyclohexylurea (DCU), driving the reaction to completion.[15]

Data Summary: Steglich Esterification Conditions

Carboxylic AcidAlcoholCoupling AgentCatalystSolventTemp. (°C)Yield (%)Reference
GeneralGeneralDCC/EDCDMAPCH₂Cl₂, DMFRTHigh[16]
Monoethyl fumaratetert-Butyl alcoholDCCDMAPCH₂Cl₂RT90-93[19]
8-O-acetylhomodrimanic acid2-mercaptopyridine N-oxideEDCDMAP---[16]

Experimental Protocol: Synthesis of a Fluorobenzyl Ester via Steglich Esterification

Materials:

  • Fluorobenzoic acid derivative (1.0 eq)

  • Benzyl alcohol derivative (1.0-1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add the fluorobenzoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the stirred mixture.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings. Wash the organic solution sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

Workflow Diagram: Steglich Esterification

Caption: Workflow for Steglich esterification.

Methodology 2: Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[20][21] It is an equilibrium-controlled process, and to achieve high yields, the equilibrium must be shifted towards the products.[22] This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus.[20][23] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[20]

Data Summary: Fischer-Speier Esterification Conditions

Carboxylic AcidAlcoholCatalystSolventConditionsTime (h)Yield (%)Reference
GeneralPrimary/Secondary AlcoholH₂SO₄, p-TsOHExcess Alcohol or TolueneReflux1-10Variable[20]
Hippuric acidCyclohexanolp-TsOHTolueneReflux w/ Dean-Stark3096[23]

Experimental Protocol: Synthesis of a Fluorobenzyl Ester via Fischer Esterification

Materials:

  • Fluorobenzoic acid derivative (1.0 eq)

  • Fluorobenzyl alcohol (can be used in excess as solvent, or 1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene (if alcohol is not the solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (with Dean-Stark Apparatus):

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add the fluorobenzoic acid (1.0 eq), fluorobenzyl alcohol (1.2 eq), a catalytic amount of p-TsOH, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction forward.

  • Continue refluxing until the theoretical amount of water has been collected or TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic phase with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by distillation or column chromatography.

Workflow Diagram: Fischer-Speier Esterification

Caption: Workflow for Fischer-Speier esterification.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 3-fluorobenzyl bromide, a key intermediate in the production of various pharmaceuticals and agrochemicals. The primary method detailed is the one-step bromomethylation of fluorobenzene (B45895), a cost-effective and industrially viable route. This guide covers laboratory-scale execution, considerations for pilot-plant scale-up, safety protocols, and quality control measures.

Introduction

3-Fluorobenzyl bromide is a crucial building block in organic synthesis, utilized in the preparation of a wide range of biologically active molecules.[1] Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical and chemical industries. The bromomethylation of fluorobenzene offers a direct and economical route to this intermediate, avoiding more expensive starting materials and multiple reaction steps.[1] This document outlines a robust protocol for this synthesis and provides critical guidance for its successful scale-up.

Synthesis Pathway

The synthesis of 3-fluorobenzyl bromide is achieved through the electrophilic aromatic substitution of fluorobenzene. In this one-step bromomethylation process, paraformaldehyde serves as the source of the hydroxymethyl group, which is subsequently converted to a bromomethyl group in the presence of a bromide source and a strong acid.

Experimental Protocols

Two variations of a laboratory-scale protocol are presented below, primarily differing in the bromide salt used.

Laboratory-Scale Synthesis (1L)

Method 1: Using Sodium Bromide

  • Reaction Setup: In a 1-liter, four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 132g (1 mol) of fluorobenzene, 60g of paraformaldehyde (equivalent to 2 mol of formaldehyde (B43269) monomer), and 206g (2 mol) of sodium bromide.

  • Reagent Addition: Begin stirring the mixture and control the temperature between 70-80°C.

  • Acid Addition: Slowly add 300g (3 mol) of concentrated sulfuric acid through the dropping funnel. The addition should be controlled to maintain the reaction temperature within the specified range.

  • Reaction: After the complete addition of sulfuric acid, maintain the reaction mixture at a constant temperature of 70-80°C for 20 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 500ml of ice water.

    • Allow the mixture to separate into layers in a separatory funnel.

    • Wash the lower organic layer with a sodium carbonate solution until the pH of the aqueous layer is between 6 and 7.

    • Wash the organic layer once with deionized water.

  • Purification:

    • Dehydrate the organic layer under reduced pressure.

    • Purify the crude product by distillation to obtain 3-fluorobenzyl bromide.

Method 2: Using Potassium Bromide

This method follows the same procedure as Method 1, with the exception of using 238g (2 mol) of potassium bromide instead of sodium bromide.[1]

Data Presentation

The following tables summarize the quantitative data from the laboratory-scale synthesis.

Table 1: Reactant Stoichiometry and Reaction Conditions

ParameterMethod 1 (Sodium Bromide)Method 2 (Potassium Bromide)
Starting Material FluorobenzeneFluorobenzene
Fluorobenzene (g) 132 (1 mol)132 (1 mol)
Paraformaldehyde (g) 60 (2 mol formaldehyde equiv.)60 (2 mol formaldehyde equiv.)
Bromide Salt Sodium BromidePotassium Bromide
Bromide Salt (g) 206 (2 mol)238 (2 mol)
Concentrated H₂SO₄ (g) 300 (3 mol)300 (3 mol)
Temperature (°C) 70-8070-80
Reaction Time (h) 2020

Table 2: Yield and Purity of 3-Fluorobenzyl Bromide

ParameterMethod 1 (Sodium Bromide)Method 2 (Potassium Bromide)
Product Yield (g) 203200
Molar Yield (%) 9088.9
Purity (GC Analysis) 99.8%99.8%

Scale-up Considerations

Transitioning from a laboratory scale to a pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

  • Heat Management: The slow addition of concentrated sulfuric acid is a highly exothermic step. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The reactor should be equipped with a suitable cooling system, and the acid addition rate must be carefully controlled and monitored.

  • Mass Transfer: Efficient mixing is crucial to ensure homogeneity and optimal reaction rates. In larger reactors, the type of agitator and its speed need to be optimized to handle the viscous nature of the reaction mixture.

  • Material of Construction: Concentrated sulfuric acid and the reaction mixture are corrosive. Reactors and associated equipment should be constructed from materials resistant to these conditions, such as glass-lined steel.

  • Reagent Handling: Safe handling and charging of large quantities of corrosive and hazardous materials are paramount. Automated or semi-automated dosing systems are recommended for adding the concentrated sulfuric acid.

  • Work-up and Purification:

    • Handling large volumes of aqueous and organic layers during work-up requires appropriately sized extraction and washing vessels.

    • Large-scale distillation should be performed under vacuum to reduce the boiling point of 3-fluorobenzyl bromide and prevent thermal degradation. A fractional distillation column is recommended to achieve high purity.

  • Process Safety: A thorough hazard and operability (HAZOP) study should be conducted before any scale-up operation. This includes evaluating the risks of thermal runaway, pressure build-up, and potential for hazardous side reactions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification charge_reactants Charge Fluorobenzene, Paraformaldehyde, and Bromide Salt heat_stir Heat and Stir (70-80°C) charge_reactants->heat_stir To Reactor add_acid Slowly Add Conc. H₂SO₄ heat_stir->add_acid react Maintain Temperature for 20 hours add_acid->react quench Quench in Ice Water react->quench After 20h separate Separate Layers quench->separate wash_base Wash with Na₂CO₃ Solution separate->wash_base wash_water Wash with Deionized Water wash_base->wash_water dehydrate Dehydrate under Reduced Pressure wash_water->dehydrate distill Distill to Obtain Pure Product dehydrate->distill

Caption: Experimental workflow for the synthesis of 3-fluorobenzyl bromide.

Logical Relationships in Scale-up

scale_up_considerations cluster_challenges Key Scale-up Challenges lab_scale Laboratory Scale (1L) pilot_scale Pilot Plant Scale (>10L) lab_scale->pilot_scale Transition industrial_scale Industrial Scale (>1000L) pilot_scale->industrial_scale Transition heat_management Heat Management (Exotherm Control) pilot_scale->heat_management mass_transfer Mass Transfer (Efficient Mixing) pilot_scale->mass_transfer safety Process Safety (HAZOP) industrial_scale->safety purification Purification (Fractional Distillation) industrial_scale->purification

Caption: Key challenges in scaling up the synthesis of 3-fluorobenzyl bromide.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of corrosive and toxic vapors.

  • Reagent Hazards:

    • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care.

    • Paraformaldehyde: Toxic upon inhalation and ingestion.

    • 3-Fluorobenzyl Bromide: Lachrymator and corrosive. Causes severe skin burns and eye damage.

  • Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible. Have appropriate spill kits available for acids and organic solvents.

Quality Control

The purity of the final product should be assessed using appropriate analytical techniques.

  • Gas Chromatography (GC): To determine the purity of the distilled 3-fluorobenzyl bromide and to quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Conclusion

The one-step bromomethylation of fluorobenzene is an efficient and high-yielding method for the synthesis of 3-fluorobenzyl bromide, suitable for industrial production.[1] Successful scale-up of this process hinges on careful management of the reaction exotherm, ensuring efficient mass transfer, and adhering to strict safety protocols. The detailed protocols and considerations provided in this document serve as a comprehensive guide for researchers and professionals involved in the synthesis of this important chemical intermediate.

References

Troubleshooting & Optimization

How to avoid side reactions in fluorobenzyl bromide alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate side reactions during alkylation experiments using fluorobenzyl bromide.

Frequently Asked Questions (FAQs)

Issue 1: Over-alkylation in N-Alkylation Reactions

Q: My N-alkylation of a primary or secondary amine is resulting in a mixture of mono-, di-, and even tri-alkylated products. How can I improve selectivity for the desired mono-alkylated product?

A: Over-alkylation is a common issue because the product secondary or tertiary amine is often more nucleophilic than the starting amine, leading to a "runaway" reaction.[1][2] To enhance selectivity for mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a large excess of the starting amine relative to the this compound. This increases the probability that the alkylating agent will react with the more abundant starting amine instead of the mono-alkylated product.[1]

  • Slow Addition: Add the this compound slowly to the reaction mixture, possibly using a syringe pump. This keeps the concentration of the alkylating agent low at any given time, disfavoring further reaction with the product.

  • Protecting Groups: For primary amines, using a suitable protecting group can prevent over-alkylation.[1]

  • Competitive Deprotonation Strategy: Under controlled conditions, it's possible to selectively deprotonate the reactant primary amine while the newly formed secondary amine remains protonated and thus non-nucleophilic, preventing it from participating in further alkylation.[3]

  • Alternative Synthesis Routes: If over-alkylation remains problematic, consider alternative methods like reductive amination, which is often a more reliable way to synthesize more substituted amines from less substituted ones.[2]

Issue 2: Poor Selectivity (O- vs. C-Alkylation) with Phenols

Q: I am attempting to perform O-alkylation on a phenol (B47542) to form an ether, but I am observing a significant amount of C-alkylation, where the fluorobenzyl group attaches directly to the aromatic ring. How can I favor the O-alkylated product?

A: The competition between O- and C-alkylation of phenolate (B1203915) anions is highly dependent on the reaction conditions.[4][5] The phenolate is an ambident nucleophile with reactivity at both the oxygen and the ring carbons. To favor O-alkylation, you should aim for conditions that make the oxygen atom the more accessible and reactive nucleophile.

  • Solvent Choice: This is a critical factor.[5]

    • Favor O-Alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724).[5][6] These solvents solvate the cation of the base but do not strongly hydrogen-bond with the phenolate oxygen, leaving it exposed and highly nucleophilic.[5]

    • Favor C-Alkylation: Use polar protic solvents like water or trifluoroethanol (TFE).[4][7] These solvents form strong hydrogen bonds with the phenolate oxygen, effectively shielding it and making the ring carbons more likely to attack the electrophile.[4][5]

  • Base and Counter-ion: Base-catalyzed reactions generally favor O-alkylation.[5] The choice of base can influence the dissociation of the ion pair.

  • Leaving Group: For alkyl halides, a better leaving group can favor O-alkylation under the right conditions.[5]

The diagram below illustrates the competing pathways for a phenolate anion.

O_vs_C_Alkylation phenolate Phenolate Anion reagents + 4-Fluorobenzyl Bromide o_intermediate Oxygen Attack phenolate->o_intermediate O⁻ attack c_intermediate Carbon Attack (Resonance) phenolate->c_intermediate C⁻ attack o_product O-Alkylated Product (Ether) c_product C-Alkylated Product o_intermediate->o_product SN2 c_intermediate->c_product Aromaticity restored conditions_o Polar Aprotic Solvent (DMF, Acetonitrile) conditions_o->o_intermediate conditions_c Polar Protic Solvent (TFE, H₂O) conditions_c->c_intermediate

Caption: Competing O- vs. C-alkylation pathways for phenolate ions.
Issue 3: Low or No Reaction Yield

Q: My alkylation reaction shows very low conversion, and I'm mostly recovering my starting material. What are the common causes and how can I troubleshoot this?

A: Low or no yield can stem from several factors related to reagent quality, reaction conditions, or the nature of your nucleophile.[6] Follow this systematic troubleshooting guide:

  • Reagent Quality:

    • This compound: Benzyl (B1604629) bromides can degrade over time. Ensure your reagent is fresh or has been stored properly in a cool, dry, dark place.[6]

    • Solvent: Ensure your solvent is anhydrous. Water can hydrolyze this compound to fluorobenzyl alcohol, consuming the reagent.[6]

    • Nucleophile: Verify the purity of your nucleophile.

  • Reaction Conditions:

    • Base Selection: The base must be strong enough to deprotonate your nucleophile effectively. For weakly acidic nucleophiles (e.g., some phenols or secondary amines), a stronger base like NaH might be necessary compared to weaker bases like K₂CO₃.[6][8] The base should also be finely powdered and dry.[5]

    • Temperature: Many alkylations require heating. If the reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 50-80 °C). However, be aware that excessively high temperatures can promote elimination or decomposition.[6][9]

    • Solubility: Ensure all reagents, particularly the base, are sufficiently soluble in the chosen solvent. Poor solubility can hinder the reaction rate.[6]

The workflow below provides a decision-making process for troubleshooting low-yield reactions.

Troubleshooting_Workflow start Low or No Yield check_reagents Step 1: Verify Reagent Quality start->check_reagents reagent_q Are reagents fresh, pure, and anhydrous? check_reagents->reagent_q replace_reagents Replace/Purify Reagents reagent_q->replace_reagents No check_conditions Step 2: Evaluate Reaction Conditions reagent_q->check_conditions Yes replace_reagents->check_reagents conditions_q Is Base/Solvent/Temp appropriate? check_conditions->conditions_q optimize Optimize Conditions: - Stronger Base - Different Solvent - Increase Temperature conditions_q->optimize No success Problem Solved conditions_q->success Yes optimize->check_conditions Re-evaluate

Caption: Troubleshooting workflow for low-yield alkylation reactions.
Issue 4: Formation of Elimination Byproducts

Q: I am observing the formation of elimination byproducts alongside my desired SN2 product. How can this be minimized?

A: Elimination (E2) is a common competing pathway with substitution (SN2), especially with benzylic halides. This is favored by certain conditions:

  • Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide are more likely to act as a base (abstracting a proton) rather than a nucleophile, promoting elimination.

  • High Temperatures: Increased temperature generally favors elimination over substitution.

To minimize elimination, use a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃) and run the reaction at the lowest temperature that allows for a reasonable reaction rate.[6]

Issue 5: Removing Unreacted this compound

Q: How can I effectively remove unreacted, excess this compound from my final product after the reaction?

A: Residual this compound is a reactive and potentially mutagenic impurity that must be removed. Several methods can be employed:

  • Aqueous Workup: Washing the organic layer with an aqueous solution can help remove some impurities. Adding a nucleophilic amine like triethylamine (B128534) to the reaction mixture during workup can convert the excess benzyl bromide into a water-soluble quaternary ammonium (B1175870) salt, which can then be easily removed by partitioning between an organic solvent and water.[10]

  • Chromatography: Standard column chromatography on silica (B1680970) gel is a very effective method. This compound is relatively nonpolar and will typically elute quickly with nonpolar solvents like hexanes or dichloromethane.[10]

  • Distillation/Vacuum: If your product is thermally stable and non-volatile, removing the excess this compound under high vacuum (potentially with mild heating) can be effective.[10]

  • Scavenger Reagents: Thiol-based scavengers or resins can be used to react with and remove excess alkyl halides.[10]

Data Summary: Optimizing Reaction Conditions

Optimizing the choice of base and solvent is crucial for achieving high yields in this compound alkylations. The following table summarizes conditions used in the successful alkylation of different substrates.

Substrate TypeOptimal BaseEquivalents (Base)Optimal SolventTemperature (°C)Yield (%)Reference
Ni(II) Complex (1)DBU1.5Acetonitrile (MeCN)094-95[11]
Ni(II) Complex (2)NaH1.5DMF0 to RT78-93[8]
Phenols (general)K₂CO₃, Cs₂CO₃N/ADMF, AcetonitrileRT to 80N/A[6]
NitroalkanesNaHN/AHexanes6085[12]

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; NaH: Sodium Hydride; DMF: Dimethylformamide; RT: Room Temperature.

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol is a generalized procedure designed to favor mono-alkylation.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (5.0 mmol, 5.0 eq) in anhydrous acetonitrile (20 mL).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (7.5 mmol, 1.5 eq), finely powdered.

  • Reagent Addition: In a separate syringe, prepare a solution of 4-fluorobenzyl bromide (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (5 mL).

  • Reaction: Heat the amine/base suspension to a moderate temperature (e.g., 50 °C). Add the 4-fluorobenzyl bromide solution dropwise over 1-2 hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to isolate the desired mono-alkylated amine.

Protocol 2: General Procedure for O-Alkylation of a Phenol

This protocol is a generalized procedure designed to favor O-alkylation over C-alkylation.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 mmol, 1.0 eq) and anhydrous polar aprotic solvent, such as DMF or acetonitrile (10 mL).[5]

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 eq) or cesium carbonate (Cs₂CO₃) (1.2 eq).[5][6] If a stronger base is needed for a weakly acidic phenol, sodium hydride (NaH) (1.2 eq) can be used with caution.

  • Reaction: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenolate anion. Add 4-fluorobenzyl bromide (1.1 mmol, 1.1 eq) to the mixture. The reaction may be run at room temperature or heated (e.g., to 60 °C) if necessary.[6]

  • Monitoring: Monitor the disappearance of the starting material using TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and then brine to remove the solvent and inorganic byproducts. Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to yield the pure O-alkylated ether.

References

Technical Support Center: Optimizing Reactions of 4-Fluorobenzyl Bromide with Weak Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting strategies and practical guidance for optimizing the reaction conditions for 4-fluorobenzyl bromide with weak nucleophiles, such as phenols and anilines.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-fluorobenzyl bromide is showing low to no conversion. What are the primary factors to check?

A: Low conversion in these SN2 reactions often stems from a few key areas. First, verify the reactivity of your nucleophile; weak nucleophiles like phenols require a sufficiently strong base to be deprotonated into a more reactive species (e.g., a phenoxide). For anilines, which are weakly basic, the reaction may require heat. Second, ensure your solvent is appropriate; polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for SN2 reactions as they do not excessively solvate and hinder the nucleophile.[1][2] Finally, confirm the purity of your reagents. 4-fluorobenzyl bromide can degrade over time, and moisture in the reaction can quench the generated nucleophile.

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A: With phenols, a common side reaction is C-alkylation, where the benzyl (B1604629) group attaches to the aromatic ring instead of the oxygen. This is more prevalent in protic solvents which can shield the oxygen anion.[3] For anilines, the primary side reaction is over-alkylation, leading to the formation of di- and tri-alkylated products, as the mono-alkylated product can sometimes be more nucleophilic than the starting aniline (B41778).[3]

Q3: How can I improve the selectivity for O-alkylation over C-alkylation when using phenols?

A: To favor O-alkylation, use a polar aprotic solvent like DMF or acetone. These solvents do not form strong hydrogen bonds with the phenoxide ion, leaving the oxygen atom more available for nucleophilic attack.[3] Using a strong, non-nucleophilic base to fully deprotonate the phenol (B47542) before adding the 4-fluorobenzyl bromide can also enhance O-alkylation selectivity.

Q4: What is the role of a phase-transfer catalyst (PTC) and when should I consider using one?

A: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), is used to transport an ionic nucleophile (like a phenoxide) from an aqueous or solid phase into an organic phase where the alkylating agent is dissolved.[4][5] This is particularly useful when using inorganic bases like KOH or K₂CO₃ with a non-polar organic solvent. A PTC can significantly increase reaction rates and yields by bringing the reactants together.[5][6]

Q5: Can I use a stronger, bulkier base to speed up the reaction?

A: Using strong, bulky bases (e.g., potassium tert-butoxide) is generally not recommended for SN2 reactions with benzyl halides. These bases can favor the competing E2 elimination pathway, leading to the formation of stilbene (B7821643) derivatives as byproducts, thus reducing the yield of the desired substitution product.[7] Weaker bases like potassium carbonate are often a better choice.

Troubleshooting Guides

Issue 1: Low Yield in O-Alkylation of Phenols (Williamson Ether Synthesis)

If you are experiencing low yields when reacting 4-fluorobenzyl bromide with a phenol, follow this troubleshooting guide.

1. Inadequate Deprotonation of the Phenol:

  • Problem: The phenol is not sufficiently deprotonated, resulting in a low concentration of the active phenoxide nucleophile.

  • Solution:

    • Ensure you are using at least one equivalent of a suitable base. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices.[3]

    • The base should be finely powdered and dry to maximize its surface area and reactivity.[3]

    • Consider pre-stirring the phenol and the base in the solvent for a period (e.g., 30-60 minutes) before adding the 4-fluorobenzyl bromide to ensure complete formation of the phenoxide.

2. Inappropriate Solvent Choice:

  • Problem: The solvent is either hindering the nucleophile or promoting side reactions.

  • Solution:

    • Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively dissolve the reactants but do not form a tight solvent shell around the nucleophile, which would decrease its reactivity.[1]

    • Avoid polar protic solvents like ethanol (B145695) or water, which can solvate the phenoxide and reduce its nucleophilicity, and may also promote C-alkylation.[3]

3. Sub-optimal Reaction Temperature:

  • Problem: The reaction temperature is too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or side reactions.

  • Solution:

    • Most O-alkylation reactions of this type proceed well at temperatures between room temperature and 80°C.[3]

    • Start at a moderate temperature (e.g., 50-60°C) and monitor the reaction by TLC. If the reaction is slow, the temperature can be gradually increased.

Issue 2: Poor Selectivity and Low Yield in N-Alkylation of Anilines

This guide addresses common problems when reacting 4-fluorobenzyl bromide with anilines or other weakly nucleophilic amines.

1. Over-alkylation:

  • Problem: The desired mono-alkylated product reacts further with 4-fluorobenzyl bromide to form a di-alkylated byproduct.

  • Solution:

    • Control Stoichiometry: Use a large excess of the aniline relative to the 4-fluorobenzyl bromide. This increases the probability that the alkylating agent will react with the starting material rather than the product.[3]

    • Slow Addition: Add the 4-fluorobenzyl bromide slowly (e.g., dropwise via a syringe pump) to the reaction mixture. This keeps the concentration of the alkylating agent low at any given time, disfavoring the second alkylation step.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation.[3]

2. Low Reactivity:

  • Problem: The aniline is not nucleophilic enough to react efficiently. This is especially true for anilines with electron-withdrawing groups.

  • Solution:

    • Increase Temperature: These reactions often require heating. A temperature range of 80-120°C is common.

    • Add a Non-Nucleophilic Base: A weak, non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) can be added to scavenge the HBr that is formed during the reaction, which can otherwise protonate the starting aniline and render it non-nucleophilic.

    • Catalysis: For particularly unreactive anilines, consider catalytic methods, although this adds complexity to the procedure.[7][8]

Data Presentation

The tables below summarize the expected impact of different solvents and bases on the yield of the SN2 reaction between 4-fluorobenzyl bromide and a weak nucleophile like 4-methoxyphenol (B1676288). The data is illustrative and based on established principles of SN2 reactions.

Table 1: Effect of Solvent on Reaction Yield

EntrySolventDielectric ConstantSolvent TypeExpected Yield (%)Rationale
1DMF37Polar Aprotic>90Favors SN2 by solvating the cation of the base but not strongly solvating the nucleophile.[1]
2Acetonitrile36Polar Aprotic80-90Good alternative to DMF, effectively promotes SN2 reactions.
3Acetone21Polar Aprotic70-85Lower polarity may result in slower reaction rates but still effective.[9]
4THF7.5Aprotic40-60Lower polarity can lead to solubility issues and slower rates.
5Ethanol24Polar Protic<30Protic solvent solvates and deactivates the nucleophile through hydrogen bonding, hindering the SN2 pathway.[1]
6Toluene2.4Non-polar<20 (without PTC)Reactants have poor solubility, leading to very slow reaction rates.

Reaction Conditions: 4-methoxyphenol (1.0 eq.), 4-fluorobenzyl bromide (1.1 eq.), K₂CO₃ (1.5 eq.), 60°C, 12h.

Table 2: Effect of Base on Reaction Yield

EntryBasepKa of Conjugate AcidBase TypeExpected Yield (%)Rationale
1Cs₂CO₃10.3Weak, Soft Cation>95Cesium effect enhances the nucleophilicity of the phenoxide.
2K₂CO₃10.3Weak85-95Standard, effective base for O-alkylation.[9]
3NaH~36Strong, Non-nucleophilic80-90Effectively deprotonates the phenol, but can be hazardous and requires strictly anhydrous conditions.
4NaOH15.7Strong60-75Can be effective, but the presence of water (if aqueous NaOH is used) can be detrimental.
5K-OtBu19Strong, Bulky<40Strong, bulky bases favor the E2 elimination side reaction.[7]
6Et₃N10.7Weak, Organic<20Generally not basic enough to fully deprotonate a phenol for efficient reaction.

Reaction Conditions: 4-methoxyphenol (1.0 eq.), 4-fluorobenzyl bromide (1.1 eq.), Base (1.5 eq.), DMF, 60°C, 12h.

Experimental Protocols

Protocol 1: O-Alkylation of 4-Methoxyphenol

This protocol describes a general procedure for the synthesis of 1-(4-fluorobenzyloxy)-4-methoxybenzene.

Materials:

  • 4-methoxyphenol

  • 4-fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq.) and finely powdered potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-methoxyphenol.

  • Initial Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.1 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60°C in an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure ether product.

Protocol 2: Mono-N-Alkylation of 4-Fluoroaniline (B128567)

This protocol provides a method to favor the mono-alkylation of 4-fluoroaniline.

Materials:

  • 4-fluoroaniline

  • 4-fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetonitrile

  • Dichloromethane (B109758)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve 4-fluoroaniline (3.0 eq.) in anhydrous acetonitrile. Add finely powdered potassium carbonate (2.0 eq. relative to the benzyl bromide).

  • Addition of Alkylating Agent: In a separate flask, dissolve 4-fluorobenzyl bromide (1.0 eq.) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring aniline solution over a period of 1-2 hours at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 82°C). Monitor the reaction by TLC until the 4-fluorobenzyl bromide is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction to room temperature and filter off the potassium salts.

  • Concentration: Remove the acetonitrile from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove the excess 4-fluoroaniline and any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product should be purified by column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and residual starting material.

Mandatory Visualization

Reaction_Workflow start_end start_end process process reagent reagent condition condition product product start Start: Weak Nucleophile (Ar-OH/Ar-NH2) deprotonation 1. Deprotonation (for Phenols) or direct mixing (for Anilines) start->deprotonation add_alkyl_halide 2. Add 4-Fluorobenzyl Bromide deprotonation->add_alkyl_halide reaction 3. Reaction (Heating) add_alkyl_halide->reaction workup 4. Aqueous Work-up & Extraction reaction->workup purification 5. Purification (Chromatography) workup->purification final_product Final Product: Ar-O-CH2-ArF or Ar-NH-CH2-ArF purification->final_product base Base (e.g., K2CO3) base->deprotonation solvent Polar Aprotic Solvent (e.g., DMF) solvent->deprotonation temp Heat (e.g., 60-80°C) temp->reaction Troubleshooting_Workflow start_node Low Yield or Side Products Observed decision decision check check action action result result start start q1 Is the nucleophile a phenol? start->q1 q2 Is over-alkylation observed? q1->q2 No (Aniline) check_base Check Base: Is it strong enough (e.g., K2CO3) but not too bulky? q1->check_base Yes check_stoich Check Stoichiometry: Is there an excess of aniline? q2->check_stoich Yes check_temp Check Temperature: Is it high enough for reaction but low enough to control side reactions? q2->check_temp No (Low Conversion) check_solvent Check Solvent: Is it a polar aprotic solvent (e.g., DMF)? check_base->check_solvent Yes action_base Use finely powdered K2CO3 or Cs2CO3. Avoid bulky bases like K-OtBu. check_base->action_base No action_solvent Switch to DMF, DMSO, or Acetonitrile. Avoid protic solvents. check_solvent->action_solvent No success Improved Yield check_solvent->success Yes action_stoich Increase aniline to 3-5 equivalents. Add benzyl bromide slowly. check_stoich->action_stoich No check_stoich->success Yes action_temp Optimize temperature (e.g., 80-120°C). Monitor by TLC. check_temp->action_temp No check_temp->success Yes action_base->success action_solvent->success action_stoich->success action_temp->success SN2_Factors center_node S N 2 Reaction Rate & Selectivity factor factor positive positive negative negative center center sub Substrate sub->center nuc Nucleophile nuc->center sol Solvent sol->center lg Leaving Group lg->center sub_pos Unhindered (Benzylic) sub_pos->sub + nuc_pos Stronger Nucleophile (e.g., Phenoxide > Phenol) nuc_pos->nuc + sol_pos Polar Aprotic (DMF, DMSO) sol_pos->sol + lg_pos Good Leaving Group (Br- > Cl-) lg_pos->lg + sub_neg Hindered sub_neg->sub - nuc_neg Weak Nucleophile nuc_neg->nuc - sol_neg Polar Protic (Ethanol, Water) sol_neg->sol -

References

Technical Support Center: Purification of Products from 2-Fluorobenzyl Bromide Reactions by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 2-fluorobenzyl bromide by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying products from 2-fluorobenzyl bromide reactions?

A1: The primary challenges stem from the physicochemical properties of both the starting material and the resulting products.[1]

  • Similar Polarity: The product often has a polarity very close to the unreacted 2-fluorobenzyl bromide, which can make chromatographic separation difficult.

  • Co-elution: Due to similar polarities, the product and starting material may co-elute, leading to impure fractions.

  • Visualization: 2-Fluorobenzyl bromide and many of its derivatives are UV-active, which aids in visualization on TLC plates.[2] However, if the product is not UV-active, a variety of chemical stains may be required.[2][3][4]

  • Lability: Benzyl bromides can be lachrymators and may degrade on silica (B1680970) gel, especially if the silica is acidic.[5]

Q2: Which chromatographic techniques are most effective for purifying products of 2-fluorobenzyl bromide reactions?

A2: The most common and effective techniques are:

  • Flash Column Chromatography: This is the most widely used method for purifying these reaction products on a preparative scale.[6][7] Silica gel is the most common stationary phase.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is particularly useful for more polar products or when normal-phase chromatography fails to provide adequate separation.[8] C18 columns are frequently used.[8]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions, prep-TLC can be a quick and effective purification method.

Q3: How do I choose an appropriate solvent system for TLC and column chromatography?

A3: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). The optimal ratio will depend on the polarity of your product. A general guideline is to aim for an Rf value of 0.2-0.3 for your product on the TLC plate for good separation on a column.[5]

Q4: My product is an amine. Are there special considerations for its purification?

A4: Yes, amines can interact strongly with the acidic silanol (B1196071) groups on silica gel, leading to streaking on TLC plates and poor recovery from column chromatography. To mitigate this, you can:

  • Add a small amount of a basic modifier like triethylamine (B128534) (typically 0.1-1%) to your eluent.[9]

  • Use a different stationary phase, such as basic alumina (B75360) or amine-functionalized silica.[9]

  • Employ reversed-phase chromatography with a basic mobile phase.[9]

Troubleshooting Guides

Normal-Phase Column Chromatography

This guide addresses common issues encountered during the purification of 2-fluorobenzyl bromide reaction products on silica gel.

Problem Possible Cause Solution
Product and 2-fluorobenzyl bromide are co-eluting. The polarity of the eluent is too high, causing both compounds to move too quickly up the column.Decrease the polarity of the eluent (e.g., increase the proportion of hexanes in a hexane/ethyl acetate system). Consider using a less polar solvent system, such as dichloromethane (B109758)/hexanes.
The polarity difference between the product and starting material is very small.Run a gradient elution, starting with a very non-polar solvent and gradually increasing the polarity.[5] A shallower gradient will improve separation.
Product is streaking on the TLC plate and column. The compound is interacting too strongly with the silica gel (common for amines and some other polar compounds).[10]Add a small amount of a modifier to the eluent. For amines, add 0.1-1% triethylamine.[9] For carboxylic acids, add a small amount of acetic acid.
The sample is overloaded on the column.Use a larger column or load less sample.
Low or no recovery of the product. The compound may have degraded on the acidic silica gel.Deactivate the silica gel by pre-eluting the column with the eluent containing triethylamine.[5] Alternatively, use a less acidic stationary phase like alumina.
The eluent is not polar enough to elute the product.Gradually increase the polarity of the eluent. Check the TLC to ensure the product is not at the baseline.
The column runs dry. Insufficient eluent was added, or the flow rate is too high.Always keep the silica gel bed covered with solvent. If it runs dry, cracks can form, leading to poor separation.

G cluster_0 Troubleshooting Workflow Start Start Problem_Identification Identify Problem (e.g., Co-elution) Check_TLC Review TLC Data Adjust_Eluent Adjust Eluent Polarity Consider_Gradient Implement Gradient Elution Alternative_Stationary_Phase Consider Alternative Stationary Phase Reversed_Phase Attempt Reversed-Phase Chromatography Success Success

Data Presentation: TLC and Column Chromatography Parameters

The following tables provide estimated Rf values and suggested starting solvent systems for the purification of common products derived from 2-fluorobenzyl bromide. These values are approximate and may need to be optimized for your specific compound.

Table 1: Estimated Rf Values on Silica Gel TLC Plates

Product Type Example Structure Hexane:Ethyl Acetate (9:1) Hexane:Ethyl Acetate (4:1) Hexane:Ethyl Acetate (1:1)
2-Fluorobenzyl BromideFC₆H₄CH₂Br~0.8~0.9>0.95
2-Fluorobenzyl EtherFC₆H₄CH₂O-R0.5 - 0.70.7 - 0.9>0.9
2-Fluorobenzyl EsterFC₆H₄CH₂OC(O)R0.4 - 0.60.6 - 0.80.8 - 0.9
2-Fluorobenzyl AmineFC₆H₄CH₂NHR0.1 - 0.30.3 - 0.50.6 - 0.8
2-Fluorobenzyl ThioetherFC₆H₄CH₂S-R0.6 - 0.80.8 - 0.9>0.9

Note: 'R' represents a generic alkyl or aryl substituent. The polarity of the 'R' group will significantly affect the Rf value.

Table 2: Recommended Starting Conditions for Column Chromatography

Product Type Recommended Stationary Phase Starting Eluent System Comments
Ethers & ThioethersSilica Gel95:5 to 90:10 Hexane:Ethyl AcetateThese products are relatively non-polar.
EstersSilica Gel90:10 to 80:20 Hexane:Ethyl AcetatePolarity can vary significantly with the ester group.
AminesSilica Gel with 1% Triethylamine85:15 Hexane:Ethyl Acetate + 1% Et₃NThe triethylamine suppresses interaction with silica.[9]
Carboxylic AcidsSilica Gel with 1% Acetic Acid70:30 Hexane:Ethyl Acetate + 1% AcOHThe acetic acid keeps the carboxylic acid protonated.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give an Rf value of ~0.2-0.3 for the desired product and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[5]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_1 Flash Chromatography Workflow TLC_Optimization TLC Optimization (Rf ~0.2-0.3) Column_Packing Pack Column with Silica Gel Slurry Sample_Loading Load Sample Elution Elute with Solvent System Fraction_Collection Collect Fractions TLC_Monitoring Monitor Fractions by TLC Combine_and_Evaporate Combine Pure Fractions and Evaporate Solvent Pure_Product Pure_Product

Protocol 2: General Procedure for Purification by Reversed-Phase HPLC
  • Method Development:

    • Dissolve a small amount of the crude product in the mobile phase.

    • Inject onto an analytical RP-HPLC column (e.g., C18) to determine the retention time of the product and impurities.

    • Optimize the mobile phase (typically a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid or formic acid) for the best separation.

  • Preparative Run:

    • Scale up the injection volume on a preparative RP-HPLC column using the optimized method.

    • Collect fractions corresponding to the peak of the desired product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent by rotary evaporation.

    • If non-volatile buffers were used, further purification by extraction or lyophilization may be necessary.

G cluster_2 Reversed-Phase HPLC Logic Solubility_Check Check Product Solubility in Polar Solvents Analytical_Run Analytical HPLC Run (Method Development) Optimize_Gradient Optimize Mobile Phase Gradient Preparative_Run Preparative HPLC Run Fraction_Collection Collect Product Fractions Solvent_Removal Remove Solvent Pure_Product Pure_Product

References

Managing the lachrymatory effects of fluorobenzyl bromide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory effects of fluorobenzyl bromide in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a lachrymator?

This compound is a substituted benzyl (B1604629) bromide used as a reagent in the preparation of a wide range of biologically active compounds.[1] It is a lachrymator, meaning it is a chemical that irritates the eyes and causes tearing, a burning sensation, and involuntary closure of the eyelids.[2]

Q2: What is the mechanism of action for the lachrymatory effects of this compound?

The lachrymatory effects of this compound and other similar agents are primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This channel is located on the plasma membrane of sensory neurons.[1] When activated by an irritant like this compound, it leads to an influx of calcium ions, which in turn triggers a signaling cascade that results in the sensation of pain and the physiological responses of tearing and inflammation.

Q3: What are the immediate symptoms of exposure to this compound?

Exposure to this compound can cause immediate and pronounced irritation to the eyes, nose, mouth, skin, and respiratory tract.[1] Symptoms include excessive tearing, a burning sensation, blurred vision, redness of the eyes, a runny nose, coughing, and a choking sensation.[1]

Q4: What are the primary safety precautions I should take when working with this compound?

Always handle this compound in a properly functioning chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, chemical-resistant gloves (such as nitrile), and a lab coat.[2] Ensure that an eyewash station and safety shower are readily accessible.

Q5: How should I store this compound?

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as bases, strong oxidizing agents, alcohols, and amines.[2]

Troubleshooting Guide

Issue 1: I can smell the lachrymator/my eyes are starting to water even though I am working in a fume hood.

  • Possible Cause: The fume hood may not be functioning correctly, or there may be a leak in your experimental setup.

  • Solution:

    • Immediately stop your work and ensure the fume hood sash is at the lowest possible working height.

    • Check the fume hood's airflow monitor to ensure it is within the safe operating range. If the alarm is sounding or the flow rate is low, cease all work with the lachrymator and notify your lab manager or environmental health and safety officer.[3]

    • Visually inspect your apparatus for any obvious leaks, such as loose joints or cracked glassware.

    • If a leak is suspected, if it is safe to do so, take immediate steps to contain it. This may involve tightening joints or stopping the reaction by cooling it down.

    • If the cause is not immediately apparent, it is best to assume a leak and proceed with quenching and shutdown procedures.

Issue 2: I have spilled a small amount of this compound inside the fume hood.

  • Solution:

    • Keep the fume hood sash at the lowest practical height to maintain containment.

    • Wear your full PPE, including double-gloving if possible.

    • Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels directly on the liquid spill.

    • Carefully scoop the absorbent material into a designated, labeled waste container.

    • Decontaminate the spill area using a suitable quenching solution (see decontamination protocols below).

    • Wipe the area clean and dispose of all contaminated materials as hazardous waste.

Issue 3: My eyes are still watering and irritated after moving to fresh air and flushing them.

  • Possible Cause: You may have had a more significant exposure, or you may be particularly sensitive to the chemical.

  • Solution:

    • Continue to flush your eyes with water at an eyewash station for at least 15-20 minutes, ensuring you are holding your eyelids open.[4]

    • Seek immediate medical attention. Do not delay. Inform the medical personnel about the chemical you were exposed to.[5]

    • Do not rub your eyes, as this can worsen the irritation.

Quantitative Data

The following table summarizes key quantitative data for the isomers of this compound.

Property2-Fluorobenzyl Bromide3-Fluorobenzyl Bromide4-Fluorobenzyl Bromide
CAS Number 446-48-0456-41-7459-46-1
Molecular Formula C₇H₆BrFC₇H₆BrFC₇H₆BrF
Molecular Weight 189.03 g/mol 189.02 g/mol 189.03 g/mol
Boiling Point 84-85 °C at 15 mmHg88 °C at 20 mmHg85 °C at 15 mmHg
Density 1.567 g/mL at 25 °C1.541 g/mL at 25 °C1.517 g/mL at 25 °C
Vapor Pressure 0.252 mmHg at 25 °C[6]0.548 mmHg at 25 °C[7]0.143 mmHg at 25 °C[8]

Experimental Protocols

Protocol 1: Quenching Unreacted this compound in a Reaction Mixture

This protocol is for neutralizing residual this compound in a reaction mixture that is stable to basic conditions.

Materials:

  • Concentrated aqueous ammonia (B1221849) (28-30%)

  • Ice bath

  • Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate)

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Cool the Reaction Mixture: Once your reaction is complete, cool the reaction vessel in an ice bath to control any potential exotherm during quenching.

  • Add Quenching Agent: Slowly and with vigorous stirring, add an excess of concentrated aqueous ammonia to the cold reaction mixture.

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the this compound with ammonia to form the corresponding benzylamine, which is less volatile and not a lachrymator.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent and deionized water.

    • Shake the funnel, venting frequently to release any pressure.

    • Allow the layers to separate and drain the aqueous layer.

  • Wash:

    • Wash the organic layer with deionized water.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry and Concentrate:

    • Drain the organic layer into a clean flask.

    • Add an anhydrous drying agent, swirl, and let it stand for at least 30 minutes.

    • Filter the mixture to remove the drying agent.

    • Concentrate the organic solvent using a rotary evaporator to isolate your product.

Protocol 2: Decontamination of Glassware and Surfaces

This protocol outlines the steps for decontaminating glassware and laboratory surfaces contaminated with this compound.

Materials:

  • 10% aqueous solution of sodium hydroxide (B78521) or a 10% aqueous solution of ammonia.

  • Personal Protective Equipment (PPE)

  • Paper towels or other absorbent material

  • Designated hazardous waste container

Procedure:

  • Initial Rinse (for glassware): If possible, rinse the glassware with an appropriate organic solvent (e.g., acetone) in a fume hood to remove the bulk of the organic residue. Dispose of the solvent rinse as hazardous waste.

  • Decontamination:

    • Immerse glassware in a 10% sodium hydroxide or 10% ammonia solution for at least 2 hours. This will hydrolyze or aminate the this compound.

    • For surfaces, carefully wipe down the contaminated area with a cloth or paper towel soaked in the 10% sodium hydroxide or ammonia solution. Allow the solution to remain on the surface for at least 10-15 minutes.

  • Cleaning:

    • After decontamination, wash the glassware with laboratory detergent and hot water.[9] Use a brush to scrub all surfaces thoroughly.

    • For surfaces, wipe the area with a clean, wet cloth to remove the decontamination solution, followed by a final wipe with a dry cloth.

  • Final Rinse (for glassware): Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water to ensure no detergent or salt residues remain.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

  • Waste Disposal: Dispose of all used decontamination solutions and contaminated materials (e.g., paper towels, gloves) as hazardous waste according to your institution's guidelines.

Visualizations

lachrymator_pathway FB This compound (Lachrymator) TRPA1 TRPA1 Ion Channel (on Sensory Neurons) FB->TRPA1 Activates Ca_influx Calcium Ion (Ca²⁺) Influx TRPA1->Ca_influx Opens, allowing Signaling_Cascade Downstream Signaling Cascade Ca_influx->Signaling_Cascade Initiates Response Physiological Response: - Tearing - Pain Sensation - Inflammation Signaling_Cascade->Response Leads to

Caption: Signaling pathway of this compound's lachrymatory effect.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_workup Work-up PPE Don Appropriate PPE Fume_Hood Work in a Fume Hood PPE->Fume_Hood Reaction Perform Reaction with This compound Fume_Hood->Reaction Cooling Cool Reaction in Ice Bath Reaction->Cooling Quench Slowly Add Quenching Agent (e.g., Aqueous Ammonia) Cooling->Quench Stir Stir for 1-2 Hours Quench->Stir Extraction Perform Liquid-Liquid Extraction Stir->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry with Anhydrous Agent Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate

Caption: Experimental workflow for using and quenching this compound.

References

Technical Support Center: Preventing Hydrolysis of Fluorobenzyl Bromide During Aqueous Workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize or prevent the hydrolysis of fluorobenzyl bromide during the aqueous workup of your reaction. This compound is a valuable reagent in organic synthesis, but its susceptibility to hydrolysis can lead to reduced yields and the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrolyzing during the workup?

A1: this compound is susceptible to nucleophilic attack by water, which leads to the formation of the corresponding fluorobenzyl alcohol and hydrobromic acid. This hydrolysis reaction is often accelerated by basic conditions and elevated temperatures. The benzylic carbon is electrophilic and prone to attack by water, a weak nucleophile. This reactivity is a general feature of benzyl (B1604629) halides.

Q2: How does the fluorine substituent affect the rate of hydrolysis compared to benzyl bromide?

A2: The fluorine atom is an electron-withdrawing group. This has a dual effect on the hydrolysis of this compound. In an SN1-type mechanism, which proceeds through a carbocation intermediate, the electron-withdrawing fluorine atom destabilizes the positive charge on the benzylic carbon, thus slowing down the rate of hydrolysis compared to unsubstituted benzyl bromide. Conversely, in an SN2-type mechanism, the electron-withdrawing nature of fluorine can make the benzylic carbon slightly more electrophilic, potentially leading to a modest increase in the reaction rate with a strong nucleophile. However, in the context of a weak nucleophile like water, the SN1 pathway is more relevant, and thus 4-fluorobenzyl bromide is generally expected to hydrolyze more slowly than benzyl bromide under neutral or acidic conditions.

Q3: What are the visible signs of hydrolysis?

A3: Hydrolysis of this compound produces fluorobenzyl alcohol and hydrobromic acid (HBr). The formation of HBr will make the aqueous layer acidic. You may also observe a change in the appearance of your organic layer if the starting material is consumed and the alcohol is formed. If the reaction is performed in a closed system, you might notice the formation of fumes, which are toxic.

Troubleshooting Guide: Minimizing Hydrolysis

Here are some common issues encountered during aqueous workup and strategies to mitigate them.

IssuePotential CauseRecommended Solution(s)
Significant product loss and formation of fluorobenzyl alcohol. Prolonged contact with water, especially at room temperature or higher. Basic pH of the aqueous wash.1. Minimize Contact Time: Perform the aqueous wash as quickly as possible. 2. Use Cold Solutions: Use ice-cold water or brine for the washes to slow down the hydrolysis rate. 3. Control pH: Use a mildly acidic wash (e.g., dilute HCl) or a neutral brine wash instead of basic solutions like sodium bicarbonate, unless your product is acid-sensitive. 4. Anhydrous Workup: If possible, avoid water altogether. See the detailed protocols below.
Emulsion formation during extraction. Presence of polar impurities or fine particulates. Vigorous shaking.1. Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking. 2. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break emulsions. 3. Filtration: Filter the reaction mixture through a pad of Celite® before extraction to remove any particulate matter.
Difficulty removing unreacted this compound. High excess of the reagent used in the reaction.1. Non-Aqueous Quenching: Use a non-aqueous quenching agent to react with the excess this compound before workup. 2. Scavenger Resins: Employ a scavenger resin to selectively bind to and remove the excess electrophile.

Experimental Protocols

Protocol 1: Minimized Aqueous Workup

This protocol is for situations where a quick aqueous wash is necessary to remove water-soluble impurities.

Methodology:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Dilution: Dilute the reaction mixture with a cold, water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Transfer the mixture to a separatory funnel and wash quickly with one portion of ice-cold brine (saturated aqueous NaCl). The high salt concentration in brine reduces the solubility of organic compounds in the aqueous layer and helps to "salt out" the product.[1][2][3]

  • Separation: Immediately separate the organic layer.

  • Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filter, and concentrate under reduced pressure.

Protocol 2: Anhydrous Workup using a Scavenger Resin

This protocol is ideal for completely avoiding water and is suitable for reactions where excess this compound needs to be removed. Polymer-bound tris(2-aminoethyl)amine (B1216632) (PS-Trisamine) is an effective scavenger for electrophiles like benzyl bromides.[4][5]

Methodology:

  • Resin Addition: Once the reaction is complete, add polymer-bound tris(2-aminoethyl)amine resin (2-3 equivalents relative to the excess this compound) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 2-4 hours. The progress of the scavenging can be monitored by TLC or GC-MS by analyzing a small filtered aliquot of the reaction mixture.

  • Filtration: Filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude product, which can then be purified by chromatography or recrystallization.

Protocol 3: Non-Aqueous Quenching

This protocol is useful for quenching reactions containing unreacted this compound without introducing water. Triethylamine (B128534) can be used to quench excess benzyl halides.[6]

Methodology:

  • Cooling: Cool the reaction mixture to 0 °C.

  • Quenching: Slowly add triethylamine (1.5-2 equivalents relative to the excess this compound) to the stirred reaction mixture. The triethylamine will react with the unreacted this compound to form a quaternary ammonium (B1175870) salt.

  • Stirring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Filtration/Extraction: If the triethylammonium (B8662869) salt precipitates, it can be removed by filtration. Alternatively, if the product is non-polar, the salt can sometimes be removed by precipitation upon addition of a non-polar solvent like hexanes, followed by filtration. If the salt remains in solution, it can often be removed during silica (B1680970) gel chromatography.

Visualizing the Hydrolysis Pathway and Mitigation Strategies

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis Reaction cluster_prevention Prevention Strategies FBBr Fluorobenzyl Bromide FBOH Fluorobenzyl Alcohol (Hydrolysis Product) FBBr->FBOH SN1 / SN2 Anhydrous Anhydrous Workup FBBr->Anhydrous Avoids H2O Cold Low Temperature FBBr->Cold Slows Rate Neutral_pH Neutral/Acidic pH FBBr->Neutral_pH Minimizes Base Catalysis Scavenger Scavenger Resin FBBr->Scavenger Removes Excess H2O Water (Nucleophile) H2O->FBOH HBr Hydrobromic Acid

Caption: Hydrolysis of this compound and preventative strategies.

Workup_Decision_Tree Start Reaction Complete. Contains this compound. Water_Soluble_Impurities Are there significant water-soluble impurities? Start->Water_Soluble_Impurities Excess_FBBr Is there significant excess this compound? Water_Soluble_Impurities->Excess_FBBr No Minimized_Aqueous Minimized Aqueous Workup (Protocol 1) Water_Soluble_Impurities->Minimized_Aqueous Yes Anhydrous_Workup Perform Anhydrous Workup (e.g., direct chromatography, filtration) Excess_FBBr->Anhydrous_Workup No Scavenger_Resin Use Scavenger Resin (Protocol 2) Excess_FBBr->Scavenger_Resin Yes Scavenger_Resin->Anhydrous_Workup NonAqueous_Quench Non-Aqueous Quench (Protocol 3)

Caption: Decision tree for selecting the appropriate workup procedure.

By carefully considering the stability of your product and the nature of the impurities, you can select the most appropriate workup strategy to prevent the hydrolysis of this compound and maximize the yield and purity of your desired product.

References

Technical Support Center: Regioselectivity in Fluorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling the regioselectivity of reactions involving fluorobenzyl bromide.

Section 1: Selective Synthesis of o- and p-Fluorobenzyl Bromide

This section focuses on the selective formation of this compound isomers from fluorotoluene, primarily through free-radical benzylic bromination.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize this compound from fluorotoluene using N-Bromosuccinimide (NBS), but I am getting a mixture of isomers and low yield. What are the key factors to control?

A1: Achieving high selectivity and yield in the benzylic bromination of fluorotoluene requires careful control of the reaction conditions. This is a free-radical chain reaction, and the key is to promote the initiation of the radical chain while minimizing side reactions.

  • Radical Initiator: The reaction requires a radical initiator. This can be photochemical (UV light) or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Ensure your initiator is active and used in the correct catalytic amount.

  • Solvent: The choice of solvent is crucial. Non-polar solvents that are inert to radical reactions are preferred. Carbon tetrachloride (CCl₄) is traditionally used, but due to its toxicity, safer alternatives like (trifluoromethyl)benzene or 1,2-dichlorobenzene (B45396) are recommended.[1]

  • NBS Quality: Ensure your NBS is pure and dry. Impurities or hydrolysis can lead to undesired side reactions.

  • Temperature: The reaction should be run at a temperature sufficient to decompose the initiator (if used) or with adequate light exposure, but excessive heat can lead to side reactions and decomposition of the product.

Q2: How does the position of the fluorine atom on the toluene (B28343) ring (ortho vs. para) affect the rate and selectivity of benzylic bromination?

A2: In free-radical benzylic bromination, the electronic effects of the substituent on the aromatic ring have a less pronounced effect on regioselectivity compared to electrophilic aromatic substitution. The reaction proceeds via a benzyl (B1604629) radical intermediate. The stability of this radical is the primary factor influencing the reaction rate.

The fluorine atom is electron-withdrawing via its inductive effect, which can slightly destabilize the benzyl radical intermediate. However, this effect is generally small. A Hammett-correlation analysis of the benzylic bromination of substituted toluenes with NBS indicates that electron-withdrawing groups slightly decrease the reaction rate.[2] There is typically not a significant difference in the rate of benzylic bromination between ortho- and para-fluorotoluene under standard free-radical conditions. The primary product will be the respective this compound.

Q3: I am observing bromination on the aromatic ring instead of the methyl group. How can I prevent this?

A3: Aromatic bromination is an electrophilic substitution reaction, while benzylic bromination is a free-radical substitution. If you are seeing ring bromination, it suggests that electrophilic bromine (Br⁺) is being generated.

  • Avoid Lewis Acids: Ensure no Lewis acidic impurities are present, as they can catalyze electrophilic aromatic substitution.

  • Control Bromine Concentration: The concentration of molecular bromine (Br₂) should be kept low. NBS is used precisely for this reason, as it provides a low, steady concentration of Br₂.

  • Use a Radical Initiator: The presence of a radical initiator (light or chemical) will favor the free-radical pathway over the electrophilic pathway.

Troubleshooting Guide: Benzylic Bromination of Fluorotoluene
IssueProbable Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive radical initiator. 2. Insufficient light exposure (photochemical initiation). 3. Reaction temperature too low.1. Use fresh AIBN or benzoyl peroxide. 2. Ensure the reaction vessel is transparent to the UV light source and the lamp is functional. 3. Increase the temperature to ensure efficient decomposition of the chemical initiator (e.g., reflux).
Formation of Ring-Brominated Byproducts 1. Presence of Lewis acid impurities. 2. High concentration of Br₂. 3. Absence of a radical initiator.1. Use high-purity, dry reagents and solvents. 2. Use NBS as the bromine source. 3. Ensure proper initiation with UV light or a chemical initiator.
Formation of Dibrominated Product 1. Molar ratio of NBS to fluorotoluene is too high.1. Use a 1:1 or slight excess of fluorotoluene to NBS. Monitor the reaction closely by GC or TLC and stop it upon consumption of the starting material.
Experimental Protocol: General Procedure for Benzylic Bromination
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the fluorotoluene isomer (1.0 eq.) in a suitable solvent (e.g., (trifluoromethyl)benzene, 2-3 mL per mmol of toluene).[1]

  • Reagents: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02-0.1 eq.).

  • Reaction: Heat the mixture to reflux or irradiate with a UV lamp at a suitable temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide (B58015) byproduct and wash it with a small amount of the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Section 2: Regioselective Reactions of this compound

This section addresses the selective functionalization of this compound isomers, including reactions at the benzylic position and on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: I am performing a nucleophilic substitution (Sₙ2) reaction on this compound. Does the position of the fluorine (ortho vs. para) affect the reaction rate?

A1: Yes, the position of the fluorine atom has a significant impact on the rate of Sₙ2 reactions at the benzylic carbon. The fluorine atom is strongly electron-withdrawing through its inductive effect.

  • ortho-Fluorobenzyl bromide: The fluorine is in close proximity to the benzylic carbon. Its strong inductive electron withdrawal destabilizes the developing positive charge in the transition state of an Sₙ2 reaction, making it less reactive than unsubstituted benzyl bromide.

  • para-Fluorobenzyl bromide: The fluorine is further away from the reaction center. Its inductive effect is weaker at this distance. While still deactivating compared to an electron-donating group, it is generally more reactive than the ortho isomer in Sₙ2 reactions.

Q2: How can I achieve para-selective electrophilic aromatic substitution on 2-fluorobenzyl bromide?

A2: Performing electrophilic aromatic substitution on a disubstituted benzene (B151609) ring requires considering the directing effects of both substituents.

  • Fluorine: A deactivating but ortho, para-directing group.[3][4]

  • Bromomethyl (-CH₂Br): A deactivating, ortho, para-directing group.[5]

In 2-fluorobenzyl bromide, the fluorine directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The -CH₂Br group directs to its ortho (position 3) and para (position 6) positions.

  • Reinforcing Effect: Both groups direct to position 3.

  • Steric Hindrance: The position ortho to the -CH₂Br group (position 3) is sterically hindered. The position para to the fluorine (position 5) is generally accessible.

  • Outcome: Due to steric hindrance from the bulky -CH₂Br group, substitution is most likely to occur at the position para to the fluorine (position 5).[6][7] To enhance para-selectivity, consider using a bulkier electrophile.

Q3: Can I selectively perform a cross-coupling reaction at the benzylic C-Br bond without affecting the C-F bond?

A3: Yes, selective cross-coupling is highly feasible. The C(sp³)-Br bond at the benzylic position is significantly more reactive in typical palladium- or nickel-catalyzed cross-coupling reactions than the C(sp²)-F bond on the aromatic ring. The high strength of the C-F bond makes it largely unreactive under conditions used for C-Br activation. Various methods, including Suzuki, Negishi, and photoredox couplings, can be employed to form a new C-C bond at the benzylic position with high chemoselectivity.[8][9]

Troubleshooting Guide: Reactions of this compound
IssueProbable Cause(s)Suggested Solution(s)
Slow or No Reaction in Nucleophilic Substitution 1. Poor nucleophile. 2. Use of ortho-fluorobenzyl bromide, which is less reactive. 3. Inappropriate solvent.1. Use a stronger nucleophile or increase the reaction temperature. 2. For the ortho isomer, longer reaction times or higher temperatures may be necessary. 3. Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance Sₙ2 reaction rates.
Mixture of Isomers in Electrophilic Aromatic Substitution 1. Reaction conditions are not optimized for selectivity. 2. Steric and electronic effects are closely balanced.1. Lower the reaction temperature to favor the thermodynamically more stable para product. 2. Use a bulkier catalyst or electrophile to increase steric hindrance at the ortho position.
Side reactions in Cross-Coupling 1. Catalyst decomposition. 2. Homocoupling of the starting material.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use appropriate ligands to stabilize the catalyst. 2. Add the reagents slowly and maintain a low concentration of the active catalyst.

Visualizing Reaction Pathways and Selectivity

G cluster_0 Selective Synthesis of this compound cluster_1 Reactions of this compound Fluorotoluene Fluorotoluene Benzylic Bromination Benzylic Bromination Fluorotoluene->Benzylic Bromination NBS, Initiator o-Fluorobenzyl Bromide o-Fluorobenzyl Bromide Benzylic Bromination->o-Fluorobenzyl Bromide from o-Fluorotoluene p-Fluorobenzyl Bromide p-Fluorobenzyl Bromide Benzylic Bromination->p-Fluorobenzyl Bromide from p-Fluorotoluene This compound Isomer This compound Isomer Nucleophilic Substitution Nucleophilic Substitution This compound Isomer->Nucleophilic Substitution Nu⁻ Cross-Coupling Cross-Coupling This compound Isomer->Cross-Coupling R-M, Pd/Ni cat. Electrophilic Substitution Electrophilic Substitution This compound Isomer->Electrophilic Substitution E⁺, Lewis Acid Product_Nu Product_Nu Nucleophilic Substitution->Product_Nu Benzylic Functionalization Product_CC Product_CC Cross-Coupling->Product_CC Benzylic Functionalization Product_EAS Product_EAS Electrophilic Substitution->Product_EAS Ring Functionalization

Caption: Overview of synthetic routes and subsequent reactions.

G cluster_directing_effects Directing Effects cluster_positions Potential Substitution Positions start Starting Material: 2-Fluorobenzyl Bromide EAS Electrophilic Aromatic Substitution (EAS) start->EAS F_direct Fluorine (-F) (o,p-director) EAS->F_direct CH2Br_direct Bromomethyl (-CH₂Br) (o,p-director) EAS->CH2Br_direct pos3 Position 3 (ortho to -F, ortho to -CH₂Br) F_direct->pos3 favors pos5 Position 5 (para to -F) F_direct->pos5 favors CH2Br_direct->pos3 favors pos6 Position 6 (para to -CH₂Br) CH2Br_direct->pos6 favors outcome Major Product: Substitution at Position 5 pos3->outcome Sterically Hindered pos5->outcome Favored due to less steric hindrance pos6->outcome Less favored electronically

Caption: Logic for predicting EAS regioselectivity.

References

Technical Support Center: Enhancing Fluorobenzyl Bromide Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic enhancement of fluorobenzyl bromide reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used to enhance the reaction rates of this compound?

A1: Phase-transfer catalysts (PTCs) are widely used to accelerate nucleophilic substitution reactions involving this compound. Quaternary ammonium (B1175870) salts, such as Tetrabutylammonium Bromide (TBAB), are particularly effective. These catalysts facilitate the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the reaction occurs. For certain cross-coupling reactions, cobalt-based catalysts have also been shown to be effective.

Q2: How does a phase-transfer catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) work?

A2: In a typical biphasic system (e.g., organic solvent and water), the nucleophile (like a phenoxide or an amine) may be soluble in the aqueous phase, while the this compound is in the organic phase. The PTC, which has both hydrophilic and lipophilic properties, forms an ion pair with the nucleophile. This lipophilic ion pair can then migrate into the organic phase, allowing the nucleophile to react with the this compound at a much faster rate than without the catalyst.

Q3: What are the main advantages of using a catalyst in this compound reactions?

A3: The primary advantages include:

  • Increased Reaction Rate: Catalysts can dramatically reduce reaction times.

  • Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, which can improve selectivity and reduce side reactions.

  • Higher Yields: By accelerating the desired reaction, the formation of byproducts can be minimized, leading to higher product yields.

  • Improved Selectivity: In some cases, catalysts can influence the regioselectivity of the reaction, for example, favoring O-alkylation over C-alkylation of phenols.

Q4: Can catalysts be recovered and reused?

A4: Yes, in many cases, catalysts like quaternary ammonium salts can be recovered and reused. Common methods for recovery include aqueous extraction or crystallization.[1] This is both economically and environmentally beneficial.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Insufficient Catalyst Loading - Start with a catalyst loading of 1-5 mol%.- Gradually increase the catalyst concentration. An optimal concentration is necessary to maintain the catalytic cycle.
Poor Catalyst Activity - Ensure the catalyst is pure and dry. Impurities can "poison" the catalyst.- Consider a different phase-transfer catalyst. The efficiency can depend on the lipophilicity of the cation and its pairing with the anion.
Ineffective Base - For reactions requiring a base (e.g., O-alkylation of phenols), ensure the base is strong enough to deprotonate the nucleophile. Potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) are common choices.[2]
Inappropriate Solvent System - The choice of organic solvent is crucial. It must solubilize the this compound and the catalyst-nucleophile ion pair. Toluene (B28343), dichloromethane, and acetonitrile (B52724) are common options.[2]
Low Reaction Temperature - While PTCs allow for milder conditions, the temperature may still be too low for a particular substrate. Incrementally increase the temperature while monitoring for side reactions.
Issue 2: Formation of Significant Side Products
Side Product Possible Cause Mitigation Strategy
C-Alkylated Product (in Phenol (B47542) Reactions) - Competition between O-alkylation and C-alkylation is common.[3] Protic solvents can favor C-alkylation by solvating the phenoxide oxygen.- Use aprotic polar solvents like DMF or DMSO to favor O-alkylation.[3]
Dehydrobromination of this compound - Use of a very strong base or high reaction temperatures.- Use a milder base (e.g., K₂CO₃ instead of 50% NaOH).- Lower the reaction temperature.
Hydrolysis of Product or Reactant - Presence of water and a strong base can lead to hydrolysis of sensitive functional groups (e.g., esters).- Use anhydrous conditions if possible, or a weaker, non-hydroxide base.
Di- or Poly-alkylation - The initially formed product is more nucleophilic than the starting material.- Use a stoichiometric excess of the nucleophile relative to the this compound.
Issue 3: Difficult Reaction Work-up
Problem Possible Cause Solution
Stable Emulsion Formation - High concentration of the phase-transfer catalyst.- Add brine (saturated NaCl solution) to help break the emulsion.- Filter the mixture through a pad of Celite.
Catalyst Remains in the Organic Product Layer - The phase-transfer catalyst is soluble in the organic solvent.- Wash the organic layer multiple times with water or brine to extract the catalyst into the aqueous phase.[4] - Use an ion-exchange resin to capture the quaternary ammonium salt.[4]

Data Presentation

Table 1: Comparison of Catalyzed vs. Uncatalyzed S-Alkylation of Thiophenol with Alkyl Halides using Tetrabutylammonium Bromide (TBAB) as a Phase-Transfer Catalyst [5]

Alkyl HalideCatalystReaction Time (h)Conversion (%)
Benzyl BromideNone740
Benzyl BromideTBAB190
n-Butyl BromideNone725
n-Butyl BromideTBAB175

Note: While this data is for general alkyl halides, similar rate enhancements are expected for this compound.

Table 2: Illustrative Comparison of Catalysts for O-Alkylation of Phenol with Benzyl Bromide

CatalystCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)
None-DMF24Low
TBAB5Toluene/Water6>90
Aliquat 3365Toluene/Water5>95

Note: This table provides illustrative data based on typical phase-transfer catalyzed ether synthesis. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for the TBAB-Catalyzed O-Alkylation of a Phenol with 4-Fluorobenzyl Bromide
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.) in a suitable solvent system (e.g., a 1:1 mixture of toluene and water).

  • Catalyst Addition: Add Tetrabutylammonium Bromide (TBAB, 0.05 eq.) to the mixture.

  • Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to a specified temperature (e.g., 80 °C) and stir vigorously for the required time (monitor by TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the TBAB-Catalyzed N-Alkylation of an Aniline (B41778) with 4-Fluorobenzyl Bromide
  • Reactant Preparation: In a round-bottom flask, dissolve the aniline (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in an aprotic solvent such as acetonitrile or DMF.

  • Catalyst Addition: Add Tetrabutylammonium Bromide (TBAB, 0.05 eq.).

  • Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.05 eq.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (as monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start cluster_catalyst cluster_ptc Phase-Transfer Catalysis (PTC) cluster_cobalt Cross-Coupling cluster_end start Start: Low Reaction Rate with this compound catalyst_type Select Catalyst Type start->catalyst_type ptc_catalyst Quaternary Ammonium Salt (e.g., TBAB) catalyst_type->ptc_catalyst Nucleophilic Substitution co_catalyst Cobalt Catalyst catalyst_type->co_catalyst Cross-Coupling ptc_conditions Optimize: - Catalyst Loading (1-5 mol%) - Solvent (Toluene/Water) - Base (K2CO3) ptc_catalyst->ptc_conditions end Enhanced Reaction Rate ptc_conditions->end co_conditions Optimize: - Ligand - Reductant - Solvent (e.g., THF) co_catalyst->co_conditions co_conditions->end

Caption: Catalyst selection workflow for enhancing this compound reaction rates.

Troubleshooting_Workflow start Low Product Yield Observed check_catalyst Check Catalyst start->check_catalyst check_conditions Check Reaction Conditions check_catalyst->check_conditions No catalyst_loading Increase Catalyst Loading (1-5 mol%) check_catalyst->catalyst_loading Yes check_reagents Check Reagents & Solvents check_conditions->check_reagents No temp Optimize Temperature check_conditions->temp Yes reagent_purity Verify Reagent Purity check_reagents->reagent_purity Yes catalyst_purity Ensure Catalyst Purity catalyst_loading->catalyst_purity catalyst_purity->check_conditions base Use Appropriate Base temp->base solvent Optimize Solvent System base->solvent solvent->check_reagents failure Yield Still Low solvent->failure success Yield Improved reagent_purity->success

References

Technical Support Center: Removal of Unreacted Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted fluorobenzyl bromide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted this compound?

A1: Unreacted this compound can be removed using several techniques, including:

  • Quenching: Reacting the excess this compound with a nucleophilic reagent to convert it into a more easily separable compound.

  • Chromatography: Separating the this compound from the desired product based on differences in polarity using techniques like flash column chromatography or thin-layer chromatography (TLC).

  • Aqueous Extraction: Washing the reaction mixture with water or aqueous solutions to remove water-soluble byproducts formed after quenching.

  • Distillation: Removing the volatile this compound under reduced pressure, provided the desired product is not volatile and is thermally stable.

  • Scavenger Resins: Using solid-supported reagents to selectively react with and remove the excess this compound.

Q2: How can I monitor the removal of this compound?

A2: The removal of this compound can be monitored by thin-layer chromatography (TLC). This compound is UV active and will appear as a spot under a UV lamp. By comparing the intensity of the this compound spot in the crude reaction mixture and the purified product, you can assess the effectiveness of the removal method.

Q3: Is this compound water-soluble?

A3: this compound has low solubility in water. However, it can be hydrolyzed to the corresponding water-soluble fluorobenzyl alcohol, especially under basic conditions or upon prolonged contact with water.

Q4: What are the safety precautions when working with this compound?

A4: this compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Quenching of Unreacted this compound

Issue: The product is unstable to common quenching agents like amines.

  • Possible Cause: The desired product may contain functional groups that react with nucleophilic quenching agents.

  • Solution:

    • Consider using a milder quenching agent. A common alternative is to quench with a primary or secondary amine, which reacts with the benzyl (B1604629) bromide.[1]

    • Hydrolysis can be an option if the product is stable to aqueous conditions. Adding water and stirring for an extended period, potentially with gentle heating, can convert this compound to fluorobenzyl alcohol, which can then be removed by aqueous extraction.

Issue: The quenched byproducts are difficult to separate from the desired product.

  • Possible Cause: The polarity of the quenched byproduct might be very similar to the desired product.

  • Solution:

    • Choose a quenching agent that results in a byproduct with significantly different solubility characteristics. For example, using a bulky amine will result in a more lipophilic byproduct, while using a smaller, more polar amine will result in a more water-soluble byproduct.

    • Employ scavenger resins. These are solid-supported reagents that react with the excess this compound, allowing for easy removal by filtration.

Chromatographic Purification

Issue: Poor separation between this compound and the product on a silica (B1680970) gel column.

  • Possible Cause: The polarity of this compound and the desired product are too similar in the chosen solvent system.

  • Solution:

    • Optimize the solvent system: Systematically vary the polarity of the eluent. A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.[2] Gradually increasing the proportion of the more polar solvent (ethyl acetate) can improve separation. For very non-polar compounds, consider using solvents like pentane (B18724) or dichloromethane (B109758).

    • Use a different stationary phase: If optimizing the mobile phase is unsuccessful, consider using a different adsorbent for chromatography, such as alumina. Alumina is generally a good choice for basic compounds.

    • Consider reverse-phase chromatography: If the product is sufficiently polar, reverse-phase chromatography (e.g., using a C18 column) can provide a different selectivity and may achieve the desired separation.

Issue: Streaking of compounds on the TLC plate.

  • Possible Cause: The compound may be acidic or basic, or the sample may be overloaded.

  • Solution:

    • For acidic compounds, adding a small amount of acetic acid or formic acid to the eluent can improve the spot shape.

    • For basic compounds, adding a small amount of triethylamine (B128534) can help.[3]

    • Ensure the sample is not too concentrated when spotted on the TLC plate.

Use of Scavenger Resins

Issue: Incomplete removal of this compound using a scavenger resin.

  • Possible Cause: Insufficient amount of scavenger resin, inadequate reaction time, or poor mixing.

  • Solution:

    • Increase the equivalents of scavenger resin: Use a larger excess of the scavenger resin to ensure all the unreacted this compound is captured.

    • Increase the reaction time: Allow the reaction mixture to stir with the scavenger resin for a longer period. Monitor the progress by TLC.

    • Ensure efficient mixing: Use adequate stirring to ensure good contact between the reaction mixture and the solid-supported scavenger.

Data Presentation

Table 1: Common Quenching Agents for this compound

Quenching AgentByproductRemoval Method of ByproductNotes
TriethylamineBenzyltriethylammonium bromideAqueous ExtractionThe byproduct is a water-soluble salt.
Ammonia (aqueous)Fluorobenzyl amineAqueous ExtractionThe byproduct is a water-soluble amine salt after acidification.
Water (Hydrolysis)Fluorobenzyl alcoholAqueous ExtractionReaction can be slow and may require heating.

Table 2: Suggested TLC Solvent Systems for Monitoring Reactions

Compound PolaritySuggested Starting Solvent System (v/v)
Non-polarHexane (B92381) / Ethyl Acetate (9:1 to 4:1)
Moderately PolarHexane / Ethyl Acetate (4:1 to 1:1) or Dichloromethane / Methanol (99:1 to 95:5)
PolarEthyl Acetate or Dichloromethane / Methanol (9:1)

Table 3: Types of Scavenger Resins for Benzyl Halides

Scavenger Resin TypeFunctional GroupTarget Reagent
Amine-basedPrimary or Secondary AmineElectrophiles (e.g., benzyl halides)
Thiol-basedThiolElectrophiles (e.g., benzyl halides)
Piperazine-basedPiperazineElectrophiles (e.g., benzyl halides)

Experimental Protocols

Protocol 1: Quenching with Triethylamine followed by Aqueous Workup
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add an excess of triethylamine (2-3 equivalents relative to the initial amount of this compound) to the stirred reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the this compound.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine (saturated aqueous NaCl solution).[4]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Further purify the product by column chromatography if necessary.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired product, free from this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

quenching_workflow start Reaction Mixture (with excess FBBr) quench Add Quenching Agent (e.g., Triethylamine) start->quench stir Stir at RT quench->stir workup Aqueous Workup (Water/Brine Wash) stir->workup dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate dry->concentrate product Crude Product concentrate->product

Caption: Workflow for quenching unreacted this compound.

chromatography_workflow start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate pure_product Purified Product concentrate->pure_product

Caption: General workflow for purification by column chromatography.

scavenger_workflow start Reaction Mixture (with excess FBBr) add_scavenger Add Scavenger Resin start->add_scavenger stir Stir for Sufficient Time add_scavenger->stir filter Filter to Remove Resin stir->filter concentrate Concentrate Filtrate filter->concentrate product Crude Product concentrate->product

Caption: Workflow for using a scavenger resin to remove unreacted this compound.

References

Common impurities in commercial fluorobenzyl bromide and their impact

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial fluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to impurities in this compound and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial this compound is typically synthesized via the free-radical bromination of the corresponding fluorotoluene.[1][2] Due to the nature of this synthesis and subsequent handling, several process-related and degradation impurities can be present. The most common impurities include:

  • Unreacted Starting Material: Fluorotoluene isomers (2-, 3-, or 4-fluorotoluene).

  • Over-brominated Byproducts: Di-brominated species such as 1-(dibromomethyl)-fluorobenzene.

  • Oxidation Products: The corresponding fluorobenzaldehyde.[3]

  • Hydrolysis Products: The corresponding fluorobenzyl alcohol, which can form upon exposure to moisture.[4]

  • Reagent Residues: Succinimide, if N-bromosuccinimide (NBS) is used as the brominating agent.

Q2: How can these impurities affect my reaction?

Impurities can have a significant impact on your experiment, leading to a range of undesirable outcomes:

  • Reduced Yields: Nucleophilic impurities like fluorobenzyl alcohol can compete with your intended nucleophile, consuming the this compound and reducing the yield of your desired product. Inert impurities like fluorotoluene effectively lower the concentration of your reagent, leading to incomplete reactions.

  • Formation of Byproducts: Fluorobenzaldehyde can react with nucleophiles (especially primary and secondary amines) to form imine byproducts, complicating purification. Di-brominated impurities can lead to double alkylation of your substrate.

  • Inconsistent Reaction Rates: The presence and concentration of various impurities can vary between batches, leading to poor reproducibility of your experimental results.

  • Catalyst Poisoning: Certain impurities can interact with and deactivate sensitive catalysts used in subsequent reaction steps.[5]

Q3: The purity of my this compound is listed as >97%. Is further purification necessary?

For many applications, a purity of >97% is sufficient. However, for highly sensitive reactions, such as those in multi-step pharmaceutical synthesis or reactions with expensive starting materials, the remaining impurities can be problematic.[6] It is crucial to consider the nature of your reaction:

  • Sensitive Nucleophiles: If you are using a sensitive or sterically hindered nucleophile, even small amounts of reactive impurities can significantly impact your yield.

  • Stringent Purity Requirements: For the synthesis of pharmaceutical ingredients, where final product purity is paramount, it is advisable to either purchase high-purity grade this compound or purify it before use.

  • Troubleshooting: If you are experiencing issues like low yields or complex product mixtures, purifying the this compound is a critical troubleshooting step.

Q4: How can I purify commercial this compound?

Standard purification techniques for liquid organic compounds can be employed:

  • Distillation: Vacuum distillation is an effective method for removing less volatile impurities like polymers and salts, and more volatile impurities like residual solvents.

  • Column Chromatography: For removing polar impurities like fluorobenzyl alcohol and fluorobenzaldehyde, column chromatography over silica (B1680970) gel can be effective.

  • Aqueous Wash: Washing with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities. This should be followed by washing with brine and drying over an anhydrous salt like sodium sulfate.

Q5: How should I properly store this compound to prevent degradation?

This compound is sensitive to moisture and light.[7] To minimize degradation, it should be stored in a tightly sealed, amber glass bottle in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidation and hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reaction

You are performing a nucleophilic substitution (e.g., alkylation of an amine, alcohol, or thiol) with this compound and observe a low yield of your desired product.

Figure 1: Troubleshooting workflow for low reaction yield.

Possible Causes and Solutions:

  • Hydrolysis to Fluorobenzyl Alcohol: this compound can hydrolyze to fluorobenzyl alcohol in the presence of moisture. This alcohol can then compete with your nucleophile for the reagent.

    • Solution: Ensure all reactants and solvents are anhydrous. Purify the this compound by distillation or column chromatography to remove the alcohol.

  • Presence of Unreacted Fluorotoluene: If the commercial this compound contains a significant amount of the starting fluorotoluene, the actual molar quantity of the active reagent is lower than calculated.

    • Solution: Quantify the purity of the this compound using GC or HPLC and adjust the stoichiometry accordingly.

  • Degradation: Over time, especially with improper storage, this compound can degrade, leading to a lower concentration of the active reagent.

    • Solution: Use a fresh bottle of the reagent or purify the existing stock before use.

Issue 2: Formation of Unexpected Byproducts

You observe significant byproduct formation that complicates the purification of your desired product.

Figure 2: Troubleshooting workflow for byproduct formation.

Possible Causes and Solutions:

  • Imine Formation: If your nucleophile is a primary or secondary amine, the presence of fluorobenzaldehyde impurity can lead to the formation of an imine byproduct.

    • Solution: Purify the this compound to remove the aldehyde impurity. Alternatively, the imine can sometimes be hydrolyzed back to the amine during aqueous workup, but this is not always efficient.

  • Double Alkylation: The presence of 1-(dibromomethyl)-fluorobenzene can lead to the formation of a doubly alkylated product.

    • Solution: Use a higher purity grade of this compound. Optimizing reaction conditions, such as using a less-than-stoichiometric amount of the alkylating agent, may also help.

Quantitative Data on Common Impurities

The following table summarizes common impurities and their potential levels in commercial this compound, along with their likely impact.

ImpurityCommon NameTypical Purity Range of Main ComponentPotential Impurity LevelImpact on Reaction
FluorotolueneStarting Material>97%0.1 - 2.0%Reduces effective reagent concentration, leading to incomplete conversion.
1-(Dibromomethyl)-fluorobenzeneOver-brominated Product>97%0.1 - 1.5%Can lead to double alkylation of the substrate, forming hard-to-remove byproducts.[8]
FluorobenzaldehydeOxidation Product>97%0.1 - 1.0%Reacts with nucleophiles (especially amines) to form imine byproducts.[3]
Fluorobenzyl alcoholHydrolysis Product>97%0.1 - 1.0%Competes with the intended nucleophile, reducing the yield of the desired product.[4]
SuccinimideReagent Residue>97%0.1 - 0.5%Generally polar and easily removed during workup; may not significantly impact many reactions.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-350 amu.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the commercial this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject the sample into the GC-MS system.

Data Analysis:

  • Identify the main component and impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram (TIC).

GCMS_Workflow A Sample Preparation (1 mg/mL in Dichloromethane) B Injection into GC-MS A->B C Separation on DB-5ms Column B->C D Detection by MS C->D E Data Analysis (Identify & Quantify) D->E

Figure 3: GC-MS analysis workflow.

Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of both volatile and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

HPLC Parameters:

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Identify and quantify impurity peaks based on their retention times and peak areas relative to the main component. Calibration with known standards of potential impurities will provide more accurate quantification.

HPLC_Workflow A Sample Preparation (1 mg/mL in Mobile Phase) B Injection into HPLC A->B C Separation on C18 Column B->C D UV Detection at 254 nm C->D E Data Analysis (Impurity Profiling) D->E

Figure 4: HPLC analysis workflow.

References

Technical Support Center: Safe Handling and Quenching of Fluorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of fluorobenzyl bromide and the appropriate procedures for quenching reactions involving this reagent. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and lachrymatory substance.[1] It can cause severe skin and eye burns, as well as respiratory tract irritation.[1][2] It is also moisture-sensitive and may react with water to release acidic and irritating gases.[1][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive suite of PPE is mandatory. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2][4]

  • Skin Protection: Chemical-resistant gloves (inspect before use) and flame-resistant lab coats.[3][4]

  • Respiratory Protection: Use in a well-ventilated fume hood is essential.[1][3][4] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[2][4]

Q3: How should this compound be stored?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4] It should be stored away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[3][5] Due to its moisture sensitivity, storage under an inert atmosphere is recommended.[3][5]

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill, evacuate the area and ensure adequate ventilation.[4] Remove all sources of ignition.[4] Absorb the spill with an inert material such as sand, silica (B1680970) gel, or vermiculite, and collect it in a suitable, closed container for disposal.[1][3][5] Do not use water to clean up the spill, as it can react with the compound.[1]

Q5: How should I dispose of waste containing this compound?

A5: Dispose of this compound waste through a licensed chemical disposal company.[4][6][7] Ensure that the disposal method complies with all local, regional, and national regulations.[2][4] Contaminated containers should also be disposed of as hazardous waste.[6]

Troubleshooting Guide for Quenching this compound Reactions

Q6: My quenching process is violently exothermic. What should I do?

A6: A violent exotherm is a sign that the quenching agent is being added too quickly or is too concentrated. Immediately slow down the addition rate. Ensure the reaction vessel is adequately cooled in an ice bath. You can also dilute the quenching agent to reduce its reactivity.

Q7: After adding the quenching agent, the reaction mixture remains colored. What does this indicate?

A7: A persistent color may indicate an incomplete quench. This could be due to insufficient quenching agent or poor mixing. Add more of the quenching solution slowly while vigorously stirring the mixture to ensure proper phase contact.

Q8: An emulsion has formed during the work-up after quenching. How can I resolve this?

A8: Emulsion formation can be caused by vigorous shaking or high salt concentrations. To break the emulsion, you can add a small amount of brine or a different organic solvent. Gentle swirling of the separatory funnel instead of vigorous shaking can help prevent emulsion formation.

Q9: A precipitate formed after I quenched the reaction. What is it and how can I remove it?

A9: Unwanted precipitation can occur due to the formation of insoluble byproducts or if the temperature of the mixture drops too low, causing a dissolved species to crash out. The nature of the precipitate will depend on the reactants and quenching agent used. If it is an inorganic salt, it can often be removed by filtration. If it is an organic byproduct, purification by column chromatography may be necessary.

Experimental Protocols

General Protocol for a Reaction Involving this compound
  • Reaction Setup: Assemble the reaction glassware in a fume hood. Ensure all glassware is dry. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Dissolve the starting material in an appropriate anhydrous solvent. Cool the solution to the desired reaction temperature using an ice bath or other cooling system. Slowly add the this compound to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Quenching: Once the reaction is complete, proceed to the quenching procedure.

General Quenching Procedure
  • Cooling: Ensure the reaction mixture is cooled in an ice bath to 0-5°C before and during the quenching process. This is critical to control any potential exotherm.[8]

  • Prepare Quenching Solution: In a separate flask, prepare a suitable quenching solution. Common quenching agents for reactions involving alkyl halides include:

  • Slow Addition: Slowly add the quenching solution to the cooled reaction mixture with vigorous stirring.[8] The addition should be dropwise, especially at the beginning.

  • Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times.[11]

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄).[11]

  • Solvent Removal: Remove the solvent under reduced pressure to isolate the crude product.

  • Purification: Purify the crude product using an appropriate technique, such as column chromatography.[11]

Data Summary

ParameterValueReference
This compound (General)
AppearanceClear, slightly yellow liquid[1]
Boiling Point~200 °C[4]
Flash Point> 110 °C[1]
Incompatible Materials Bases, Strong oxidizing agents, Alcohols, Amines, Metals[3][5]

Visualizations

experimental_workflow Experimental Workflow for this compound Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Reaction Setup (Inert Atmosphere) reagents Prepare Reagents (Anhydrous Solvents) setup->reagents 1. addition Slow Addition of This compound reagents->addition 2. monitoring Monitor Reaction (TLC, LC-MS) addition->monitoring 3. quench Quench Reaction (e.g., aq. NH4Cl) monitoring->quench 4. extract Extraction with Organic Solvent quench->extract 5. wash Wash and Dry Organic Layer extract->wash 6. concentrate Solvent Removal wash->concentrate 7. purify Purify Product (e.g., Chromatography) concentrate->purify 8.

Caption: A typical experimental workflow for reactions involving this compound.

quenching_logic Troubleshooting Logic for Quenching start Quenching Issue? exotherm Violent Exotherm? start->exotherm Yes no_issue Successful Quench start->no_issue No incomplete Incomplete Quench? exotherm->incomplete No solution_exotherm Slow Addition Rate Dilute Quenching Agent exotherm->solution_exotherm Yes emulsion Emulsion Formed? incomplete->emulsion No solution_incomplete Add More Quencher Ensure Vigorous Stirring incomplete->solution_incomplete Yes solution_emulsion Add Brine Gentle Swirling emulsion->solution_emulsion Yes emulsion->no_issue No

Caption: A decision tree for troubleshooting common issues during quenching.

References

Technical Support Center: Monitoring Fluorobenzylation Reactions with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the progress of fluorobenzylation reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring fluorobenzylation reactions?

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique for monitoring the progress of chemical reactions.[1][2][3] For fluorobenzylation, it allows for the simultaneous visualization of the starting material (e.g., an alcohol or amine), the fluorobenzylating agent, and the newly formed product. By observing the disappearance of the starting material and the appearance of the product spot, a chemist can determine the reaction's progression and endpoint.[4]

Q2: How do I select an appropriate mobile phase (solvent system) for my reaction?

The goal is to find a solvent system that provides good separation between your starting material, the fluorobenzylating agent, and the product, with Retention Factor (Rf) values ideally between 0.15 and 0.85.[5][6]

  • Starting Point: A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) (EtOAc).[5] A good starting ratio is often 4:1 or 3:1 hexane:EtOAc.

  • Adjusting Polarity:

    • If spots are too high (high Rf): The solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).[7][8]

    • If spots are too low (low Rf): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).[7][8]

  • General Principle: The fluorobenzylated product is typically less polar than the starting alcohol or amine, but more polar than the fluorobenzyl halide. Therefore, you should see the product spot move further up the plate than the starting material.

Q3: How can I visualize the spots on the TLC plate?

Due to the presence of the benzene (B151609) ring, fluorobenzylated compounds and starting materials are often UV-active.[6]

  • UV Light (Non-destructive): This is the most common and easiest first step.[9][10] Place the dried TLC plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against the fluorescent green background of the plate.[10][11] Circle the spots with a pencil as they will disappear once the lamp is turned off.[10]

  • Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine.[10] Many organic compounds will form yellow-brown complexes with the iodine vapor, making them visible.[10][12] This method is useful for a wide range of compounds.[11]

  • Chemical Stains (Destructive): If compounds are not UV-active or do not stain with iodine, a chemical stain can be used. After dipping the plate in the stain, gentle heating is usually required to develop the spots.[6]

    • Potassium Permanganate (KMnO₄) Stain: Excellent for visualizing compounds that can be oxidized, such as alcohols or alkenes. It appears as yellow/brown spots on a purple background.[9]

    • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors, which can be helpful in distinguishing different compounds.[11][13]

TLC Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No spots are visible. 1. The sample is too dilute.[14][15]2. The chosen visualization method is inappropriate for the compound.[15]3. The solvent level in the chamber was above the spotting line, washing the sample away.[14]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[14][15]2. Try a different visualization technique (e.g., switch from UV to a chemical stain).3. Ensure the solvent level is always below the baseline where samples are spotted.[16]
Spots are streaking or tailing. 1. The sample is too concentrated (overloaded).[3][14]2. The compound is highly acidic or basic and is interacting strongly with the silica (B1680970) gel.3. The sample was spotted in a highly polar solvent.1. Dilute the sample before spotting it on the plate.[15]2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce streaking.3. Ensure the spotting solvent is volatile and as non-polar as possible.
Reactant and product spots have very similar Rf values. The polarity of the chosen mobile phase is not optimal for separation.[13]1. Try a different solvent system with different polarity or different solvent components (e.g., switch from ethyl acetate to acetone).[5][13]2. Use the "co-spot" lane to confirm if the spots are truly overlapping or just very close.[4][17] An elongated or "snowman" shape in the co-spot lane indicates two different compounds.[13]
The solvent front runs unevenly. 1. The TLC plate was tilted in the developing chamber.2. The bottom edge of the plate is not flat.3. The chamber was disturbed during development.[15]1. Ensure the plate is placed vertically and straight in the chamber.2. Check the plate for imperfections before use.3. Place the chamber in a location where it will not be bumped or moved.
Spots are very large or have a "donut" shape. The spotting solvent was too polar, or too much sample solution was applied at once, causing it to spread.1. Use a less polar, volatile solvent to dissolve the sample for spotting.2. Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate completely in between each application.

Detailed Experimental Protocol: Monitoring Reaction Progress

This protocol outlines the procedure for monitoring a fluorobenzylation reaction where an alcohol (R-OH) is reacted with 4-fluorobenzyl bromide in the presence of a base.

1. Materials and Setup:

  • TLC Plates (Silica gel 60 F₂₅₄)

  • TLC Developing Chamber with Lid

  • Capillary Spotters or Micropipette

  • Pencil

  • Forceps

  • UV Lamp (254 nm)

  • Mobile Phase: e.g., 4:1 Hexane:Ethyl Acetate

2. Plate Preparation:

  • Using a pencil, gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom of the TLC plate.[16]

  • Mark three small, equidistant ticks on this line for the different spots. Label them from left to right: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[17]

3. Sample Preparation and Spotting:

  • SM Lane: Using a capillary spotter, apply a small spot of a dilute solution of your starting alcohol onto the "SM" tick.

  • Rxn Lane: Carefully withdraw a tiny aliquot from the reaction mixture using a spotter.[4] Touch the spotter to the "Rxn" tick.

  • Co-spot Lane: First, spot the reaction mixture on the "Co" tick. Then, without letting the spot enlarge, carefully spot the starting material directly on top of the reaction mixture spot.[17] The co-spot helps to verify the identity of the starting material spot in the reaction lane.[17]

  • Note: Ensure each spot is small and concentrated. Allow the solvent to fully evaporate before proceeding.[16]

4. Development:

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below the baseline on your TLC plate).[16][17]

  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures better chromatography.[16] Close the lid and let it equilibrate for a few minutes.

  • Using forceps, carefully place the spotted TLC plate into the chamber. Ensure the plate is standing straight. Close the lid.

  • Allow the solvent to travel up the plate by capillary action.[18] Do not disturb the chamber during this time.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.[8]

5. Visualization and Interpretation:

  • Allow the plate to dry completely.

  • View the plate under a 254 nm UV lamp and circle any visible spots with a pencil.

  • Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting the Results:

  • Time = 0: You should see a spot in the "SM" lane and a corresponding spot in the "Co" and "Rxn" lanes. A spot for the fluorobenzyl bromide may also be visible (typically higher Rf).

  • As the reaction proceeds: The intensity of the starting material spot in the "Rxn" lane will decrease, and a new spot for the product will appear. The product spot will typically have an Rf value between that of the starting material and the this compound.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[2][4]

Data Presentation: Typical Rf Values

The following table provides an example of expected Rf values for a typical fluorobenzylation of an alcohol on a silica gel plate. Note: These values are illustrative and will vary based on the exact substrates and TLC conditions.

CompoundExample StructurePolarityExpected Rf Value (4:1 Hexane:EtOAc)
Starting Material (Alcohol) Benzyl AlcoholHigh~ 0.25
Fluorobenzylating Agent 4-Fluorobenzyl BromideLow~ 0.70
Product 1-((4-fluorobenzyl)oxy)methyl)benzeneMedium~ 0.55

Workflow Visualization

TLC_Workflow cluster_prep 1. Preparation cluster_spot 2. Sample Application cluster_run 3. Development cluster_analysis 4. Analysis cluster_outcome 5. Outcome prep_plate Prepare & Mark TLC Plate prep_chamber Equilibrate Developing Chamber take_aliquot Take Reaction Aliquot prep_chamber->take_aliquot spot_co Create Co-Spot (Co) take_aliquot->spot_co spot_rxn Spot Reaction Mixture (Rxn) take_aliquot->spot_rxn spot_sm Spot Starting Material (SM) spot_sm->spot_co develop Place Plate in Chamber & Develop spot_rxn->develop dry Remove & Dry Plate develop->dry visualize Visualize under UV Light dry->visualize interpret Interpret Results visualize->interpret decision Is SM spot gone? interpret->decision complete Reaction Complete (Proceed to Workup) decision->complete Yes incomplete Reaction Incomplete (Continue Monitoring) decision->incomplete No incomplete->take_aliquot Sample at later time point

Caption: Workflow for monitoring a fluorobenzylation reaction using TLC.

References

Impact of solvent choice on the outcome of fluorobenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving fluorobenzyl bromides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent influence whether a reaction with fluorobenzyl bromide proceeds via an SN1 or SN2 mechanism?

A1: The polarity and proticity of the solvent are critical factors in determining the reaction pathway.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) favor the SN1 mechanism . These solvents can stabilize the carbocation intermediate formed when the bromide leaving group departs, through hydrogen bonding and dipole-dipole interactions. They can also solvate the bromide anion, further promoting its departure.[1][2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) favor the SN2 mechanism . These solvents are polar enough to dissolve the reactants but do not have acidic protons to form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and more reactive, facilitating a backside attack on the electrophilic carbon.[1][3]

Q2: I am observing a mixture of SN1 and SN2 products. What can I do to favor one mechanism over the other?

A2: Observing a mix of products is common, especially with secondary benzylic halides or when reaction conditions are not strictly controlled. To favor a specific mechanism:

  • To favor SN1: Use a polar protic solvent and a weak, neutral nucleophile (e.g., H₂O, ROH). Lowering the concentration of the nucleophile can also favor the unimolecular pathway.

  • To favor SN2: Use a polar aprotic solvent and a strong, anionic nucleophile (e.g., N₃⁻, CN⁻, RS⁻). Using a higher concentration of the nucleophile will also promote the bimolecular reaction.[1][4]

Q3: How does the position of the fluorine atom on the benzyl (B1604629) ring affect the reaction rate and mechanism?

A3: The position of the electron-withdrawing fluorine atom influences the stability of the carbocation intermediate (SN1) and the electrophilicity of the benzylic carbon (SN2).

  • Para-Fluoro: The fluorine atom at the para position can participate in resonance, which can help to stabilize the positive charge of the benzylic carbocation, thus potentially increasing the rate of SN1 reactions. For SN2 reactions, the inductive electron-withdrawing effect will slightly increase the electrophilicity of the benzylic carbon, potentially leading to a modest rate increase.

  • Ortho-Fluoro: An ortho-fluoro group can exert a significant steric hindrance, which may slow down the rate of an SN2 reaction due to impeded access of the nucleophile to the reaction center. In SN1 reactions, the ortho-substituent may also influence the stability of the carbocation.[5]

  • Meta-Fluoro: At the meta position, the fluorine atom primarily exerts an inductive electron-withdrawing effect, which destabilizes the carbocation intermediate and thus slows down the SN1 reaction rate. This inductive effect can slightly increase the electrophilicity of the benzylic carbon, potentially favoring the SN2 pathway.

Q4: What are common side reactions, and how can I minimize them?

A4: Besides substitution, elimination (E1 and E2) and reaction with the solvent (solvolysis) are common side reactions.

  • Elimination: This is more likely with strong, sterically hindered bases and at higher temperatures.[6][7][8][9] To minimize elimination, use a less hindered, more nucleophilic base and maintain a lower reaction temperature.

  • Solvolysis: In protic solvents like water or alcohols, the solvent itself can act as a nucleophile, leading to the formation of benzyl alcohols or ethers. To avoid this, use a non-nucleophilic (aprotic) solvent.

  • Hydrolysis of Reactant: Fluorobenzyl bromides are moisture-sensitive and can hydrolyze to the corresponding benzyl alcohol.[10] Ensure that all reagents and solvents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Problem 1: Low or No Yield

Potential Cause Troubleshooting Steps
Incorrect Solvent Choice For SN2 reactions, ensure a polar aprotic solvent (DMF, DMSO, acetonitrile) is used. For SN1, a polar protic solvent (water, ethanol) is necessary.[1][11]
Inactive Nucleophile The nucleophile may be weak or solvated by a protic solvent in an intended SN2 reaction. Switch to a polar aprotic solvent to enhance nucleophilicity.[1]
Poor Leaving Group Departure While bromide is a good leaving group, in some cases, the reaction may be slow. Gentle heating may be required, but monitor for side reactions.
Moisture Contamination Fluorobenzyl bromides can hydrolyze. Ensure all glassware is oven-dried and solvents are anhydrous.[10]
Low Reaction Temperature Some reactions require thermal energy to overcome the activation barrier. Gradually increase the temperature while monitoring for side product formation.[11][12]

Problem 2: Formation of Multiple Products

Potential Cause Troubleshooting Steps
Mixed SN1/SN2 Pathway To favor SN2, use a strong nucleophile in a polar aprotic solvent. To favor SN1, use a weak nucleophile in a polar protic solvent.[1][4]
Elimination Side Products Use a less sterically hindered and less basic nucleophile. Lower the reaction temperature.[6][7][8][9]
Solvent Participation If solvolysis is an issue, switch to a non-nucleophilic, aprotic solvent.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Fluorination Reaction

This table summarizes the results from a study on the nucleophilic fluorination of an α-bromo phenylacetate, a compound structurally similar to a substituted benzyl bromide. The reaction was carried out with Et₃N·3HF and K₃PO₄ at 80 °C.

EntrySolventYield (%)
1DME62
2THF63
3MeCN78 (68 isolated)
4DMF38

Data adapted from a study on a similar substrate, demonstrating solvent trends.

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction of 4-Fluorobenzyl Bromide with Sodium Azide (B81097) in DMSO

This protocol is adapted from a procedure for the synthesis of benzyl azide and is suitable for an SN2 reaction.

Materials:

  • 4-Fluorobenzyl bromide (1.0 eq.)

  • Sodium azide (1.5 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Dissolve 4-fluorobenzyl bromide in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer.

  • Add sodium azide as a solid to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Slowly add water to the reaction mixture (Note: this may be exothermic).

  • Extract the product into diethyl ether (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the product.

Protocol 2: General Procedure for SN2 Reaction of 2-Fluorobenzyl Bromide with Aniline (B41778) in Acetonitrile

This protocol is a general method for the N-alkylation of an amine.

Materials:

  • 2-Fluorobenzyl bromide (1.0 eq.)

  • Aniline (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (1.5 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (B1210297)

Procedure:

  • To a solution of aniline in anhydrous acetonitrile, add potassium carbonate.

  • Add 2-fluorobenzyl bromide to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is slow. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and unreacted aniline.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Visualizations

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway A This compound B Carbocation Intermediate (Planar) A->B Slow Leaving Group Departs C Racemic Mixture of Products B->C Fast Nucleophilic Attack D This compound + Nucleophile E Transition State (Pentavalent) D->E Single Concerted Step F Inverted Product E->F

Caption: SN1 vs. SN2 reaction pathways for this compound.

G Solvent Solvent Choice SN1 SN1 Pathway Solvent->SN1 Polar Protic SN2 SN2 Pathway Solvent->SN2 Polar Aprotic Mixed Mixed SN1/SN2 Solvent->Mixed Nucleophile Nucleophile Strength Nucleophile->SN1 Weak Nucleophile->SN2 Strong Nucleophile->Mixed

Caption: Decision logic for predicting reaction outcome based on solvent and nucleophile.

References

Optimizing temperature and reaction time for fluorobenzyl bromide derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing temperature and reaction time for fluorobenzyl bromide derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the derivatization of various analytes for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound used for in chemical analysis?

A1: 4-Fluorobenzyl bromide is a versatile alkylating agent used in chemical derivatization.[1] It efficiently introduces a 4-fluorobenzyl group onto a wide range of molecules, including those containing phenolic, carboxylic acid, thiol, and amine functional groups.[2][3] This process, known as derivatization, converts polar, non-volatile compounds into less polar and more volatile derivatives. This modification is often necessary to improve their chromatographic properties, such as enhancing their thermal stability and enabling their separation and detection by techniques like gas chromatography (GC).[1][4]

Q2: What are the typical starting conditions for temperature and reaction time for this compound derivatization?

A2: While optimal conditions depend on the specific analyte and matrix, a common starting point for derivatization with similar reagents like pentathis compound (PFBBr) involves elevated temperatures. For instance, derivatization of phenols with PFBBr is often carried out at around 80°C for up to 5 hours.[4][5] For carboxylic acids, milder conditions such as 30°C for 60 minutes may be sufficient, particularly with the use of a catalyst.[6][7] It is crucial to empirically optimize these parameters for your specific application.

Q3: What are some common solvents and catalysts used in these reactions?

A3: Aprotic solvents are generally preferred for this type of derivatization. Acetone (B3395972) and acetonitrile (B52724) are commonly used.[4][6] To facilitate the reaction, a base is often added as a catalyst. Potassium carbonate (K₂CO₃) is a frequent choice for derivatizing phenols and carboxylic acids.[2][4] For more challenging derivatizations or to enhance reaction rates, an organic base like N,N-diisopropylethylamine (Hünig's base) may be employed.[6] In some cases, phase-transfer catalysts like 18-crown-6 (B118740) can be used to improve the reactivity of the analyte anion.[2]

Q4: How can I determine if the derivatization reaction is complete?

A4: To ensure the reaction has gone to completion, you can analyze aliquots of the reaction mixture at different time points.[2][4] Inject these aliquots into your analytical instrument (e.g., GC-MS) and monitor the peak area of the derivatized product. The reaction is considered complete when the product peak area no longer increases over time.[4]

Q5: What are potential side products or sources of contamination?

A5: The derivatizing reagent itself can sometimes be a source of contamination, containing trace amounts of impurities.[8] Water in the reaction mixture can lead to the formation of artifacts by reacting with the this compound.[2] Additionally, contaminants can be introduced from lab equipment, such as plasticizers from pipette tips.[9] It is always recommended to run a reagent blank (all components except the sample) to identify any background peaks.[2][9]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Derivative Peak Incomplete reaction.Increase reaction temperature, extend reaction time, or add a catalyst (e.g., K₂CO₃, N,N-diisopropylethylamine).[2][6][10] Monitor the reaction over time to determine the optimal duration.[4]
Presence of water in the reaction.Ensure all solvents and reagents are anhydrous. Water can hydrolyze the derivatizing agent.[2][11]
Incorrect pH.The analyte needs to be in its anionic form to react. Adjust the pH of the sample to be above the pKa of the functional group being derivatized.[2]
Multiple Unexpected Peaks Formation of byproducts.Over-alkylation can occur, especially with compounds having multiple reactive sites.[6][7] Optimize the stoichiometry of the reagents.
Contamination from reagents or labware.Run a reagent blank to identify sources of contamination.[2] Ensure high-purity solvents and reagents are used.[8] Check for contaminants leaching from plasticware.[9]
Degradation of the analyte or derivative.Some compounds may be thermally labile. Consider using a lower derivatization temperature for a longer duration.[11]
Poor Peak Shape Active sites in the GC system.Ensure the GC inlet liner and column are properly deactivated (silanized) to prevent adsorption of the analyte or its derivative.[11]
Excess derivatizing reagent.Remove excess reagent after the reaction is complete, for example, by a liquid-liquid extraction or a solid-phase extraction (SPE) cleanup step.[4]
Inconsistent Results Variability in reaction conditions.Ensure precise control over temperature, reaction time, and reagent volumes. Use a thermostatically controlled heating block for consistent heating.[11]
Instability of derivatives.Analyze the derivatized samples as soon as possible. If storage is necessary, keep them in a freezer and check for degradation over time.[6]

Data Presentation

Table 1: General Reaction Conditions for Derivatization with Benzyl Bromide Reagents

Analyte ClassDerivatizing AgentTemperature (°C)TimeCatalystSolventReference(s)
PhenolsPentathis compound (PFBBr)805 hoursK₂CO₃Acetone[4][5]
Carboxylic AcidsPentathis compound (PFBBr)30 - 8060 minutesN,N-diisopropylethylamineAcetonitrile/Acetone[6][7]
Short-Chain Fatty AcidsPentathis compound (PFBBr)6030 minutes-Methanol[8]
ThiolsMonobromobimane (MBB)Room Temp.7.5 minutes-Acetonitrile/Buffer[12]
Amines (Primary)Dansyl Chloride4045 minutesSodium BicarbonateAcetone[13]

Note: The conditions listed for PFBBr can serve as a good starting point for optimizing derivatization with this compound due to their similar reactivity.

Experimental Protocols

Protocol 1: Derivatization of Phenolic Compounds

This protocol is a general guideline for the derivatization of phenols using a this compound reagent, adapted from methods for pentathis compound.[4]

Materials:

  • Sample extract containing phenolic compounds in a suitable solvent (e.g., acetone).

  • This compound solution.

  • Potassium carbonate (K₂CO₃), anhydrous.

  • Reaction vial with a screw cap.

  • Water bath or heating block.

  • Hexane (B92381) (HPLC-grade).

Procedure:

  • Sample Preparation: The sample should be extracted and the solvent exchanged to an appropriate one like acetone.[4]

  • Derivatization Reaction:

    • To the sample extract in a reaction vial, add the this compound solution and a catalytic amount of potassium carbonate.

    • Seal the vial tightly and heat it in a water bath or heating block. A starting point for optimization is 80°C for 5 hours.[4][5]

  • Extraction of Derivatives:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Add hexane to the mixture and vortex thoroughly to extract the fluorobenzyl ether derivatives into the hexane layer.[4]

  • Analysis: The hexane layer can be carefully transferred to an autosampler vial for GC analysis.

Protocol 2: Derivatization of Carboxylic Acids

This protocol provides a general method for derivatizing carboxylic acids, adapted from procedures using pentathis compound.[6][7]

Materials:

  • Sample containing carboxylic acids, dried down.

  • Acetone or Acetonitrile (anhydrous).

  • This compound solution.

  • N,N-diisopropylethylamine (Hünig's base).

  • Reaction vial with a screw cap.

  • Heating block.

  • Toluene (B28343) or Hexane (HPLC-grade).

Procedure:

  • Sample Preparation: The sample should be free of water. Evaporate the sample to dryness under a stream of nitrogen if necessary.[6]

  • Derivatization Reaction:

    • Reconstitute the dried sample in acetone or acetonitrile.

    • Add the this compound solution and a small amount of N,N-diisopropylethylamine as a catalyst.

    • Seal the vial and heat. Start optimization at 60°C for 60 minutes. For some analytes, temperatures up to 80°C may be required.[6]

  • Work-up:

    • After cooling to room temperature, remove the solvent and excess reagents under a stream of nitrogen.

    • Reconstitute the residue in toluene or hexane for injection into the GC.[6]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Sample Extraction Extraction & Solvent Exchange Sample->Extraction Drying Evaporation to Dryness (if needed) Extraction->Drying Reagent Add this compound Drying->Reagent Catalyst Add Catalyst (e.g., K2CO3) Reagent->Catalyst Heat Heat at Optimized Temperature & Time Catalyst->Heat Workup Work-up & Extraction of Derivative Heat->Workup GCMS GC-MS Analysis Workup->GCMS

Caption: General experimental workflow for this compound derivatization.

Troubleshooting_Logic Start Low/No Derivative Peak? Action1 Increase Temp/Time Start->Action1 Incomplete Reaction Action2 Add/Change Catalyst Start->Action2 Incomplete Reaction Action3 Check for Water Start->Action3 Reagent Hydrolysis Problem2 Unexpected Peaks? Action1->Problem2 Action4 Run Reagent Blank Problem3 Inconsistent Results? Action4->Problem3 Action5 Optimize Reagent Stoichiometry Problem2->Action4 Contamination Problem2->Action5 Side Reactions Action6 Ensure Precise Control of Conditions Problem3->Action6 Reaction Variability Action7 Check Derivative Stability Problem3->Action7 Degradation

Caption: Troubleshooting logic for common derivatization issues.

References

Validation & Comparative

A Comparative Guide to 1H NMR Analysis of Compounds Synthesized with 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR spectroscopic characteristics of compounds synthesized using 4-fluorobenzyl bromide and its alternatives. Detailed experimental protocols and supporting data are presented to aid in the structural elucidation and analysis of novel compounds.

Introduction

4-Fluorobenzyl bromide is a versatile reagent in organic synthesis, utilized for the introduction of the 4-fluorobenzyl moiety into a wide range of molecules. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of a compound. ¹H NMR spectroscopy is an indispensable tool for the characterization of these synthesized molecules. This guide offers a comparative analysis of the ¹H NMR data of a model compound, N-(4-fluorobenzyl)acetamide, synthesized using 4-fluorobenzyl bromide, and its chloro-analogue, N-(4-chlorobenzyl)acetamide.

Comparison of ¹H NMR Data

The following table summarizes the ¹H NMR chemical shift data for N-(4-fluorobenzyl)acetamide and a closely related analogue, providing a clear comparison of the influence of the halogen substituent on the proton environment.

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-(4-fluorobenzyl)acetamide -CH₃1.97s-
-CH₂-4.34d5.8
Ar-H (ortho to F)7.21-7.25m-
Ar-H (meta to F)6.98-7.03t8.4
-NH-6.09 (br s)br s-
N-(4-chlorophenyl)acetamide -CH₃2.15s-
Ar-H (ortho to Cl)7.50d8.8
Ar-H (meta to Cl)7.29d8.8
-NH-8.17 (br s)br s-

Note: Data for N-(4-chlorophenyl)acetamide is presented as a reference for a similar structural motif.

Experimental Protocols

Synthesis of N-(4-fluorobenzyl)acetamide

Materials:

Procedure:

  • In a round-bottom flask, dissolve acetamide (1.0 eq) in acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution.

  • To this stirred suspension, add 4-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain pure N-(4-fluorobenzyl)acetamide.

¹H NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any solid particles.

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: 10-12 ppm

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of compounds using 4-fluorobenzyl bromide.

Caption: General workflow for synthesis and ¹H NMR analysis.

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Fluorobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometry fragmentation patterns of fluorobenzyl derivatives, offering insights into how the position of the fluorine substituent on the aromatic ring influences ion formation. Understanding these fragmentation pathways is critical for the structural elucidation and differentiation of isomeric compounds in various research and development settings, including pharmaceutical analysis and metabolomics. This document summarizes key quantitative data from electron ionization mass spectrometry (EI-MS) and provides detailed experimental methodologies to support the presented findings.

Comparison of Fragmentation Patterns of Fluorobenzyl Alcohol Isomers

The mass spectra of ortho-, meta-, and para-fluorobenzyl alcohol exhibit both common fragmentation pathways and distinct differences in ion abundances that allow for their differentiation. The primary fragmentation involves the formation of the fluorotropylium ion and subsequent characteristic losses.

Common Fragment (m/z)Proposed Ion Structure/Originortho-Fluorobenzyl Alcohol Relative Abundance (%)meta-Fluorobenzyl Alcohol Relative Abundance (%)para-Fluorobenzyl Alcohol Relative Abundance (%)
126[M]⁺• (Molecular Ion)100100100
109[C₇H₆F]⁺ (Fluorotropylium ion)2121.431.7
97Loss of CHO from M⁺•99.197.299.1
96Loss of H₂CO from M⁺•12.313.912.3
77[C₆H₅]⁺ (Phenyl cation)32.132.732.1
75[C₆H₃F]⁺•13.212.913.2
51[C₄H₃]⁺13.412.913.4

Data compiled from NIST and ChemicalBook spectral data.[1][2][3][4]

Comparison of Fragmentation Patterns of Fluorobenzyl Chloride Isomers

Similar to the alcohol derivatives, the fluorobenzyl chloride isomers show a characteristic loss of the chlorine atom to form the fluorotropylium ion. The relative abundances of key fragment ions can be used to distinguish between the ortho, meta, and para positions.

Common Fragment (m/z)Proposed Ion Structure/Originortho-Fluorobenzyl Chloride Relative Abundance (%)meta-Fluorobenzyl Chloride Relative Abundance (%)para-Fluorobenzyl Chloride Relative Abundance (%)
144[M]⁺• (Molecular Ion)100Not readily available100
109[C₇H₆F]⁺ (Fluorotropylium ion)83Base PeakBase Peak
83[C₆H₄F]⁺10Not readily available83

Data compiled from NIST and PubChem spectral data.[5][6]

Comparison of Fragmentation Patterns of Fluorobenzyl Amine Isomers

Common Fragment (m/z)Proposed Ion Structure/Originortho-Fluorobenzylamine Relative Abundance (%)meta-Fluorobenzylamine Relative Abundance (%)para-Fluorobenzylamine Relative Abundance (%)
125[M]⁺• (Molecular Ion)Not readily availableNot readily available100
109[C₇H₆F]⁺ (Fluorobenzyl ion)Major FragmentMajor Fragment10.5
108[M-NH₃]⁺•Not readily availableNot readily available20.2
83[C₆H₄F]⁺Not readily availableNot readily available10.3

Data for p-fluorobenzylamine from NIST WebBook.

Experimental Protocols

The following provides a general experimental protocol for the analysis of fluorobenzyl derivatives by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Sample Preparation: Fluorobenzyl derivatives are typically diluted in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Fragmentation Pathways and Logical Relationships

The fragmentation of fluorobenzyl derivatives under electron ionization typically follows a series of well-defined pathways. The initial ionization event forms a molecular ion, which then undergoes fragmentation through various routes, with the stability of the resulting ions influencing the observed spectral pattern.

Fragmentation_Pathway cluster_main General Fragmentation of Fluorobenzyl-X Molecular_Ion [C₇H₆FX]⁺• Molecular Ion Fluorotropylium_Ion [C₇H₆F]⁺ m/z 109 (Fluorotropylium Ion) Molecular_Ion->Fluorotropylium_Ion - •X Fluorophenyl_Cation [C₆H₄F]⁺ m/z 95 Fluorotropylium_Ion->Fluorophenyl_Cation - C₂H₂ Loss_of_HF [C₇H₅]⁺ m/z 89 Fluorotropylium_Ion->Loss_of_HF - HF Phenyl_Cation [C₆H₅]⁺ m/z 77 Fluorophenyl_Cation->Phenyl_Cation - F

Caption: Generalized EI fragmentation pathway for fluorobenzyl derivatives.

The primary fragmentation step for most fluorobenzyl derivatives is the cleavage of the benzylic bond to lose the substituent (X), forming the stable fluorotropylium ion at m/z 109. This ion can then undergo further fragmentation, such as the loss of a neutral acetylene (B1199291) molecule to form the fluorophenyl cation at m/z 95, or the loss of hydrogen fluoride (B91410) to yield an ion at m/z 89. The relative propensity for these subsequent fragmentations can be influenced by the original substituent and the position of the fluorine atom.

This comparative guide highlights the utility of mass spectrometry in distinguishing between positional isomers of fluorobenzyl derivatives. The reproducible nature of EI-MS fragmentation, coupled with detailed analysis of fragment ion abundances, provides a robust method for the structural characterization of these important chemical entities.

References

A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Fluorobenzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of three isomers of fluorobenzyl bromide: 2-fluorobenzyl bromide, 3-fluorobenzyl bromide, and 4-fluorobenzyl bromide. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and predicting outcomes in synthetic chemistry, particularly in the development of novel pharmaceutical agents where the fluorobenzyl moiety is a common structural motif. This comparison is supported by an analysis of electronic effects, a summary of relevant quantitative data, and detailed experimental protocols.

Introduction to Reactivity

Benzyl (B1604629) bromides are versatile reagents in organic synthesis, readily undergoing nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms. The presence and position of a fluorine atom on the benzene (B151609) ring significantly modulate the reactivity of the benzylic carbon. This is due to the dual electronic nature of fluorine: its strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). The interplay of these effects, which varies with the substituent's position (ortho, meta, or para), governs the stability of reaction intermediates and transition states, thereby influencing the reaction rate.

Data Presentation: Electronic Effects on Reactivity

The reactivity of substituted benzyl bromides is directly correlated with the electronic properties of the substituent on the aromatic ring. Hammett constants ((\sigma)) provide a quantitative measure of these electronic effects. A positive (\sigma) value indicates an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can influence benzylic reactivity differently depending on the mechanism. Conversely, a negative (\sigma) value signifies an electron-donating group.

Substituent PositionHammett Constant ((\sigma))Dominant Electronic EffectExpected Impact on S(_N)1 ReactivityExpected Impact on S(_N)2 Reactivity
2-Fluoro (ortho) N/A (Steric hindrance complicates direct correlation)Strong -I, Weak +MDestabilizes carbocation, decreases rateEnhances electrophilicity of benzylic carbon, increases rate
3-Fluoro (meta) (\sigma_m) = +0.34[1][2]Strong -IDestabilizes carbocation, significantly decreases rateEnhances electrophilicity of benzylic carbon, increases rate
4-Fluoro (para) (\sigma_p) = +0.06[1][2]-I and +M are nearly balanced, with a slight net withdrawalWeakly destabilizes or has minimal effect on carbocationSlightly enhances electrophilicity of benzylic carbon

Analysis of Electronic Effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, and its strong inductive effect withdraws electron density from the benzene ring and the benzylic carbon. This effect destabilizes the positive charge of the carbocation intermediate in an S(_N)1 reaction, thus slowing it down. For an S(_N)2 reaction, this electron withdrawal increases the partial positive charge on the benzylic carbon, making it more electrophilic and susceptible to nucleophilic attack, thereby increasing the reaction rate. The inductive effect's strength diminishes with distance.

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the (\pi)-system of the benzene ring. This effect is most pronounced when the fluorine is at the ortho or para position, where it can directly donate electron density to the benzylic carbon via resonance, stabilizing a developing positive charge in an S(_N)1 reaction. This effect is absent in the meta position.

Comparative Reactivity

S(_N)1 Reactivity Order (Predicted):

4-Fluorobenzyl bromide > 2-Fluorobenzyl bromide > 3-Fluorobenzyl bromide

  • 4-Fluorobenzyl bromide: The +M effect of the para-fluorine can partially offset its -I effect, leading to better stabilization of the benzylic carbocation compared to the other isomers.

  • 2-Fluorobenzyl bromide: While the +M effect is present, the strong, distance-dependent -I effect from the ortho position is expected to have a more significant destabilizing influence on the carbocation.

  • 3-Fluorobenzyl bromide: With no stabilizing +M effect and a strong -I effect, the carbocation intermediate is significantly destabilized, making this isomer the least reactive in S(_N)1 reactions.

S(_N)2 Reactivity Order (Predicted):

2-Fluorobenzyl bromide (\approx) 3-Fluorobenzyl bromide > 4-Fluorobenzyl bromide

  • 2- and 3-Fluorobenzyl bromide: The strong -I effect of fluorine at the ortho and meta positions enhances the electrophilicity of the benzylic carbon, making them more susceptible to nucleophilic attack. The slightly stronger inductive effect at the ortho position might be counteracted by potential steric hindrance.

  • 4-Fluorobenzyl bromide: The +M effect of the para-fluorine counteracts the -I effect, reducing the net electron withdrawal and thus making the benzylic carbon slightly less electrophilic compared to the ortho and meta isomers.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic substitution reactions to compare the reactivity of the this compound isomers.

Protocol 1: Competitive S(_N)2 Reaction with Sodium Azide (B81097)

This experiment allows for a direct comparison of the reactivity of the three isomers in a single reaction vessel.

Materials:

  • 2-Fluorobenzyl bromide

  • 3-Fluorobenzyl bromide

  • 4-Fluorobenzyl bromide

  • Sodium azide (NaN(_3))

  • Internal standard (e.g., dodecane)

  • Dry acetone (B3395972)

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a dry reaction vessel under a nitrogen atmosphere, add sodium azide (1.5 equivalents relative to the total moles of benzyl bromides).

  • Add dry acetone to the vessel and stir to dissolve the sodium azide.

  • Add an accurately weighed amount of the internal standard to the solution.

  • Add equimolar amounts (e.g., 1.0 mmol each) of 2-fluorobenzyl bromide, 3-fluorobenzyl bromide, and 4-fluorobenzyl bromide to the reaction mixture.

  • Heat the reaction mixture to a constant temperature (e.g., 50 °C) with vigorous stirring.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by adding it to a vial containing cold water and diethyl ether.

  • Shake the vial, allow the layers to separate, and analyze the organic layer by GC-MS.

  • Quantify the disappearance of each this compound isomer and the appearance of the corresponding fluorobenzyl azide products relative to the internal standard.

  • Plot the concentration of each reactant versus time to determine the relative reaction rates.

Protocol 2: S(_N)1 Solvolysis in Aqueous Ethanol

This protocol measures the rate of solvolysis, which proceeds through an S(_N)1 mechanism.

Materials:

  • 2-Fluorobenzyl bromide

  • 3-Fluorobenzyl bromide

  • 4-Fluorobenzyl bromide

  • Ethanol/water mixture (e.g., 80:20 v/v)

  • pH indicator (e.g., bromothymol blue) or a pH meter

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

  • Constant temperature water bath

  • Burette

  • Conical flasks

Procedure:

  • Prepare a solution of the this compound isomer (e.g., 0.1 M) in the ethanol/water mixture.

  • Place a known volume of this solution in a conical flask and add a few drops of the pH indicator.

  • Place the flask in a constant temperature water bath (e.g., 25 °C).

  • As the solvolysis reaction proceeds, hydrobromic acid (HBr) is produced, causing a change in pH.

  • Titrate the liberated HBr with the standardized sodium hydroxide solution at regular time intervals. The endpoint is indicated by the color change of the indicator.

  • The rate of the reaction can be determined by monitoring the volume of NaOH solution required to neutralize the acid over time.

  • Repeat the experiment for each of the three isomers under identical conditions.

  • Plot the extent of reaction versus time to determine the first-order rate constant for each isomer.

Mandatory Visualization

G cluster_SN1 SN1 Pathway: Carbocation Stability cluster_SN2 SN2 Pathway: Electrophilicity of Benzylic Carbon 4-F 4-Fluorobenzyl Cation 2-F 2-Fluorobenzyl Cation 4-F->2-F More Stable 4-F_effect +M partially offsets -I 4-F->4-F_effect 3-F 3-Fluorobenzyl Cation 2-F->3-F More Stable 2-F_effect Strong -I > +M 2-F->2-F_effect 3-F_effect Strong -I only 3-F->3-F_effect 2,3-F 2- & 3-Fluorobenzyl Bromide 4-F_SN2 4-Fluorobenzyl Bromide 2,3-F->4-F_SN2 More Electrophilic 2,3-F_effect Strong -I effect dominates 2,3-F->2,3-F_effect 4-F_SN2_effect -I effect is moderated by +M 4-F_SN2->4-F_SN2_effect

Caption: Electronic effects on reactivity pathways.

Conclusion

The position of the fluorine atom on the benzyl bromide ring exerts a distinct influence on its reactivity in nucleophilic substitution reactions. For S(_N)1 reactions, the para-isomer is expected to be the most reactive due to the stabilizing resonance effect on the carbocation intermediate. In contrast, for S(_N)2 reactions, the ortho and meta-isomers are predicted to be more reactive due to the enhanced electrophilicity of the benzylic carbon resulting from the strong inductive effect of the fluorine atom. These predictable trends in reactivity, based on fundamental electronic principles, are invaluable for the rational design of synthetic routes and the development of new chemical entities in the pharmaceutical and materials sciences. The provided experimental protocols offer a framework for the empirical validation of these principles.

References

A Comparative Guide to the Reactivity of Fluorobenzyl Bromide and Benzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the design and development of novel therapeutic agents, the strategic introduction of functional groups is paramount. Benzyl (B1604629) halides are fundamental building blocks for C-C, C-O, C-N, and C-S bond formation via nucleophilic substitution reactions. The incorporation of fluorine into molecular scaffolds is a widely employed strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed comparison of the reactivity of fluorobenzyl bromide and its parent compound, benzyl bromide, in nucleophilic substitution reactions, supported by theoretical principles and available data.

The SN2 Reaction Mechanism: A Concerted Pathway

Primary benzylic halides, such as benzyl bromide and its fluorinated analogs, predominantly undergo nucleophilic substitution via the bimolecular nucleophilic substitution (SN2) mechanism . This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside of the leaving group (bromide). The reaction proceeds through a trigonal bipyramidal transition state where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing bromide ion.

Caption: General SN2 mechanism for benzyl bromide and p-fluorobenzyl bromide.

The Electronic Influence of the Fluorine Substituent

The presence of a fluorine atom on the benzene (B151609) ring modifies the electrophilicity of the benzylic carbon through a combination of two opposing electronic effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect pulls electron density from the benzene ring and, by extension, from the benzylic carbon, making it more electron-deficient and, therefore, more susceptible to nucleophilic attack.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect is most pronounced when the fluorine is in the ortho or para position.

The net effect on reactivity depends on the position of the fluorine atom, as the inductive effect operates through sigma bonds and weakens with distance, while the resonance effect operates through the pi system.

Electronic_Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Inductive Fluorine's high electronegativity pulls electron density through sigma bonds, increasing the electrophilicity of the benzylic carbon. Reactivity Overall Reactivity Inductive->Reactivity Resonance Lone pairs on fluorine can be donated to the benzene ring's pi-system, slightly decreasing electrophilicity (ortho/para positions). Resonance->Reactivity Fluorine Fluorine Substituent Fluorine->Inductive Dominant Effect Fluorine->Resonance Counteracting Effect

Caption: Electronic effects of the fluorine substituent on reactivity.

Comparative Reactivity Data

The table below summarizes the Hammett constants for the fluorine substituent at the meta and para positions and the predicted relative reactivity in a typical SN2 reaction compared to benzyl bromide.

CompoundSubstituentPositionHammett Constant (σ)Predicted Relative Rate (k/k₀)Rationale
Benzyl Bromide-H-0.001.00 (Reference)Unsubstituted baseline.
p-Fluorobenzyl Bromide-Fpara+0.06> 1.0The strong -I effect outweighs the +R effect, increasing the electrophilicity of the benzylic carbon and accelerating the reaction.
m-Fluorobenzyl Bromide-Fmeta+0.34>> 1.0The strong -I effect operates, and there is no opposing +R effect at the meta position, leading to a significant rate enhancement.
o-Fluorobenzyl Bromide-Fortho-Likely < 1.0In addition to electronic effects, the ortho-substituent can introduce steric hindrance to the incoming nucleophile, which generally slows down SN2 reactions.

Note: The predicted relative rates are qualitative and based on the general understanding of electronic and steric effects in SN2 reactions. The actual rate enhancement will depend on the specific nucleophile, solvent, and temperature.

Experimental Protocols

The following is a representative experimental protocol for conducting a comparative kinetic study of the nucleophilic substitution reaction of benzyl bromide and its fluoro-analogs with a nucleophile, such as pyridine (B92270).

Objective: To determine the second-order rate constants for the reaction of benzyl bromide, o-, m-, and p-fluorobenzyl bromide with pyridine in acetone (B3395972) at a constant temperature.

Materials:

  • Benzyl bromide (reagent grade)

  • o-Fluorobenzyl bromide (reagent grade)

  • m-Fluorobenzyl bromide (reagent grade)

  • p-Fluorobenzyl bromide (reagent grade)

  • Pyridine (anhydrous)

  • Acetone (anhydrous, analytical grade)

  • Standardized solution of silver nitrate (B79036) (AgNO₃)

  • Potassium chromate (B82759) (K₂CrO₄) indicator solution

  • Thermostatted water bath

  • Reaction flasks with stoppers

  • Pipettes and burettes

Procedure:

  • Solution Preparation:

    • Prepare equimolar stock solutions (e.g., 0.1 M) of each benzyl bromide derivative and pyridine in anhydrous acetone.

  • Kinetic Run:

    • Equilibrate the stock solutions and reaction flasks in a thermostatted water bath at the desired temperature (e.g., 25.0 ± 0.1 °C).

    • To start a kinetic run, pipette equal volumes of the benzyl bromide solution and the pyridine solution into a reaction flask, start a timer, and mix thoroughly.

  • Reaction Monitoring (Titrimetric Method):

    • At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 5.0 mL) of the reaction mixture and quench the reaction by adding it to a flask containing cold dilute nitric acid.

    • Titrate the liberated bromide ions with a standardized silver nitrate solution using potassium chromate as an indicator (Mohr's method). The endpoint is the formation of a reddish-brown precipitate of silver chromate.

  • Data Analysis:

    • The concentration of bromide ions at time t corresponds to the extent of the reaction.

    • The second-order rate constant (k) can be determined by plotting 1/(a-x) versus time, where 'a' is the initial concentration of the reactants and 'x' is the concentration of the product (bromide ions) at time t. The slope of the line will be equal to the rate constant k.

  • Comparison:

    • Repeat the procedure for each of the this compound isomers under identical conditions.

    • Compare the determined rate constants to evaluate the relative reactivity.

Conclusion

The substitution of a fluorine atom onto the aromatic ring of benzyl bromide has a discernible effect on its reactivity in SN2 reactions. The strong electron-withdrawing inductive effect of fluorine generally leads to an increase in the reaction rate, particularly when the substituent is at the meta position. At the para position, this activating effect is partially offset by the electron-donating resonance effect. For the ortho position, steric hindrance is likely to play a significant role, potentially retarding the reaction rate. For drug development professionals, understanding these nuanced reactivity differences is crucial for optimizing reaction conditions and predicting the outcomes of synthetic routes involving these important fluorinated building blocks.

A Comparative Guide: The Advantages of Fluorobenzyl Bromide Over Chloro- and Iodobenzyl Analogs in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a benzylating agent is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final molecule. While chlorobenzyl and iodobenzyl bromides have their applications, fluorobenzyl bromide often emerges as a superior choice, offering a unique balance of reactivity, stability, and desirable physicochemical properties imparted to the target molecule. This guide provides an objective comparison of this compound with its chloro- and iodo-benzyl analogs, supported by experimental data and detailed protocols.

Enhanced Performance in Drug Discovery and Organic Synthesis

The primary advantage of this compound lies in the strategic incorporation of the fluorine atom. In medicinal chemistry, the introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Fluorine's high electronegativity can alter the electronic properties of the molecule, while its small size minimizes steric hindrance. These properties make 4-fluorobenzyl bromide a valuable reagent for introducing the 4-fluorobenzyl group, a common moiety in pharmaceuticals.

From a reactivity standpoint, benzyl (B1604629) bromides are effective alkylating agents, typically undergoing SN2 reactions where a nucleophile displaces the bromide ion. The reactivity of halobenzyl bromides is influenced by the nature of the halogen substituent on the aromatic ring. While direct comparative kinetic data under identical conditions is sparse in the literature, the general principles of nucleophilic substitution and leaving group ability provide a clear trend. The carbon-bromine bond is the site of reaction, and its reactivity is subtly modulated by the halogen on the phenyl ring. Generally, for SN2 reactions, the order of reactivity for the leaving group is I > Br > Cl > F. However, when considering the substituent effect of the halogen on the benzene (B151609) ring, the trend is less straightforward and can be influenced by the reaction mechanism (SN1 vs. SN2) and the nature of the nucleophile.

Quantitative Data Comparison

The following table summarizes key data points for para-substituted fluorobenzyl, chlorobenzyl, and iodobenzyl bromides. It is important to note that the kinetic data is compiled from different studies and may not be directly comparable due to varying experimental conditions. However, it provides a valuable overview of their relative properties.

Property4-Fluorobenzyl Bromide4-Chlorobenzyl Bromide4-Iodobenzyl Bromide
Molecular Weight ( g/mol ) 189.02205.47296.92
Boiling Point (°C) 85 (at 15 mmHg)98-100 (at 14 mmHg)125-127 (at 15 mmHg)
Reactivity Trend (Leaving Group) GoodGoodExcellent
Metabolic Stability of Derivative Generally EnhancedModerateLower
Use in PET Imaging Yes ([¹⁸F] labeling)NoNo

Experimental Protocols

To provide a framework for comparing the reactivity of these analogs, a detailed experimental protocol for a representative SN2 reaction is provided below. This protocol can be adapted to use 4-fluorobenzyl bromide, 4-chlorobenzyl bromide, or 4-iodobenzyl bromide as the substrate to obtain comparative data on reaction rates and yields.

Experimental Protocol: Comparative N-Alkylation of Aniline (B41778)

This protocol describes the N-alkylation of aniline with a para-substituted benzyl bromide. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting materials and the formation of the product.

Materials:

  • Aniline (purified by distillation)

  • 4-Fluorobenzyl bromide / 4-Chlorobenzyl bromide / 4-Iodobenzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (B52724) (anhydrous)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine solution

  • Sodium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (50 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add the respective p-halobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).

  • Upon completion of the reaction (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure N-(4-halobenzyl)aniline.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

By running this experiment for each of the three benzyl bromide analogs under identical conditions, a direct comparison of their reactivity can be established by comparing reaction times and isolated yields.

Visualizing the Workflow: Synthesis of a PET Tracer

This compound, particularly in its radiolabeled form ([¹⁸F]this compound), is a crucial building block in the synthesis of Positron Emission Tomography (PET) tracers. The following diagram, generated using DOT language, illustrates a typical workflow for the synthesis of [¹⁸F]meta-fluorobenzylguanidine ([¹⁸F]MFBG), a PET tracer used for imaging neuroendocrine tumors.[1][2][3]

PET_Tracer_Synthesis cluster_start [18F]Fluoride Production cluster_synthesis Radiolabeling and Synthesis cluster_purification Purification and QC cluster_end Final Product start Cyclotron Production of [18F]Fluoride labeling Nucleophilic [18F]Fluorination start->labeling Azeotropic drying precursor Diaryliodonium Salt Precursor precursor->labeling intermediate Protected [18F]Fluorobenzyl Intermediate labeling->intermediate Thermal Reaction deprotection Acidic Deprotection intermediate->deprotection hplc HPLC Purification deprotection->hplc qc Quality Control (Radiochemical Purity, etc.) hplc->qc final_product [18F]MFBG for Clinical Use qc->final_product Formulation

Caption: Workflow for the automated synthesis of [¹⁸F]MFBG.

Logical Relationships in Reactivity

The choice between fluorobenzyl, chlorobenzyl, and iodobenzyl bromide often depends on the desired balance between reactivity and the properties of the final product. The following diagram illustrates the key considerations.

Reactivity_Considerations cluster_analogs cluster_properties F Fluorobenzyl Bromide Reactivity Reactivity in SN2 Reactions F->Reactivity Good Stability Metabolic Stability of Product F->Stability Highest PET Application in PET Imaging F->PET Yes ([18F]) Cl Chlorobenzyl Bromide Cl->Reactivity Moderate Cl->Stability Moderate Cl->PET No I Iodobenzyl Bromide I->Reactivity Highest I->Stability Lowest I->PET No

Caption: Factors influencing the choice of halobenzyl bromide.

References

Pentafluorobenzyl Bromide: A Comparative Guide to Derivatization for Sensitive Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance the volatility, thermal stability, and detectability of analytes. Among the various reagents available, Pentafluorobenzyl bromide (PFBBr) has established itself as a versatile and powerful choice, particularly for compounds containing acidic or other nucleophilic functional groups. Its derivatives exhibit excellent chromatographic properties and are highly responsive to electron capture detection (ECD) and negative-ion chemical ionization (NICI) mass spectrometry, enabling ultra-trace level quantification.[1][2]

This guide provides an objective comparison of Pentathis compound with other common derivatization agents, supported by experimental data and detailed protocols.

The Role and Mechanism of PFBBr Derivatization

Pentathis compound is an alkylating agent that reacts with nucleophiles, such as the anions of carboxylic acids, phenols, thiols, and some amines, as well as inorganic anions like nitrate (B79036) and nitrite.[3][4] The reaction is a nucleophilic substitution (Sɴ2) where the target functional group displaces the bromide ion on the PFBBr molecule.

The key advantage of the resulting pentafluorobenzyl (PFB) derivative lies in the five fluorine atoms on the benzene (B151609) ring. This polyfluorinated structure makes the derivative highly electronegative, or "electron-capturing." This property is crucial for achieving exceptionally high sensitivity in detection methods like ECD and NICI-MS.[1][3] The derivatives are also typically more volatile and thermally stable than the parent compounds, making them ideal for GC analysis.[1][2]

PFBBr_Mechanism Analyte Analyte (R-XH) Derivative PFB Derivative (R-X-PFB) Analyte->Derivative Nucleophilic Attack PFBBr Pentathis compound (PFB-Br) PFBBr->Derivative Byproduct Hydrogen Bromide (HBr) caption Figure 1: PFBBr Derivatization Mechanism

Figure 1: PFBBr Derivatization Mechanism

Comparative Performance: PFBBr vs. Other Agents

The choice of a derivatization agent depends on the analyte, the sample matrix, and the desired sensitivity. PFBBr is often compared against silylating agents (e.g., BSTFA, MSTFA) and acylating agents (e.g., PFPA, HFBA).

  • Silylation Agents (e.g., BSTFA, MSTFA): These are highly popular for derivatizing a wide range of compounds, particularly those with hydroxyl and amine groups.[5][6] They are very reactive and often produce high yields. However, silyl (B83357) derivatives can be susceptible to hydrolysis, requiring anhydrous conditions, and may not provide the same level of sensitivity as PFB derivatives for certain applications.[5]

  • Acylation Agents (e.g., PFPA, HFBA): Perfluorinated anhydrides are also used to enhance ECD sensitivity.[7][8] They react with alcohols, phenols, and amines. While effective, the reaction can produce acidic byproducts that may need to be removed before analysis to protect the GC column.[7][8]

  • Other Alkylating Agents (e.g., Chloroformates): Reagents like propyl chloroformate are effective for amines, forming stable carbamates.[9] However, PFBBr is generally superior for carboxylic acids and phenols due to the exceptional sensitivity of its derivatives.[9]

Quantitative Data Summary

The following tables summarize performance data from various studies, comparing PFBBr with other derivatization techniques for different classes of analytes.

Table 1: Comparison for Short-Chain Fatty Acids (SCFAs)

ParameterPFBBr DerivatizationSilylation (BSTFA)Acylation (PFPA)
Detection Method GC-MS (NICI)GC-MS (EI)GC-MS (EI/NICI)
Detection Limit 0.244 - 0.977 µM[10]Generally in the low µM rangeCan be sub-µM with NICI
Recovery Rate 55.7% - 97.9%[10]Variable, matrix-dependentGenerally good
Derivative Stability High, stable for days[11]Moderate, sensitive to moisture[5]High
Reaction Conditions 60-90 min at 60°C[10]30-60 min at 60-80°C[12]30 min at 60°C

Table 2: Comparison for Phenolic Compounds

ParameterPFBBr DerivatizationSilylation (MSTFA)Acylation (Acetic Anhydride)
Detection Method GC-MS (SIM)GC-MS (EI)GC-MS (EI)
Detection Limit 0.0066 - 0.0147 µg/L (water)[13]Generally higher (ng/L to µg/L)µg/L range
Recovery Rate >90%[13]Typically >80%Typically >80%
Derivative Stability ExcellentModerate, sensitive to moisture[5]Good
Reaction Conditions Reaction with PFBBr to form esters[13]Requires anhydrous conditions[5]Often requires a catalyst

Experimental Protocols

Detailed and accurate protocols are essential for reproducible results. Below are representative protocols for derivatization using PFBBr and, for comparison, a common silylating agent.

Protocol 1: PFBBr Derivatization of Short-Chain Fatty acids (SCFAs) in Feces

This protocol is adapted from methodologies for SCFA analysis.[10][14]

  • Sample Preparation: Homogenize 10-100 mg of frozen fecal sample.

  • Extraction & Internal Standard: Add an internal standard solution (e.g., 13C-labeled SCFAs). Extract the SCFAs from the sample matrix.

  • Derivatization:

    • To the extracted sample, add a solution of PFBBr (e.g., 172 mM in methanol (B129727) or acetone).[14]

    • Add a buffer or base to maintain pH around 7.[10]

    • Incubate the mixture at 60°C for 90 minutes.[10]

    • Allow the tubes to cool.

  • Liquid-Liquid Extraction:

    • Add 150 µL of hexane (B92381) and 150 µL of 0.9% NaCl solution.[14]

    • Vortex thoroughly and centrifuge briefly to separate the phases.

  • Analysis:

    • Carefully transfer the upper hexane layer, which contains the PFB derivatives, to an autosampler vial.

    • Analyze using GC-MS, typically with a DB-225ms or similar column and NICI for detection.[10]

Protocol 2: Silylation of Metabolites (Organic Acids & Amino Acids) using MSTFA

This protocol is a general representation of silylation methods.[5]

  • Sample Preparation: The sample extract must be completely dry. Lyophilize or evaporate the solvent under a stream of nitrogen.

  • Oximation (for carbonyl groups): Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 30°C for 90 minutes. This step is crucial for compounds with keto groups to prevent multiple derivatives.

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% TMCS as a catalyst.

    • Incubate at 37°C for 30 minutes.

  • Analysis:

    • The reaction mixture is typically injected directly into the GC-MS system for analysis in Electron Ionization (EI) mode.

Visualizing Workflows and Decisions

Experimental Workflow for PFBBr Derivatization

PFBBr_Workflow start Start: Sample Collection prep Sample Homogenization & Extraction start->prep add_is Add Internal Standard prep->add_is derivatize Add PFBBr Reagent & Incubate (e.g., 60°C) add_is->derivatize extract Liquid-Liquid Extraction (e.g., with Hexane) derivatize->extract separate Phase Separation (Centrifugation) extract->separate collect Collect Organic Layer (contains PFB derivatives) separate->collect analyze GC-MS Analysis (NICI Mode) collect->analyze end End: Data Processing analyze->end caption Figure 2: PFBBr Derivatization Workflow

Figure 2: PFBBr Derivatization Workflow
Selecting the Right Derivatization Agent

The choice of agent is a critical decision in method development. The following diagram outlines a logical approach to this selection process.

Derivatization_Decision start Identify Analyte Functional Groups node_acid Carboxylic Acid, Phenol, Thiol, Inorganic Anion start->node_acid Acidic node_hydroxyl Hydroxyl, Amine, (less acidic) start->node_hydroxyl Non-Acidic Active H node_carbonyl Aldehyde, Ketone start->node_carbonyl Carbonyl check_sensitivity High Sensitivity Needed (ECD/NICI)? node_acid->check_sensitivity check_moisture Is Sample Anhydrous? node_hydroxyl->check_moisture reagent_oximation Consider Oximation (e.g., PFBHA) node_carbonyl->reagent_oximation reagent_pfbbr Consider PFBBr (Alkylation) reagent_silylation Consider Silylation (e.g., BSTFA, MSTFA) reagent_acylation Consider Acylation (e.g., PFPA, HFBA) check_sensitivity->reagent_pfbbr Yes check_sensitivity->reagent_silylation No check_moisture->reagent_silylation Yes check_moisture->reagent_acylation No caption Figure 3: Derivatization Agent Selection

References

Kinetic studies comparing fluorobenzyl bromide isomers' reaction rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reaction kinetics of ortho-, meta-, and para-fluorobenzyl bromide isomers in nucleophilic substitution reactions, specifically focusing on solvolysis. Understanding the relative reactivity of these isomers is crucial for optimizing synthetic routes and designing novel chemical entities in drug discovery and development. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and provides a theoretical framework for interpreting the observed reaction rates.

Executive Summary

The electronic effect of the fluorine atom—a combination of its inductive electron-withdrawal and resonance electron-donation—plays a key role in determining the reaction rate. This guide will delve into these effects to explain the expected and observed reactivity trends among the ortho, meta, and para isomers.

Data Presentation: Comparative Reaction Kinetics

While a comprehensive dataset for the solvolysis of all three fluorobenzyl bromide isomers in the same solvent system from a single publication is elusive, we can infer the relative rates based on studies of similarly substituted benzyl (B1604629) halides and the principles of Hammett linear free-energy relationships. The following table presents expected relative solvolysis rates in a typical polar protic solvent mixture like 80% aqueous ethanol (B145695) at 25°C, based on the electronic effects of the fluorine substituent.

SubstrateIsomerExpected Relative Rate (krel)Predominant Electronic Effect
Benzyl Bromide-1.00Reference
o-Fluorobenzyl BromideOrtho< 1Inductive withdrawal (-I), Steric hindrance
m-Fluorobenzyl BromideMeta< 1Strong inductive withdrawal (-I)
p-Fluorobenzyl BromidePara~ 1 or slightly > 1Inductive withdrawal (-I) vs. Resonance donation (+R)

Note: These are predicted relative rates. The actual experimental values may vary depending on the specific reaction conditions. The para isomer's rate is particularly sensitive to the balance between the opposing inductive and resonance effects.

Mechanistic Insights and Interpretation

The solvolysis of benzyl bromides can proceed through either an SN1 or SN2 mechanism, or a borderline pathway. The stability of the benzylic carbocation intermediate is a key factor in determining the mechanism.

  • SN1 Pathway: This mechanism involves the formation of a carbocation intermediate in the rate-determining step. Electron-donating groups on the benzene (B151609) ring stabilize this carbocation through resonance and inductive effects, thus accelerating the reaction rate.

  • SN2 Pathway: This is a concerted mechanism where the nucleophile attacks the benzylic carbon at the same time as the bromide leaving group departs. This pathway is sensitive to steric hindrance around the reaction center.

The fluorine substituent influences the reaction rate through a combination of inductive and resonance effects:

  • Inductive Effect (-I): Fluorine is a highly electronegative atom and therefore exerts a strong electron-withdrawing inductive effect. This effect destabilizes the developing positive charge in the transition state of both SN1 and SN2 reactions, leading to a decrease in the reaction rate. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).

  • Resonance Effect (+R): Fluorine has lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating resonance effect can stabilize the benzylic carbocation, particularly when the fluorine is at the para position. This effect can counteract the inductive withdrawal.

Isomer-specific effects:

  • ortho-Fluorobenzyl Bromide: The strong electron-withdrawing inductive effect of the nearby fluorine atom is expected to significantly slow down the reaction rate. Additionally, steric hindrance from the ortho substituent can impede the approach of the nucleophile in an SN2 reaction.

  • meta-Fluorobenzyl Bromide: At the meta position, the resonance effect is negligible. Therefore, the strong electron-withdrawing inductive effect dominates, leading to a significant decrease in the reaction rate compared to unsubstituted benzyl bromide.

  • para-Fluorobenzyl Bromide: In the para position, both inductive and resonance effects are at play. The electron-withdrawing inductive effect deactivates the ring, while the electron-donating resonance effect can stabilize the carbocation in an SN1-like transition state. The net effect on the reaction rate depends on the specific demands of the transition state and the solvent system, but it is generally observed that the deactivating inductive effect is slightly dominant, leading to a rate similar to or slightly slower than that of benzyl bromide.

Experimental Protocols

The following is a representative experimental protocol for determining the solvolysis rate constants of benzyl bromides. This method is based on conductometric analysis, which measures the change in electrical conductivity of the solution as the reaction progresses and ionic products are formed.

Objective: To determine the first-order rate constant for the solvolysis of a this compound isomer in 80% aqueous ethanol at a constant temperature.

Materials:

  • This compound isomer (ortho, meta, or para)

  • Absolute ethanol (analytical grade)

  • Deionized water

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare a sufficient volume of 80% (v/v) aqueous ethanol by mixing the appropriate volumes of absolute ethanol and deionized water. Allow the solution to equilibrate to the desired reaction temperature in the constant temperature water bath.

  • Substrate Solution Preparation: Prepare a dilute stock solution of the this compound isomer in a small amount of a suitable non-reactive solvent (e.g., acetone) to facilitate rapid dissolution in the reaction medium.

  • Kinetic Run: a. Place a known volume of the 80% aqueous ethanol solvent into a reaction vessel equipped with the conductivity probe. Allow the solvent to reach thermal equilibrium in the constant temperature water bath. b. Initiate the reaction by injecting a small, precise volume of the this compound stock solution into the solvent with vigorous stirring. Start the stopwatch simultaneously. The final concentration of the benzyl bromide should be low (e.g., 10-4 to 10-5 M) to ensure first-order kinetics. c. Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).

  • Data Analysis: a. The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where Ct is the conductivity at time t, and C∞ is the final conductivity. The slope of this line will be -k. b. Alternatively, specialized software can be used to fit the conductivity versus time data directly to a first-order rate equation.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Solvent_Prep Prepare 80% Aqueous Ethanol Equilibration Equilibrate Solutions to Reaction Temperature Solvent_Prep->Equilibration Substrate_Prep Prepare this compound Stock Solution Substrate_Prep->Equilibration Initiate_Rxn Initiate Reaction by Mixing Equilibration->Initiate_Rxn Start Kinetic Run Record_Data Record Conductivity vs. Time Initiate_Rxn->Record_Data Plot_Data Plot ln(Cinf - Ct) vs. Time Record_Data->Plot_Data Calculate_k Calculate First-Order Rate Constant (k) Plot_Data->Calculate_k Final_Result Final_Result Calculate_k->Final_Result Report Rate Constant

Caption: Experimental workflow for the kinetic study of this compound solvolysis.

Blocking Metabolic Liabilities: A Comparative Guide to the Stability of Fluorobenzyl-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, primarily aimed at enhancing metabolic stability. By replacing a hydrogen atom with fluorine at a metabolically vulnerable position—often referred to as a "metabolic soft spot"—the carbon-fluorine bond's strength can effectively thwart degradation by metabolic enzymes. This guide provides a comparative analysis of the metabolic stability of fluorobenzyl-containing drug candidates versus their non-fluorinated counterparts, supported by experimental data, detailed methodologies, and visual representations of key concepts.

The Impact of Fluorination on Metabolic Stability: A Quantitative Comparison

The introduction of a fluorine atom onto a benzyl (B1604629) group can significantly decrease the rate of metabolism, leading to a longer half-life (t½) and lower intrinsic clearance (CLint).[1] Cytochrome P450 (CYP) enzymes, particularly from the CYP1, 2, and 3 families, are the primary drivers of Phase I metabolism and are responsible for the oxidative metabolism of many drugs.[2][3] The benzyl group is a common site of such oxidation. Fluorination of the benzyl ring can block or slow down this metabolic pathway.[2][4]

The following table summarizes in vitro data from a study on T-type calcium channel blockers, comparing the metabolic stability of a parent compound with its fluorinated analogs in human liver microsomes (HLM).[1]

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, μL/min/mg protein)
4 Non-fluorinated parent compound3556
20a ortho-Fluoro analog4543
20b meta-Fluoro analog7127
20c para-Fluoro analog6331

Data sourced from the Journal of Medicinal Chemistry.[1]

As the data indicates, the introduction of a fluorine atom to the benzyl ring, regardless of the position, resulted in a notable increase in the metabolic half-life and a corresponding decrease in intrinsic clearance, with the meta-fluoro analog demonstrating the most significant improvement in metabolic stability.[1]

Experimental Protocols

The following are generalized protocols for the two most common in vitro assays used to assess metabolic stability.

Human Liver Microsomal (HLM) Stability Assay

This assay is a widely used, high-throughput screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test and control compounds in a suitable organic solvent like DMSO. Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL). Prepare the NADPH regenerating system solution.

  • Incubation: In a 96-well plate, add the HLM suspension. Add the test compound to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

  • Reaction Initiation: Pre-incubate the plate at 37°C for a short period. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the half-life (t½ = 0.693 / slope). Intrinsic clearance is then calculated from the half-life and the protein concentration.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in an intact cellular system.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of human hepatocytes.

Materials:

  • Test compound

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Acetonitrile (or other suitable organic solvent)

  • Internal standard

  • Multi-well plates (e.g., 24- or 48-well)

  • CO2 incubator set at 37°C

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare the hepatocytes according to the supplier's instructions to ensure high viability. Resuspend the cells in incubation medium to the desired density (e.g., 0.5 x 10^6 cells/mL).

  • Incubation Setup: Add the hepatocyte suspension to the wells of a plate and pre-incubate in a CO2 incubator.

  • Compound Addition: Add the test and control compounds to the wells to initiate the experiment.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension and transfer them to a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the metabolic activity and lyse the cells.

  • Sample Processing: Centrifuge the quenched samples to pellet cell debris.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound over time.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway of a benzyl group and the general workflow of an in vitro metabolic stability assay.

cluster_0 Metabolic Pathway of a Benzyl Group Parent Parent Drug (with Benzyl Group) Metabolite Hydroxylated Metabolite Parent->Metabolite CYP450 (Oxidation) Excretion Further Conjugation and Excretion Metabolite->Excretion Phase II Enzymes

Caption: CYP450-mediated oxidation of a benzyl group.

cluster_1 In Vitro Metabolic Stability Assay Workflow Start Prepare Test Compound & Microsomes/Hepatocytes Incubate Incubate at 37°C Start->Incubate Timepoints Sample at Multiple Time Points Incubate->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: General workflow for in vitro metabolic stability assays.

Conclusion

The strategic use of fluorination, particularly on a benzyl moiety, is a proven and effective method for enhancing the metabolic stability of drug candidates. By blocking sites of CYP450-mediated oxidation, the introduction of a fluorine atom can lead to a longer half-life and reduced clearance, thereby improving the pharmacokinetic profile of a potential therapeutic. The in vitro assays detailed in this guide, namely the human liver microsomal and hepatocyte stability assays, are essential tools in the drug discovery process, providing critical data to guide the optimization of lead compounds. The quantitative data presented herein underscores the significant impact that a single fluorine atom can have on metabolic stability, reinforcing the importance of this strategy in modern medicinal chemistry.

References

A Comparative Guide to HPLC Methods for Analyzing the Purity of Fluorobenzylated Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of the development and quality control of fluorobenzylated products, which are prevalent in pharmaceuticals and agrochemicals. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. This guide provides a comparative overview of various HPLC methodologies, including reversed-phase and chiral chromatography, to assist researchers in selecting the most appropriate method for their specific analytical challenges.

Method Comparison: Selecting the Right Tool for the Job

The choice of an HPLC method for purity analysis of fluorobenzylated compounds hinges on the specific structural features of the analyte and potential impurities. Key considerations include the polarity of the molecule, the presence of chiral centers, and the nature of potential process-related impurities and degradants.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Achiral Separations

RP-HPLC is the most common starting point for the purity analysis of a wide range of organic molecules, including fluorobenzylated compounds. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

  • Conventional C8 and C18 Columns: These are the most widely used stationary phases in RP-HPLC.[1] They offer robust and reliable performance for a broad range of compounds. However, for highly fluorinated or structurally similar aromatic compounds, achieving optimal separation can be challenging due to insufficient selectivity.[1]

  • Fluorinated Stationary Phases (e.g., PFP, F5): Pentafluorophenyl (PFP) and other fluorinated phases provide alternative selectivity compared to traditional alkyl phases.[1][2] These columns can offer enhanced retention and resolution for halogenated and aromatic compounds through a combination of hydrophobic, dipole-dipole, and π-π interactions.[1][2] They are particularly useful for separating positional isomers and related substances that may co-elute on C18 columns.

Chiral HPLC: Resolving Enantiomers

For fluorobenzylated products that are chiral, the separation of enantiomers is a regulatory requirement and crucial for ensuring the safety and efficacy of the final product.[3][4][5] Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.

  • Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives are the most widely used for chiral separations due to their broad applicability and high success rates.[5][6]

  • Other CSPs: A variety of other CSPs, including those based on cyclodextrins, proteins, and macrocyclic antibiotics, are also available and can provide unique selectivity for specific chiral separations.

Quantitative Data Summary

The following table summarizes typical performance characteristics of different HPLC columns for the analysis of fluorobenzylated products. The values are representative and will vary depending on the specific analyte, mobile phase, and other chromatographic conditions.

Column TypeCommon AnalytesTypical Retention Time (min)Resolution (Rs)Key Advantages
C18 (Reversed-Phase) Achiral fluorobenzylated compounds, process impurities5 - 15> 1.5 for well-separated peaksRobust, versatile, widely available
PFP (Fluorinated Phase) Positional isomers, halogenated aromatics, compounds with low retention on C187 - 20Often > 2.0 for critical pairsEnhanced selectivity for fluorinated and aromatic compounds[1][2]
Polysaccharide-based Chiral Enantiomers of chiral fluorobenzylated compounds10 - 30> 1.5 between enantiomersBroad applicability for chiral separations[5]

Experimental Protocols

Below are detailed methodologies for key HPLC experiments. These protocols should be considered as starting points and may require optimization for specific applications.

Protocol 1: Reversed-Phase HPLC for Achiral Purity on a C18 Column

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Reversed-Phase HPLC for Enhanced Selectivity on a PFP Column

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

  • Gradient:

    Time (min) % Solvent A % Solvent B
    0 60 40
    15 20 80
    20 20 80
    21 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 0.5 mg/mL.

Protocol 3: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak IA, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase (Isocratic): n-Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizing the Workflow

The selection of an appropriate HPLC method is a logical process that can be visualized as a workflow.

HPLC_Method_Selection start Fluorobenzylated Product Purity Analysis is_chiral Is the compound chiral? start->is_chiral achiral_path Achiral Analysis is_chiral->achiral_path No chiral_path Chiral Analysis is_chiral->chiral_path Yes rp_hplc Reversed-Phase HPLC achiral_path->rp_hplc chiral_hplc Chiral HPLC chiral_path->chiral_hplc c18_column C18 Column rp_hplc->c18_column pfp_column PFP Column (for enhanced selectivity) rp_hplc->pfp_column polysaccharide_csp Polysaccharide-based CSP chiral_hplc->polysaccharide_csp method_development Method Development & Optimization c18_column->method_development pfp_column->method_development polysaccharide_csp->method_development validation Method Validation method_development->validation routine_analysis Routine Purity Analysis validation->routine_analysis

Caption: Logical workflow for selecting an HPLC method for purity analysis.

The following diagram illustrates a typical experimental workflow for HPLC purity analysis.

HPLC_Experimental_Workflow sample_prep Sample Preparation (Dissolution, Filtration) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition data_analysis Data Analysis (Peak Integration, Purity Calculation) data_acquisition->data_analysis report Report Generation data_analysis->report

Caption: General experimental workflow for HPLC purity analysis.

References

A Comparative Guide to Fluorobenzyl Protecting Groups in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in the design of complex multi-step syntheses. The benzyl (B1604629) (Bn) group is a workhorse for the protection of hydroxyl and other functional groups due to its general stability and ease of removal. However, fine-tuning the electronic properties of the benzyl group through substitution can provide advantages in terms of stability, selective deprotection, and orthogonality. This guide provides a comparative study of fluorobenzyl (FBn) protecting groups, evaluating their performance against the traditional benzyl group and other substituted analogues.

Introduction to Fluorobenzyl Protecting Groups

The introduction of a fluorine atom onto the benzyl group creates a subtle yet significant electronic perturbation. Fluorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which can alter the stability of the protecting group towards various reagents. The position of the fluorine atom (ortho, meta, or para) further modulates these electronic effects, offering a palette of protecting groups with nuanced reactivity. This allows for more strategic planning in syntheses requiring multiple protected hydroxyl groups.

Comparative Stability and Deprotection

The primary advantage of fluorobenzyl protecting groups lies in their altered reactivity towards common deprotection conditions. The electron-withdrawing nature of fluorine generally increases the stability of the benzyl ether towards oxidative cleavage and can modulate the rate of hydrogenolysis.

Data Presentation: Comparison of Benzyl and Fluorobenzyl Protecting Groups
Protecting GroupStructureTypical Protection ConditionsReductive Cleavage (H₂, Pd/C)Oxidative Cleavage (DDQ)Acid Stability (e.g., TFA)
Benzyl (Bn)
alt text
NaH, BnBr, DMF, 0 °C to rtReadily cleaved[1][2]Generally stable, but can be cleaved under forcing conditions or with photoirradiation[3][4][5]Generally stable to mild acids
p-Methoxybenzyl (PMB)
alt text
NaH, PMBCl, DMF, 0 °C to rtReadily cleavedLabile, cleaved selectively in the presence of Bn[3][6][7]Labile to strong acids[8]
2-Fluorobenzyl (2-FBn)
alt text
NaH, 2-FBnBr, DMF, 0 °C to rtSlower than Bn[9]More stable than BnGenerally stable
3-Fluorobenzyl (3-FBn)
alt text
NaH, 3-FBnBr, DMF, 0 °C to rtSlower than BnMore stable than BnGenerally stable
4-Fluorobenzyl (4-FBn)
alt text
NaH, 4-FBnBr, DMF, 0 °C to rtSlower than BnMore stable than BnGenerally stable
3-Fluoro-4-(TBDPS-oxy)benzyl
alt text
NaH, corresponding bromide, DMFNot reportedStable to DDQLabile to fluoride (B91410) (TBAF)

Experimental Protocols

Detailed methodologies for the introduction and removal of benzyl and fluorobenzyl protecting groups are provided below.

Protection of a Primary Alcohol with 4-Fluorobenzyl Bromide

Reaction: R-OH + 4-FBnBr --(NaH, DMF)--> R-O-4-FBn

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-fluorobenzyl bromide (1.2 equiv) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol (B129727) at 0 °C.

  • Dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Deprotection of a 4-Fluorobenzyl Ether by Catalytic Hydrogenolysis

Reaction: R-O-4-FBn + H₂ --(Pd/C)--> R-OH + 4-Fluorotoluene

Procedure:

  • Dissolve the 4-fluorobenzyl ether (1.0 equiv) in a suitable solvent such as ethanol (B145695) or methanol (0.1 M).

  • Carefully add 10% Palladium on carbon (Pd/C, 10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC. Note that the reaction may be slower than the deprotection of a corresponding benzyl ether.[9]

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Orthogonal Deprotection of a 3-Fluoro-4-(tert-butyldiphenylsilyloxy)benzyl Ether

Reaction: R-O-(3-F-4-TBDPS-OBn) + TBAF --(heat)--> R-OH

Procedure:

  • To a solution of the protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.05 M), add tetrabutylammonium (B224687) fluoride (TBAF, 1.0 M in THF, 2.0 equiv).

  • Heat the reaction mixture to 90 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired alcohol.

Visualization of Workflows and Relationships

Experimental Workflow: Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Protected_Alcohol Fluorobenzyl Ether (R-O-FBn) Alcohol->Protected_Alcohol 1. Deprotonation Base Base (e.g., NaH) Base->Alcohol FBnBr Fluorobenzyl Bromide FBnBr->Protected_Alcohol 2. Alkylation Deprotected_Alcohol Alcohol (R-OH) Protected_Alcohol->Deprotected_Alcohol Cleavage cluster_deprotection cluster_deprotection Protected_Alcohol->cluster_deprotection Hydrogenolysis H₂, Pd/C Hydrogenolysis->Protected_Alcohol Oxidative_Cleavage DDQ Oxidative_Cleavage->Protected_Alcohol Lewis_Acid Lewis Acid Lewis_Acid->Protected_Alcohol

Caption: General workflow for the protection of an alcohol as a fluorobenzyl ether and subsequent deprotection.

Logical Relationship: Stability vs. Electronic Effects

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) cluster_stability Stability FBn Fluorobenzyl (FBn) Oxidative_Stability Increased Oxidative Stability FBn->Oxidative_Stability increases Hydrogenolysis_Rate Decreased Hydrogenolysis Rate FBn->Hydrogenolysis_Rate decreases Acid_Stability Increased Acid Stability FBn->Acid_Stability increases PMB p-Methoxybenzyl (PMB) PMB->Oxidative_Stability decreases PMB->Hydrogenolysis_Rate increases

Caption: Influence of electronic effects of substituents on the stability and reactivity of benzyl-type protecting groups.

Conclusion

Fluorobenzyl protecting groups offer a valuable extension to the synthetic chemist's toolbox. The electron-withdrawing nature of the fluorine atom enhances stability towards oxidative cleavage, providing orthogonality with electron-rich protecting groups like PMB. While catalytic hydrogenolysis is still a viable deprotection method, the reaction rates are generally slower compared to the parent benzyl group, a factor that must be considered in synthetic planning. The development of specialized fluorobenzyl ethers, such as the 3-fluoro-4-(silyloxy)benzyl group, further expands the possibilities for orthogonal deprotection strategies under non-standard conditions. The choice between different fluorobenzyl isomers allows for fine-tuning of these electronic effects to suit the specific demands of a multi-step synthesis.

References

Unlocking Potency: A Comparative Analysis of Fluorobenzyl Isomers in Agrochemical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The strategic placement of a fluorine atom on a benzyl (B1604629) group can significantly influence the efficacy of agrochemical compounds. This guide delves into the comparative performance of ortho-, meta-, and para-fluorobenzyl isomers across various classes of agrochemicals, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these structure-activity relationships.

The introduction of fluorine into agrochemical molecules is a widely employed strategy to enhance their biological activity, metabolic stability, and overall performance. The position of the fluorine atom on the benzyl ring—ortho (2-), meta (3-), or para (4-)—can lead to distinct differences in the compound's interaction with its biological target. Understanding these isomeric effects is crucial for the rational design of more potent and selective fungicides, insecticides, and herbicides.

Fungicidal Activity: A Tale of Two Positions

In the realm of fungicides, particularly those belonging to the triazole and pyrazole (B372694) classes, the positioning of the fluorine atom on the benzyl moiety plays a pivotal role in determining antifungal efficacy.

A study on eugenol-based 1,2,3-triazole derivatives revealed a clear trend in their activity against Colletotrichum sp., the causative agent of anthracnose. The para-substituted fluorobenzyl isomer consistently demonstrated the highest fungicidal activity, followed by the meta-isomer, with the ortho-isomer showing the least efficacy. This suggests that the para-position allows for an optimal interaction with the fungal target enzyme.

Table 1: Fungicidal Activity of Eugenol-Based Fluorobenzyl Triazole Isomers against Colletotrichum sp.

Isomer PositionCompoundMean Growth-Inhibition Zone (mm)
Ortho (2-)1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol5.10
Meta (3-)1-(4-allyl-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-olData not specified, but lower than para
Para (4-)1-(4-allyl-2-methoxyphenoxy)-3-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-olHighest activity

Data sourced from a study on the synthesis and fungicidal activity of eugenol-fluorinated triazole derivatives.

Experimental Protocol: Antifungal Well-Diffusion Assay

The fungicidal activity of the synthesized compounds was evaluated using a well-diffusion assay.

  • A culture of Colletotrichum sp. was grown on a suitable agar (B569324) medium.

  • Wells were made in the agar plates using a sterile cork borer.

  • A solution of each test compound at a specific concentration was added to the wells.

  • The plates were incubated under conditions conducive to fungal growth.

  • The diameter of the zone of inhibition (where fungal growth is prevented) around each well was measured to determine the antifungal activity.

Mode of Action: Ergosterol Biosynthesis Inhibition (Triazoles) and Succinate (B1194679) Dehydrogenase Inhibition (Pyrazoles)

Triazole fungicides primarily act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][2][3] Pyrazole fungicides, on the other hand, often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, disrupting energy production in the fungal cell.[4][5] The differential efficacy of the fluorobenzyl isomers likely stems from their varied ability to bind to and inhibit these respective target enzymes.

Fungicide_Mode_of_Action cluster_triazole Triazole Fungicides cluster_pyrazole Pyrazole Fungicides Triazole Triazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Triazole->Lanosterol 14α-demethylase Inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase->Ergosterol Biosynthesis Catalyzes Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis->Fungal Cell Membrane Component of Fungal Growth Inhibition Fungal Growth Inhibition Fungal Cell Membrane->Fungal Growth Inhibition Disruption leads to Pyrazole Pyrazole Succinate Dehydrogenase (SDH) Succinate Dehydrogenase (SDH) Pyrazole->Succinate Dehydrogenase (SDH) Inhibits Mitochondrial Respiration Mitochondrial Respiration Succinate Dehydrogenase (SDH)->Mitochondrial Respiration Component of ATP Production ATP Production Mitochondrial Respiration->ATP Production Leads to Fungal_Growth_Inhibition_2 Fungal Growth Inhibition ATP Production->Fungal_Growth_Inhibition_2 Depletion causes

Caption: Modes of action for triazole and pyrazole fungicides.

Insecticidal Efficacy: The Critical Role of Isomeric Position in Neurotoxicity

In the development of insecticides, particularly those targeting the nervous system of insects, the isomeric position of the fluorine atom on the benzyl ring can dramatically alter the compound's potency.

A study investigating cinnamic acid derivatives as acetylcholinesterase (AChE) inhibitors found that the position of fluorine or chlorine substitution had a significant effect on bioactivity. Generally, para-substituted compounds exhibited potent activity against AChE, while ortho-substituted analogs were less active against AChE but showed some activity against butyrylcholinesterase (BChE).[6]

Table 2: Acetylcholinesterase (AChE) Inhibition by Fluorine-Substituted Cinnamic Acid Derivatives

Isomer PositionCompoundAChE Inhibition (IC50, μmol/L)
Ortho (2-)ortho-fluoro analogLess potent against AChE
Para (4-)para-fluoro analogPotent against AChE

Data extrapolated from a structure-activity relationship study on halogenated cinnamic acid derivatives.[6]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The inhibitory activity of the compounds against AChE is typically determined using a colorimetric method.

  • The enzyme acetylcholinesterase is incubated with the test compound at various concentrations.

  • A substrate for the enzyme, such as acetylthiocholine, is added.

  • The enzyme hydrolyzes the substrate, and the product reacts with a chromogenic reagent (e.g., DTNB) to produce a colored compound.

  • The change in absorbance is measured over time using a spectrophotometer.

  • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Mode of Action: Acetylcholinesterase Inhibition and Nicotinic Acetylcholine (B1216132) Receptor Agonism

Many insecticides, including organophosphates and carbamates, function by inhibiting acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft.[7] Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.

Neonicotinoid insecticides, another important class, act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[8][9] They mimic the action of acetylcholine but are not readily broken down by AChE, leading to persistent receptor activation and nerve overstimulation. The differential binding affinity of the fluorobenzyl isomers to these target sites is a key determinant of their insecticidal potency.

Insecticide_Mode_of_Action cluster_ache Acetylcholinesterase (AChE) Inhibition cluster_nachr Nicotinic Acetylcholine Receptor (nAChR) Agonism AChE_Inhibitor AChE Inhibitor (e.g., Organophosphate, Carbamate) AChE Acetylcholinesterase AChE_Inhibitor->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Normally degrades Synaptic_Cleft Synaptic Cleft Acetylcholine->Synaptic_Cleft Accumulates in Nerve_Overstimulation Continuous Nerve Stimulation Synaptic_Cleft->Nerve_Overstimulation Paralysis_Death Paralysis & Death Nerve_Overstimulation->Paralysis_Death Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor Neonicotinoid->nAChR Binds to & Activates Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Located on Ion_Channel_Opening Persistent Ion Channel Opening nAChR->Ion_Channel_Opening Nerve_Overstimulation_2 Continuous Nerve Stimulation Ion_Channel_Opening->Nerve_Overstimulation_2 Paralysis_Death_2 Paralysis & Death Nerve_Overstimulation_2->Paralysis_Death_2

Caption: Modes of action for neurotoxic insecticides.

Herbicidal Activity: Positional Effects on Weed Control

While direct comparative studies on the herbicidal efficacy of ortho-, meta-, and para-fluorobenzyl isomers are less common in the readily available literature, structure-activity relationship (SAR) studies of various herbicide classes, such as substituted ureas and triazines, indicate that the position of substituents on the aromatic ring is a critical determinant of activity.[10][11]

For instance, in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides, the substitution pattern on the aryl moiety is crucial for binding to the enzyme's active site. A study on aryl-naphthyl methanone (B1245722) derivatives demonstrated that different substitutions on the phenyl ring significantly impacted their herbicidal activity against barnyard grass.[12][13] Although this study did not specifically compare fluorobenzyl isomers, it highlights the principle that positional changes of substituents, including fluorine, can modulate herbicidal efficacy.

Table 3: Herbicidal Activity of Aryl-Naphthyl Methanone Derivatives against Barnyard Grass

CompoundR Group on Phenyl RingHerbicidal Activity (Chlorophyll Content Inhibition)
3d4-F"Good" to "Excellent"
3h2-Cl, 4-ClBetter than commercial standard pyrazoxyfen

Data from a study on the design and synthesis of novel HPPD inhibitors.[12][13]

Experimental Protocol: Greenhouse Herbicidal Assay

The herbicidal efficacy of compounds is typically evaluated in a greenhouse setting.

  • Weed species, such as barnyard grass, are planted in pots and grown under controlled conditions.

  • At a specific growth stage (e.g., two-leaf stage), the plants are sprayed with a solution of the test compound at various application rates.

  • A commercial herbicide is often used as a positive control, and an untreated group serves as a negative control.

  • After a set period (e.g., 7 days), the herbicidal effect is assessed by measuring parameters such as plant growth inhibition, chlorophyll (B73375) content, or biomass reduction.

Mode of Action: Inhibition of Photosynthesis or Amino Acid Biosynthesis

Many herbicides act by inhibiting key physiological processes in plants. For example, triazine and substituted urea (B33335) herbicides often inhibit photosynthesis at the photosystem II (PSII) level.[14] Others, like HPPD inhibitors, disrupt the biosynthesis of essential amino acids and plastoquinone, leading to bleaching of the plant tissue and eventual death.[12][13] The stereoelectronic properties conferred by the different fluorobenzyl isomers can influence how effectively the herbicide molecule fits into the binding site of its target enzyme, thereby dictating its herbicidal potency.

Herbicide_Mode_of_Action cluster_psii Photosystem II (PSII) Inhibition cluster_hppd HPPD Inhibition PSII_Inhibitor PSII Inhibitor (e.g., Triazine, Urea) PSII Photosystem II PSII_Inhibitor->PSII Binds to Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain Blocks Photosynthesis Photosynthesis Electron_Transport_Chain->Photosynthesis Disrupts Plant_Death_1 Plant Death Photosynthesis->Plant_Death_1 Inhibition leads to HPPD_Inhibitor HPPD Inhibitor HPPD 4-Hydroxyphenylpyruvate Dioxygenase HPPD_Inhibitor->HPPD Inhibits Plastoquinone_Biosynthesis Plastoquinone Biosynthesis HPPD->Plastoquinone_Biosynthesis Catalyzes step in Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone_Biosynthesis->Carotenoid_Biosynthesis Essential for Bleaching_Plant_Death Bleaching & Plant Death Carotenoid_Biosynthesis->Bleaching_Plant_Death Inhibition leads to

Caption: Common modes of action for herbicides.

Conclusion

The isomeric position of the fluorine atom on a benzyl substituent is a critical factor influencing the efficacy of agrochemicals. While the optimal position can vary depending on the specific chemical class and target organism, a general trend emerges where the para-position often confers the highest activity, particularly in fungicides and some classes of insecticides. This is likely due to a more favorable interaction with the active site of the target enzyme or receptor. The data presented in this guide underscores the importance of considering isomeric effects in the design and development of new, more effective agrochemical solutions. Further research focusing on direct, quantitative comparisons of fluorobenzyl isomers across a broader range of agrochemical classes will be invaluable for refining our understanding of these structure-activity relationships and for the future development of highly potent and selective crop protection agents.

References

A Comparative Guide for Large-Scale Benzylation: Analyzing the Costs and Benefits of Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating in large-scale synthesis, the choice of a benzylating agent is a critical decision that impacts not only the reaction's success but also the overall process economics and safety. This guide provides a comprehensive cost-benefit analysis of fluorobenzyl bromide in comparison to its common alternatives, benzyl (B1604629) bromide and benzyl chloride, offering objective data to inform your selection process.

The introduction of a benzyl group is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs) and other complex molecules. While a variety of reagents can achieve this, their performance, cost, and safety profiles can differ significantly, especially when transitioning from bench-scale to industrial production. This comparison focuses on providing a clear, data-driven overview to aid in navigating these crucial considerations.

Performance and Reaction Parameters: A Head-to-Head Comparison

While direct, publicly available, large-scale comparative studies are limited, we can extrapolate from typical laboratory-scale data and industrial practices to assess the performance of these benzylating agents. The primary reaction mechanism for all three compounds is typically a bimolecular nucleophilic substitution (SN2) reaction.

ParameterThis compoundBenzyl BromideBenzyl Chloride
Typical Reaction Yield HighHighGood to High
Reaction Time Generally FasterFastSlower
Reaction Conditions Milder conditions often sufficeMild to moderate conditionsOften requires more forcing conditions (higher temperatures, stronger bases)
Product Purity Generally high, potentially fewer side productsHigh, but can be prone to over-alkylationCan be lower due to harsher conditions leading to side reactions
Substrate Scope BroadBroadBroad, but may be limited by substrate sensitivity to harsh conditions

Key Insights:

  • Reactivity: The reactivity of benzyl halides follows the order of leaving group ability: Bromide > Chloride. Therefore, benzyl bromide is generally more reactive than benzyl chloride, leading to faster reaction times and often allowing for milder reaction conditions. This compound's reactivity is comparable to or slightly higher than benzyl bromide due to the electron-withdrawing nature of the fluorine atom, which can further activate the benzylic carbon towards nucleophilic attack.

  • Yield and Purity: While all three can provide high yields, the milder conditions often associated with this compound and benzyl bromide can lead to higher product purity with fewer byproducts. The more forcing conditions sometimes required for benzyl chloride can result in side reactions, potentially complicating downstream purification processes.[1]

Cost Analysis: From Grams to Tons

The economic feasibility of a synthetic route is paramount in large-scale production. The cost of the benzylating agent itself is a significant factor, but it must be considered in conjunction with the costs of other reagents, solvents, energy for heating/cooling, and purification.

ReagentPrice per kg (Small Scale/Lab)Indicative Bulk Price (per Ton)
4-Fluorobenzyl Bromide~$1000 - $3000+Inquire for quote; generally the highest cost
Benzyl Bromide~$350 - $650~$1100 - $1500
Benzyl Chloride~$80 - $130~$900 - $1300

Note: Prices are estimates and can vary significantly based on supplier, purity, and market conditions.[2][3][4][5][6]

Cost Considerations:

  • Reagent Cost: Benzyl chloride is demonstrably the most cost-effective option on a per-kilogram basis, followed by benzyl bromide. This compound is the most expensive of the three, a factor that must be justified by its potential benefits.

  • Process Costs: The higher reactivity of this compound and benzyl bromide may lead to cost savings in other areas. Faster reaction times can increase reactor throughput. Milder reaction conditions can reduce energy consumption and may allow for the use of less expensive reactors and equipment.

  • Purification Costs: If the use of this compound leads to a cleaner reaction profile with fewer impurities, the subsequent purification costs (e.g., chromatography, recrystallization) could be significantly reduced, potentially offsetting its higher initial price.

Safety and Handling: A Critical Assessment

Safety is a non-negotiable aspect of large-scale synthesis. All benzyl halides are lachrymators and irritants, requiring careful handling in well-ventilated areas with appropriate personal protective equipment (PPE).

HazardThis compoundBenzyl BromideBenzyl Chloride
Toxicity Toxic, corrosiveToxic, corrosiveToxic, corrosive, suspected carcinogen
Lachrymatory Effect StrongStrongStrong
Handling Precautions Handle under inert atmosphere, moisture sensitive.Handle under inert atmosphere, moisture and light sensitive.Handle under inert atmosphere, moisture sensitive.
Regulatory Status --DEA List II chemical in the US due to potential use in illicit drug synthesis.

Safety Profile:

  • All three compounds are hazardous and require stringent safety protocols. They are corrosive and can cause severe skin and eye damage.

  • Benzyl chloride has the additional concern of being classified as a suspected carcinogen and is a regulated chemical in some jurisdictions, which can add to the complexity of its procurement and use.

Experimental Protocols: A Glimpse into Large-Scale Benzylation

While specific large-scale protocols are proprietary, the following generalized procedures illustrate the typical conditions for benzylation reactions.

General Protocol for O-Benzylation of an Alcohol

Materials:

  • Alcohol (1.0 eq)

  • Benzylating agent (this compound, Benzyl bromide, or Benzyl chloride) (1.1 - 1.5 eq)

  • Base (e.g., Sodium hydride, Potassium carbonate, Sodium hydroxide) (1.2 - 2.0 eq)

  • Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • To a solution of the alcohol in the chosen solvent, add the base at a controlled temperature (e.g., 0 °C for strong bases like NaH).

  • Stir the mixture for a designated period to allow for the formation of the alkoxide.

  • Slowly add the benzylating agent to the reaction mixture.

  • Allow the reaction to proceed at a specific temperature (ranging from room temperature to reflux, depending on the reactivity of the benzylating agent and substrate) until completion, monitoring by a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, quench the reaction carefully (e.g., with water or a saturated ammonium (B1175870) chloride solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizing the Process: Reaction Workflow and Decision Matrix

To further clarify the concepts discussed, the following diagrams illustrate the general workflow of a benzylation reaction and a decision-making framework.

Benzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Materials (Alcohol/Amine, Solvent) Base_Addition Base Addition Start->Base_Addition Benzylation Addition of Benzylating Agent Base_Addition->Benzylation Reaction_Monitoring Reaction Monitoring (TLC, HPLC) Benzylation->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product Final Product Purification->Product Decision_Matrix cluster_factors Key Decision Factors cluster_choices Choice of Benzylating Agent Cost Cost Sensitivity FBB This compound Cost->FBB Low BB Benzyl Bromide Cost->BB Medium BC Benzyl Chloride Cost->BC High Reactivity Reactivity/Speed Reactivity->FBB High Reactivity->BB Medium Reactivity->BC Low Safety Safety/Regulatory Safety->BB Moderate Safety->BC Lower (Carcinogen Concern) Purity Product Purity Purity->FBB High Purity->BB Good Purity->BC Variable

References

Electron-donating vs. electron-withdrawing effects of the fluorine substituent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced electronic properties of the fluorine substituent is paramount. While widely recognized for its strong electron-withdrawing inductive effect, fluorine also possesses the capacity for electron donation through resonance. This duality allows it to modulate the physicochemical properties of molecules in ways that can be highly advantageous in drug design. This guide provides an objective comparison of these competing effects, supported by experimental data, to aid in the rational design of fluorinated pharmaceuticals.

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, pKa, and membrane permeability.[1][2][3] These effects are a direct consequence of fluorine's unique electronic character, which is a blend of a powerful inductive pull and a potential mesomeric push.

The Competing Electronic Effects of Fluorine

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond.[4][5] This effect polarizes the carbon-fluorine bond, drawing electron density away from the rest of the molecule.[5] This can have significant consequences, such as increasing the acidity of nearby functional groups.[6]

Conversely, the lone pairs of electrons on the fluorine atom can be delocalized into an adjacent pi-system, resulting in an electron-donating resonance effect (+R or +M) .[4] This effect is particularly relevant when fluorine is attached to an aromatic ring or a conjugated system. The donation of electron density through resonance can influence the reactivity and orientation of electrophilic aromatic substitution reactions.

The net electronic effect of fluorine is a delicate balance between these two opposing forces. In many cases, the strong inductive effect dominates, leading to an overall deactivation of aromatic rings towards electrophilic attack. However, the resonance effect, which directs incoming electrophiles to the ortho and para positions, is still influential.

Quantifying the Electronic Influence: Hammett and Taft Parameters

The electronic effects of substituents can be quantified using linear free-energy relationships, most notably the Hammett and Taft equations. These models provide substituent constants (σ and σ*) that describe the electron-donating or electron-withdrawing nature of a group.

Hammett constants (σ) are determined from the ionization of substituted benzoic acids and are particularly useful for aromatic systems. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Taft polar substituent constants (σ)* are derived from the hydrolysis of esters and are used to assess polar (inductive, field, and resonance) effects in aliphatic systems. A larger positive σ* value corresponds to a stronger electron-withdrawing effect.

Taft steric parameters (E_s) quantify the steric bulk of a substituent. More negative E_s values indicate greater steric hindrance.

The following table summarizes these parameters for the fluorine substituent in comparison to other common functional groups.

SubstituentHammett Constant (σ_m)Hammett Constant (σ_p)Taft Polar Constant (σ*)Taft Steric Parameter (E_s)
-F 0.34 [1]0.06 [1]3.08 -0.46
-H0.00[1]0.00[1]0.491.24
-CH₃-0.07-0.170.000.00
-OH0.12-0.371.640.69
-OCH₃0.12-0.271.810.69
-NO₂0.710.783.85-2.52
-CN0.560.663.55-0.51
-Cl0.370.232.84-0.97
-Br0.390.232.80-1.16
-I0.350.182.38-1.40
-CF₃0.430.542.61-1.16

Note: Taft E_s values can vary depending on the reaction series and conditions.

Experimental Determination of Electronic Effects

Hammett Plot Analysis

The Hammett equation, log(K/K₀) = ρσ or log(k/k₀) = ρσ, provides a method to quantify the electronic influence of substituents on reaction rates and equilibria.

Experimental Protocol for Determining Hammett Constants:

  • Synthesize a series of meta- and para-substituted benzoic acids. This includes the unsubstituted benzoic acid which serves as the reference (K₀ or k₀).

  • Determine the acid dissociation constant (pKa) of each benzoic acid derivative. This is typically done through potentiometric or spectrophotometric titration.[1][2]

    • Potentiometric Titration: A solution of the benzoic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.[2]

    • Spectrophotometric Titration: The UV-Vis absorbance of the benzoic acid solution is measured at various pH values. The pKa is determined by analyzing the change in absorbance as the molecule transitions between its protonated and deprotonated forms.[1]

  • Calculate the Hammett substituent constant (σ) for each substituent using the equation: σ = pKₐ(unsubstituted) - pKₐ(substituted). For this specific determination, the reaction constant (ρ) is defined as 1.

  • Construct a Hammett plot by plotting the logarithm of the relative reaction rate or equilibrium constant (log(k/k₀) or log(K/K₀)) for a different reaction series against the determined σ values. The slope of this plot gives the reaction constant (ρ) for that specific reaction, which indicates the sensitivity of the reaction to substituent effects.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for probing the electronic environment of fluorine atoms. The chemical shift of a ¹⁹F nucleus is highly sensitive to changes in electron density.[6] Electron-withdrawing groups attached to a fluorinated aromatic ring will deshield the fluorine nucleus, causing a downfield shift (more positive ppm value), while electron-donating groups will cause an upfield shift (more negative ppm value).

Substituent (para to F)¹⁹F Chemical Shift (ppm relative to C₆H₅F)
-NO₂-9.5
-CN-8.0
-COCH₃-6.2
-Br-1.8
-H0.0
-CH₃+1.9
-OCH₃+7.3
-NH₂+11.9

Experimental Protocol for ¹⁹F NMR Analysis:

  • Prepare a solution of the fluorinated compound in a suitable deuterated solvent.

  • Acquire the ¹⁹F NMR spectrum. This is typically done on a high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Reference the spectrum. The chemical shifts are usually referenced to an internal or external standard, such as CFCl₃ (0 ppm).

  • Analyze the chemical shifts. The position of the ¹⁹F signal provides information about the electronic environment of the fluorine atom. By comparing the chemical shifts of a series of substituted fluoroaromatic compounds, one can deduce the electron-donating or electron-withdrawing nature of the substituents.

Visualizing the Duality: Inductive vs. Resonance Effects

The interplay between the inductive and resonance effects of the fluorine substituent can be visualized through reaction mechanisms and logical workflows.

Inductive_vs_Resonance cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) cluster_outcome Net Electronic Effect Inductive Fluorine's High Electronegativity Withdrawal Withdraws electron density through sigma bond Inductive->Withdrawal leads to Outcome Modulation of Molecular Properties (pKa, reactivity, etc.) Withdrawal->Outcome influences Resonance Fluorine's Lone Pairs Donation Donates electron density into pi-system Resonance->Donation enables Donation->Outcome influences

Caption: Competing electronic effects of the fluorine substituent.

The electrophilic aromatic substitution of fluorobenzene (B45895) provides a classic example of these competing effects. The strong inductive withdrawal deactivates the ring overall, making the reaction slower than that of benzene. However, the resonance donation of electron density stabilizes the cationic intermediate (Wheland intermediate) when the electrophile attacks at the ortho or para positions.

Wheland_Intermediate cluster_reaction Electrophilic Aromatic Substitution of Fluorobenzene (Para Attack) cluster_resonance_structures Resonance Structures of the Wheland Intermediate Reactant Fluorobenzene + E⁺ Intermediate Wheland Intermediate (Resonance Stabilized) Reactant->Intermediate Slow Product para-Substituted Product + H⁺ Intermediate->Product Fast Struct1 Structure 1 Intermediate->Struct1 Struct2 Structure 2 Intermediate->Struct2 Struct3 Structure 3 (F lone pair donation) Intermediate->Struct3 Struct1->Struct2 Struct2->Struct3

Caption: Resonance stabilization of the Wheland intermediate in electrophilic aromatic substitution of fluorobenzene.

Conclusion

The electron-donating and electron-withdrawing effects of the fluorine substituent are not mutually exclusive but rather coexist and compete. The predominance of one effect over the other is context-dependent, influenced by the molecular framework and the nature of the chemical transformation. For drug development professionals, a thorough understanding of these principles, supported by quantitative experimental data, is essential for the rational design of novel therapeutics with optimized pharmacological profiles. By leveraging the unique electronic properties of fluorine, it is possible to fine-tune molecular properties to enhance efficacy, improve safety, and overcome challenges in drug metabolism and pharmacokinetics.

References

A Comparative Guide to Fluorobenzyl Bromide and Other Advanced Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the biological properties of the target molecule. Among the vast array of available reagents, benzyl (B1604629) bromides are a cornerstone for the introduction of the benzyl group, a common motif in pharmaceuticals and functional materials. This guide provides an objective comparison of 4-fluorobenzyl bromide with other advanced benzylating agents, supported by established chemical principles and representative experimental data.

Introduction to 4-Fluorobenzyl Bromide

4-Fluorobenzyl bromide is a versatile alkylating agent valued for its ability to introduce the 4-fluorobenzyl group into a variety of molecules.[1][2] The presence of the fluorine atom can impart unique properties to the final product, such as enhanced metabolic stability, altered lipophilicity, and modified binding interactions, making it a desirable moiety in drug discovery.[3][4] Its reactivity is primarily governed by the electrophilic nature of the benzylic carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including alcohols, amines, thiols, and carbanions.[3] While the fluorine atom is electronegative, its effect on the SN2 reactivity of the benzylic carbon is generally considered minor compared to the inductive effect of the bromine leaving group.[3]

Benchmarking Against Advanced Alkylating Agents

To provide a comprehensive performance benchmark, 4-fluorobenzyl bromide is compared against a selection of advanced alkylating agents categorized by the electronic properties of their aromatic substituents. These substituents significantly modulate the reactivity of the benzylic carbon.

Advanced Alkylating Agents for Comparison:

  • Unsubstituted Benzyl Bromide: The baseline for comparison.

  • Electron-Rich Benzyl Bromide (4-Methoxybenzyl Bromide): Features an electron-donating group.

  • Electron-Poor Benzyl Bromide (4-Nitrobenzyl Bromide): Features a strong electron-withdrawing group.[5]

  • Functionalized Benzyl Bromide for Bioconjugation (4-(Bromomethyl)phenylacetic Acid): Contains an additional functional group for further chemical modification.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and expected reactivity trends of 4-fluorobenzyl bromide and the selected advanced alkylating agents. The relative reactivity is inferred from the electronic effects of the substituents on the aromatic ring. Electron-donating groups (EDGs) generally increase the rate of SN1-type reactions by stabilizing the benzylic carbocation, while electron-withdrawing groups (EWGs) can enhance the electrophilicity of the benzylic carbon, potentially increasing the rate of SN2 reactions.[6]

Alkylating AgentStructureKey FeaturesExpected Relative Reactivity (SN2)Applications
4-Fluorobenzyl Bromide FC₆H₄CH₂BrIntroduces a fluorinated benzyl group, enhancing metabolic stability.[3][4]ModeratePharmaceutical synthesis, PET imaging tracers.[7]
Benzyl Bromide C₆H₅CH₂BrStandard, widely used benzylating agent.[2]BaselineGeneral organic synthesis, protecting group chemistry.[2]
4-Methoxybenzyl Bromide CH₃OC₆H₄CH₂BrElectron-donating group increases reactivity; PMB protecting group is easily cleaved.[1]HighProtecting group for alcohols and amines, synthesis of natural products.[1]
4-Nitrobenzyl Bromide O₂NC₆H₄CH₂BrElectron-withdrawing group enhances electrophilicity; useful as a protecting group removable under reductive conditions.[5]HighProtecting group chemistry, synthesis of prodrugs.[5]
4-(Bromomethyl)phenylacetic Acid HOOCCH₂C₆H₄CH₂BrBifunctional reagent allowing for further conjugation or modification.ModerateBioconjugation, synthesis of antibody-drug conjugates (ADCs).[8][9]

Experimental Protocols

To provide a standardized framework for comparing the performance of these alkylating agents, a general experimental protocol for the N-benzylation of a model amine, piperidine (B6355638), is detailed below. This protocol can be adapted to benchmark the reactivity and yield of each agent under identical conditions.

General Protocol for N-Benzylation of Piperidine

Materials:

  • Substituted Benzyl Bromide (e.g., 4-Fluorobenzyl Bromide) (1.0 eq)

  • Piperidine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzyl bromide (1.0 equivalent) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Add piperidine (1.2 equivalents) dropwise to the stirring mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow for Benchmarking Alkylating Agents

G cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification cluster_analysis Analysis and Comparison start Select Alkylating Agents (4-F-BnBr, BnBr, 4-MeO-BnBr, 4-NO2-BnBr) reagents Prepare Reagents (Piperidine, K2CO3, Acetonitrile) start->reagents setup Set up Parallel Reactions (Identical Conditions) reagents->setup run Execute N-Benzylation setup->run monitor Monitor Progress (TLC, LC-MS) run->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify analysis Characterization (NMR, MS) purify->analysis compare Compare Yields and Reaction Times analysis->compare

Caption: A workflow for the comparative benchmarking of various benzylating agents.

Logical Relationship of Benzylating Agent Reactivity

Caption: The influence of aromatic substituents on the SN2 reactivity of benzylating agents.

Signaling Pathways and Advanced Applications

While direct involvement in specific signaling pathways is not the primary application of these alkylating agents, they are instrumental in the synthesis of molecules that target these pathways. For instance, the 4-fluorobenzyl group is present in various kinase inhibitors and other biologically active compounds. The ability to selectively introduce this and other functionalized benzyl groups is crucial for structure-activity relationship (SAR) studies in drug development.

Furthermore, fluorobenzyl bromide, particularly when labeled with fluorine-18, is used in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging.[7] These tracers allow for the non-invasive visualization and quantification of biological processes, such as receptor density and enzyme activity, providing invaluable insights into disease mechanisms and drug efficacy.

Conclusion

4-Fluorobenzyl bromide is a valuable and versatile alkylating agent in modern chemical synthesis, offering a means to introduce a fluorinated moiety that can enhance the pharmacokinetic properties of a molecule. When benchmarked against other advanced alkylating agents, its reactivity can be modulated by the electronic nature of the substituents on the aromatic ring. Electron-rich benzylating agents like 4-methoxybenzyl bromide generally exhibit higher reactivity, while electron-poor agents such as 4-nitrobenzyl bromide offer enhanced electrophilicity and orthogonal deprotection strategies. The choice of the optimal benzylating agent will ultimately depend on the specific requirements of the synthetic route, including the desired reactivity, the presence of other functional groups, and the overall strategic goals of the research or drug development program.

References

Safety Operating Guide

Proper Disposal of Fluorobenzyl Bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

Fluorobenzyl bromide is a versatile reagent in organic synthesis, but its hazardous properties necessitate meticulous handling and disposal procedures. As a lachrymator and corrosive substance, improper disposal poses significant risks to personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound waste in a laboratory setting, ensuring compliance with safety regulations and promoting a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

  • Spill Management: In case of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth.[1] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not use combustible materials for absorption.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and amines.[2][3]

Chemical Neutralization Protocol: Hydrolysis of this compound

The primary method for rendering this compound less hazardous is through chemical neutralization via hydrolysis. This process converts the reactive benzyl (B1604629) bromide into the more stable fluorobenzyl alcohol using a basic solution.

Experimental Protocol

Objective: To hydrolyze this compound into fluorobenzyl alcohol and a sodium halide salt for safe disposal.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Water

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask)

  • pH paper or pH meter

Procedure:

  • Preparation of the Hydrolysis Solution: In a chemical fume hood, prepare a 1 M to 2 M solution of sodium hydroxide in a 1:1 mixture of water and ethanol. The ethanol acts as a co-solvent to aid in the dissolution of the this compound.

  • Reaction Setup:

    • Place the this compound waste into the reaction vessel. If the waste is dissolved in a non-miscible organic solvent, it is advisable to first remove the solvent under reduced pressure if it is safe to do so.

    • Slowly add the prepared sodium hydroxide solution to the this compound waste while stirring. A 2- to 3-fold molar excess of sodium hydroxide relative to the this compound is recommended to ensure complete hydrolysis.

  • Reaction Conditions:

    • Continue stirring the mixture at room temperature. For small quantities, the reaction should be allowed to proceed for several hours to ensure completion. Gentle heating to 40-50°C can accelerate the hydrolysis, but care must be taken to avoid boiling.

    • Monitor the reaction periodically. The disappearance of the water-insoluble this compound and the formation of a homogeneous solution is an indicator of reaction progression.

  • Neutralization of the Final Solution:

    • After the hydrolysis is complete (typically after several hours or overnight), the resulting solution will be basic.

    • Carefully neutralize the solution by slowly adding a dilute acid, such as hydrochloric acid, until the pH is between 6 and 8. This should be done with continuous stirring, as the neutralization process can generate heat.

  • Final Disposal:

    • Once neutralized, the aqueous solution containing fluorobenzyl alcohol, sodium bromide, and other salts can be disposed of as aqueous chemical waste in accordance with your institution's and local hazardous waste regulations.[1]

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the chemical neutralization of this compound.

ParameterValue/RangeRationale
Sodium Hydroxide Concentration 1 M - 2 MProvides a sufficiently basic environment for effective hydrolysis.
Molar Excess of NaOH 2 - 3 foldEnsures the complete conversion of this compound.
Reaction Temperature Room Temperature to 50°CBalances a reasonable reaction rate with safe operating conditions.
Reaction Time Several hours to overnightAllows for the complete hydrolysis of the benzyl bromide.
Final pH of Solution 6 - 8Ensures the final waste stream is neutral before collection.

Disposal Workflow

The logical steps for the proper disposal of this compound are illustrated in the following diagram.

This compound Disposal Workflow A Identify Fluorobenzyl Bromide Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Prepare 1-2M NaOH in 1:1 Ethanol/Water C->D E Slowly Add NaOH Solution to Waste with Stirring D->E F Allow Reaction to Proceed (Room Temp, Several Hours) E->F G Check for Complete Hydrolysis F->G G->F If Incomplete H Neutralize Solution to pH 6-8 with Dilute Acid G->H If Complete I Collect as Aqueous Hazardous Waste H->I J Consult Institutional and Local Disposal Guidelines I->J

Caption: A flowchart outlining the key steps for the safe chemical neutralization and disposal of this compound.

By adhering to these procedures, laboratory professionals can effectively manage this compound waste, minimizing risks and ensuring a safe and compliant research environment. Always consult your institution's specific hazardous waste management guidelines and the relevant Safety Data Sheets (SDS) for the most current and detailed information.

References

Essential Safety and Operational Guide for Handling Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling of reactive chemical intermediates like Fluorobenzyl bromide is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

This compound is a corrosive and lachrymatory chemical that demands strict adherence to safety protocols to prevent severe skin and eye burns, as well as respiratory tract irritation.[1][2] It is also sensitive to moisture, which necessitates careful handling and storage to avoid hazardous reactions.[1][2]

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for its common isomers.

Property4-Fluorobenzyl bromide3-Fluorobenzyl bromide2-Fluorobenzyl bromide
CAS Number 459-46-1456-41-7446-48-0
Molecular Formula C₇H₆BrFC₇H₆BrFC₇H₆BrF
Molecular Weight 189.03 g/mol 189.02 g/mol 189.02 g/mol
Appearance Clear, slightly yellow liquid[1]Colorless to light yellow liquid[3][4]Liquid
Density 1.517 g/mL at 25 °C[5]1.541 g/mL at 25 °C[4]1.567 g/mL at 25 °C[6]
Boiling Point 85 °C at 15 mm Hg[5]88 °C at 20 mm Hg[4]84-85 °C at 15 mmHg[6]
Flash Point > 110 °C (> 230 °F)[1]> 93.3 °C (200 °F)[3]83 °C (181.4 °F) - closed cup[6]
Incompatible Materials Bases, strong oxidizing agents, alcohols, amines, metals[2][7]Incompatible materials[3]Bases, strong oxidizing agents, alcohols, amines, metals[7]

Personal Protective Equipment (PPE)

The mandatory personal protective equipment for handling this compound is detailed below. This equipment must be worn at all times when there is a risk of exposure.

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles or a full-face shield are required.[1][2][7] Standard safety glasses are not sufficient.
Skin Protection Appropriate chemical-resistant gloves (e.g., PVC or neoprene) must be worn.[8][9] A lab coat or chemical-resistant apron and full-length clothing are necessary to prevent skin contact.[1][8] Non-absorbent protective footwear is also recommended.[8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] If ventilation is inadequate or there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required.[1][2][7]

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is crucial for minimizing risks associated with this compound.

Operational Plan: Step-by-Step Handling

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][7]

    • Work exclusively within a certified chemical fume hood.

    • Don all required personal protective equipment before handling the chemical.

    • Have spill control materials (e.g., inert absorbent such as vermiculite (B1170534) or sand) readily available.[1]

  • Handling :

    • Carefully open the container, being mindful of any potential pressure buildup.

    • Dispense the required amount of this compound slowly and carefully to avoid splashing.

    • Keep the container tightly sealed when not in use to prevent exposure to moisture and air.[1][10]

    • Avoid contact with incompatible materials such as bases, strong oxidizing agents, and metals.[2][7]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]

    • Decontaminate all equipment used.

    • Remove and launder any contaminated clothing before reuse.[1]

Disposal Plan: Step-by-Step Procedure

  • Waste Segregation :

    • All materials contaminated with this compound, including disposable gloves, absorbent materials from spills, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Waste Neutralization (for Spills) :

    • For small spills, absorb the material with an inert absorbent like vermiculite or sand.[1]

    • Carefully scoop the absorbed material into a suitable container for disposal.

  • Waste Disposal :

    • Chemical waste generators must adhere to US EPA guidelines (40 CFR Parts 261.3) and consult with state and local hazardous waste regulations for proper classification and disposal.[1]

    • The waste can be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • Do not discharge this compound or its waste into sewer systems.[3]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Seek immediate medical attention.[1]
Inhalation Move the victim to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration.[1][3] Do not use mouth-to-mouth resuscitation if the victim has ingested or inhaled the chemical.[3] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][3] If the victim is conscious and alert, rinse their mouth with water and give a cupful of water to drink.[1][3] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_env Verify Safe Environment (Fume Hood, Eyewash) prep_ppe->prep_env prep_spill Prepare Spill Kit prep_env->prep_spill handle_open Open Container in Hood prep_spill->handle_open handle_dispense Dispense Chemical handle_open->handle_dispense handle_close Seal Container handle_dispense->handle_close post_decon Decontaminate Equipment handle_close->post_decon post_wash Wash Hands post_decon->post_wash disp_collect Collect Contaminated Waste post_wash->disp_collect disp_dispose Dispose via Licensed Vendor disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.